Product packaging for Nigericin sodium salt(Cat. No.:CAS No. 28643-80-3)

Nigericin sodium salt

货号: B1678870
CAS 编号: 28643-80-3
分子量: 746.9 g/mol
InChI 键: MOYOTUKECQMGHE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nigericin sodium is a ketal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H67NaO11 B1678870 Nigericin sodium salt CAS No. 28643-80-3

属性

IUPAC Name

sodium;2-[6-[[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOTUKECQMGHE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Polyether Ionophore Nigericin: An In-depth Technical Guide to its Origin, Production, and Analysis from Streptomyces hygroscopicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus, has garnered significant interest in the scientific community for its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and production of nigericin. It details optimized fermentation strategies for enhanced yield, robust protocols for extraction, purification, and characterization, and explores the molecular mechanisms of its biological activity, with a focus on NLRP3 inflammasome activation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cellular biology.

Origin and Discovery

Nigericin was first isolated in the 1950s from a soil sample collected in Nigeria, which led to its name. The producing organism was identified as a strain of Streptomyces hygroscopicus. Initially characterized for its potent antibiotic properties, subsequent research has unveiled a broader spectrum of biological activities. While S. hygroscopicus remains the most well-known producer, other Streptomyces species, such as Streptomyces violaceusniger, and novel strains like DASNCL-29 have also been identified as sources of nigericin.

Physicochemical Properties of Nigericin

Nigericin is a polyether ionophore with the chemical formula C₄₀H₆₈O₁₁. It functions as a potent K⁺/H⁺ antiporter, disrupting ion gradients across biological membranes. This activity is central to its biological effects.

PropertyValueReference
Molecular Formula C₄₀H₆₈O₁₁--INVALID-LINK--
Molar Mass 724.97 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder-
Solubility Soluble in most organic solvents (e.g., ethanol, methanol (B129727), DMSO), sparingly soluble in water-
CAS Number 28380-24-7--INVALID-LINK--

Biosynthesis of Nigericin

The biosynthesis of nigericin in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications.

A key regulatory gene within this cluster is nigR, which has been identified as a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator. Disruption of nigR abolishes nigericin production, while its overexpression has been shown to significantly increase the yield. The biosynthesis involves an unusual ketosynthase-like protein, KSX, which transfers the initially formed linear polyketide chain to a discrete acyl carrier protein, ACPX, for oxidative cyclization[1]. The final step in the biosynthesis is the hydroxylation of the precursor grisorixin.

nigericin_biosynthesis_logic cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification cluster_regulation Regulation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (Type I PKS) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS KSX Ketosynthase-like Protein (KSX) PKS->KSX Linear Polyketide Chain Transfer ACPX Acyl Carrier Protein (ACPX) KSX->ACPX Oxidative Cyclization Oxidative Cyclization ACPX->Oxidative Cyclization Hydroxylation Hydroxylation Oxidative Cyclization->Hydroxylation Grisorixin Intermediate Nigericin Nigericin Hydroxylation->Nigericin NigR NigR (SARP Regulator) NigR->PKS Positive Regulation

Caption: Logical workflow of the nigericin biosynthetic pathway.

Production of Nigericin

Fermentation

The production of nigericin is typically achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is crucial for maximizing the yield.

Table 1: Comparison of Nigericin Production by Different Streptomyces Strains

StrainFermentation ConditionsNigericin Yield (mg/L)Reference
Streptomyces sp. (unidentified)Not specified50-100[1]
S. hygroscopicus mutant A-19Not specified318[1]
S. youssoufiensis SF10Solid-state, d-glucose, pH 7, 30°C, 14 days490[1]
Streptomyces sp. DASNCL-29Optimized fermentation~500[2]
S. malaysiensis F913 (nigR overexpression)Liquid Gause's medium560[3]

Table 2: Optimized Culture Medium for Nigericin Production by Streptomyces sp. MS1

ComponentOptimized Concentration (g/L)
Starch40.52
Soybean meal5.10
Phosphates2.21

This optimization was achieved using a response surface methodology, which is a collection of mathematical and statistical techniques for empirical model building[4][5][6][7][8].

Experimental Protocol: Fermentation of Streptomyces hygroscopicus
  • Inoculum Preparation:

    • Aseptically transfer a loopful of a sporulated culture of S. hygroscopicus from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., X-medium: 10 g/L soybean meal, 3 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L (NH₄)₂HPO₄, 3 g/L NaCl, 1 g/L K₂HPO₄, 15 mL/L glycerol, pH 7.0).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate a 1 L flask containing 200 mL of production medium (e.g., optimized medium from Table 2) with 0.5% (v/v) of the seed culture.

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96-168 hours.

    • Monitor the fermentation broth periodically for nigericin production using HPLC.

Extraction and Purification

The recovery of nigericin from the fermentation broth involves extraction with an organic solvent followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of Nigericin
  • Extraction:

    • After fermentation, centrifuge the culture broth at 5,000 rpm for 20 minutes to separate the mycelium and the supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) by vigorous shaking for 1 hour.

    • Extract the mycelial cake with methanol (1/10th of the original culture volume).

    • Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a silica (B1680970) gel column (230-400 mesh).

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:

      • n-hexane:ethyl acetate (7:3)

      • n-hexane:ethyl acetate (3:7)

      • ethyl acetate:methanol (98:2)

      • ethyl acetate:methanol (80:20)

      • 100% methanol

    • Collect fractions and analyze for the presence of nigericin by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing pure nigericin and evaporate the solvent to obtain the purified compound.

production_purification_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Preparation Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Centrifugation Centrifugation Production Fermentation->Centrifugation Solvent Extraction (Ethyl Acetate & Methanol) Solvent Extraction (Ethyl Acetate & Methanol) Centrifugation->Solvent Extraction (Ethyl Acetate & Methanol) Crude Extract Crude Extract Solvent Extraction (Ethyl Acetate & Methanol)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fraction Collection & Analysis Fraction Collection & Analysis Silica Gel Chromatography->Fraction Collection & Analysis Pure Nigericin Pure Nigericin Fraction Collection & Analysis->Pure Nigericin

Caption: Workflow for the production and purification of nigericin.

Characterization and Analysis

The identity and purity of nigericin are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of nigericin in fermentation broths and purified samples.

Experimental Protocol: HPLC Analysis of Nigericin

  • HPLC System: Agilent 1260 or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid, TFA).

    • Solvent A: Methanol/Water (9:1) + 0.1% TFA

    • Solvent B: 100% Methanol + 0.1% TFA

  • Gradient Program:

    • 0-25 min: 100% Solvent A

    • 25-50 min: Linear gradient to 100% Solvent B

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) at 85°C, or UV detector at 305 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 12.1 - 16.7 minutes, depending on the specific method.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR are employed for the structural elucidation and confirmation of nigericin.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of nigericin. The sodiated ion [M+Na]⁺ is typically observed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of nigericin by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Biological Activity: NLRP3 Inflammasome Activation

Nigericin is a well-established activator of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.

The activation process is initiated by the ionophore activity of nigericin, which leads to a net efflux of intracellular potassium (K⁺). This decrease in cytosolic K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome. The complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The assembly of the inflammasome leads to the auto-catalytic cleavage and activation of pro-caspase-1 to caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

nlrp3_activation cluster_cell Macrophage Nigericin Nigericin K+ Channel K+ Channel Nigericin->K+ Channel Induces K+ Efflux Cell Membrane Cell Membrane Extracellular K+ Extracellular K+ K+ Channel->Extracellular K+ NLRP3 NLRP3 K+ Channel->NLRP3 Low intracellular K+ triggers activation Intracellular K+ Intracellular K+ Intracellular K+->K+ Channel Inflammasome Complex Inflammasome Complex NLRP3->Inflammasome Complex ASC ASC ASC->Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Complex Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Autocatalytic Cleavage IL-1β IL-1β Caspase-1->IL-1β Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 Inflammation Inflammation IL-1β->Inflammation Pro-IL-18 Pro-IL-18 Pro-IL-18->Caspase-1 IL-18->Inflammation

Caption: Signaling pathway of NLRP3 inflammasome activation by nigericin.

Conclusion

Nigericin remains a molecule of significant interest due to its potent and diverse biological activities. This technical guide has provided a detailed overview of its origin, biosynthesis, and methods for its production and characterization from its primary source, Streptomyces hygroscopicus. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research into the genetic engineering of the biosynthetic pathway and optimization of fermentation processes holds the promise of even higher yields, facilitating the broader investigation and potential clinical application of nigericin and its derivatives.

References

The Ionophore Nigericin: A Technical Guide to its Role in NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system's response to a wide array of microbial and endogenous danger signals. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 inflammasome activity is implicated in a host of inflammatory diseases, making it a significant target for therapeutic intervention. Nigericin (B1684572), a microbial toxin derived from Streptomyces hygroscopicus, is a potent and widely used tool in immunology research to induce NLRP3 inflammasome activation. This technical guide provides an in-depth exploration of the molecular mechanisms by which nigericin triggers this critical inflammatory pathway, supported by experimental data and detailed protocols.

The Two-Signal Model of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by nigericin is a classic example of the two-signal hypothesis.[1][2] This model posits that two distinct signals are required for robust activation:

  • Signal 1 (Priming): The first signal is typically provided by microbial molecules like lipopolysaccharide (LPS), which are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[3][4][5] This initial stimulation triggers the nuclear factor-κB (NF-κB) signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the pro-inflammatory cytokine precursor, pro-IL-1β.[3][5][6]

  • Signal 2 (Activation): The second signal is delivered by a diverse range of stimuli, including nigericin.[4] This signal initiates the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1.

Core Mechanism: Potassium Efflux

The primary and most critical mechanism by which nigericin activates the NLRP3 inflammasome is the induction of potassium (K+) efflux.[7][8][9] Nigericin is a potassium ionophore, meaning it inserts into the cell membrane and facilitates the exchange of intracellular K+ for extracellular protons (H+).[2] This rapid and substantial decrease in intracellular K+ concentration is a common trigger for NLRP3 activation by various agonists.[7][8] The reduction in cytosolic K+ is considered both a necessary and sufficient signal for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex. Elevating the extracellular K+ concentration can effectively inhibit nigericin-induced NLRP3 activation.[7]

The Role of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS)

While potassium efflux is the central trigger, mitochondrial dysfunction and the generation of reactive oxygen species (ROS) are also implicated in nigericin-induced NLRP3 activation, although their precise roles as primary or secondary messengers are still debated.

  • Mitochondrial Dysfunction: Nigericin can cause mitochondrial perturbation.[7][10] This dysfunction can lead to the release of mitochondrial components, such as oxidized mitochondrial DNA (mtDNA) and cardiolipin, which can act as danger-associated molecular patterns (DAMPs) to promote NLRP3 nucleation and assembly.[10]

  • Reactive Oxygen Species (ROS): Some studies suggest that mitochondrial dysfunction leads to the accumulation of ROS, which can act as potent initiators of NLRP3 activation.[10] However, other research indicates that ROS generation is not an absolute requirement for NLRP3 activation by all stimuli, including nigericin.[7][11] It is plausible that ROS may amplify the inflammatory response initiated by K+ efflux rather than being the primary trigger itself.

Signaling Pathway of Nigericin-Induced NLRP3 Inflammasome Activation

The following diagram illustrates the key steps in the activation of the NLRP3 inflammasome by nigericin.

NLRP3_Activation_Pathway Signaling Pathway of Nigericin-Induced NLRP3 Inflammasome Activation LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Nigericin Nigericin (Signal 2) K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome (NLRP3-ASC-pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleavage GSDMD_N GSDMD-N Pore (Pyroptosis) Casp1->GSDMD_N Cleavage pro_IL1b pro-IL-1β pro_IL1b->IL1b pro_GSDMD pro-Gasdermin D pro_GSDMD->GSDMD_N

Caption: Nigericin induces K+ efflux, leading to NLRP3 activation and inflammasome assembly.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in in-vitro experiments studying nigericin-induced NLRP3 inflammasome activation.

Table 1: Typical Reagent Concentrations for In-Vitro NLRP3 Activation

ReagentCell TypeConcentrationPurposeReference(s)
Lipopolysaccharide (LPS)iBMDMs, THP-1, BMDMs, PBMCs100 ng/mL - 1 µg/mLPriming (Signal 1)[1][12][13][14]
NigericiniBMDMs, THP-1, BMDMs, Keratinocytes1 µM - 20 µMActivation (Signal 2)[1][12][13][15][16]
ATPTHP-1, J77 cells, BMDMs2.5 mM - 5 mMPositive Control for Activation[2][17][18]
MCC950Cerebral Organoids100 nMNLRP3 Inhibitor[12]

Table 2: Typical Incubation Times for In-Vitro NLRP3 Activation

StepReagentIncubation TimeCell TypeReference(s)
PrimingLPS2 - 4 hoursiBMDMs, THP-1, BMDMs[1][13][14][19]
ActivationNigericin30 minutes - 2 hoursiBMDMs, THP-1, BMDMs[1][13][16][20]
Activation (Time Course)Nigericin1, 4, and 16 hoursCerebral Organoids[12]
InhibitionMCC9502 hoursCerebral Organoids[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to assess nigericin-induced NLRP3 inflammasome activation.

Protocol 1: In-Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol describes the general workflow for inducing NLRP3 activation in immortalized Bone Marrow-Derived Macrophages (iBMDMs).

Experimental_Workflow_Activation Experimental Workflow for In-Vitro NLRP3 Inflammasome Activation start Seed iBMDMs (e.g., 2 x 10^5 cells/well) adherence Allow cell adherence (2-4 hours) start->adherence priming Prime with LPS (e.g., 1 µg/mL for 4 hours) adherence->priming inhibition Optional: Pre-treat with inhibitor (e.g., MCC950 for 1 hour) priming->inhibition activation Activate with Nigericin (e.g., 10 µM for 1 hour) priming->activation inhibition->activation collection Collect Supernatant and/or Cell Lysate activation->collection analysis Downstream Analysis: ELISA (IL-1β), Western Blot (Caspase-1), LDH Assay (Pyroptosis) collection->analysis

Caption: A typical workflow for studying NLRP3 inflammasome activation in vitro.

Methodology:

  • Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.[1]

  • Priming (Signal 1): Remove the culture medium and add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 4 hours at 37°C.[1][19]

  • Inhibitor Treatment (Optional): For inhibitor studies, remove the LPS-containing medium and add medium with the desired inhibitor concentration for 1 hour.[1]

  • Activation (Signal 2): Add nigericin to a final concentration of 10 µM and incubate for 1 hour at 37°C.[1]

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine and LDH analysis. The remaining cells can be lysed for Western blot analysis.[1]

Protocol 2: ASC Oligomerization Assay by Western Blotting

ASC oligomerization is a hallmark of inflammasome activation. This protocol details its detection.

Methodology:

  • Cell Stimulation: Prime iBMDMs (1.5 x 10^6 cells/well in a 6-well plate) with 1 µg/mL LPS for 2 hours, then stimulate with 5 µM nigericin for 30 minutes.[13]

  • Cell Lysis: Detach cells in ice-cold PBS with 2 mM EDTA. Lyse the cell pellet in an appropriate buffer and shear through a 21-gauge needle.[13]

  • Pellet Isolation: Centrifuge the lysate to pellet the ASC specks.

  • Cross-linking: Resuspend the pellet and cross-link with disuccinimidyl suberate (B1241622) (DSS).

  • Western Blotting: Analyze the cross-linked pellet by SDS-PAGE and Western blot using an anti-ASC antibody to detect monomers, dimers, and oligomers.[21]

ASC_Oligomerization_Workflow Workflow for ASC Oligomerization Assay stimulate Prime and Stimulate Cells (LPS then Nigericin) lyse Cell Lysis and Shearing stimulate->lyse pellet Isolate Insoluble Pellet (Centrifugation) lyse->pellet crosslink Cross-link with DSS pellet->crosslink western SDS-PAGE and Western Blot (Anti-ASC Antibody) crosslink->western detect Detect ASC Monomers, Dimers, and Oligomers western->detect

Caption: Detection of ASC oligomerization via cross-linking and Western blot.

Protocol 3: Caspase-1 Activation and IL-1β Cleavage Assay

The functional output of NLRP3 inflammasome activation is the cleavage of pro-caspase-1 and pro-IL-1β.

Methodology:

  • Sample Preparation: Following nigericin stimulation as described in Protocol 1, collect both the cell supernatant and prepare cell lysates.[19]

  • Western Blot Analysis:

    • Separate proteins from the cell lysate and supernatant by SDS-PAGE.

    • Probe with an antibody that detects the pro-caspase-1 (p45) and the cleaved, active caspase-1 subunit (p20).

    • Probe with an antibody that detects pro-IL-1β (p31) in the lysate and mature IL-1β (p17) in the supernatant.

  • ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[1]

Conclusion

Nigericin is an invaluable tool for dissecting the molecular intricacies of the NLRP3 inflammasome pathway. Its potent ability to induce potassium efflux provides a robust and reproducible method for triggering inflammasome assembly and downstream inflammatory events. A thorough understanding of its mechanism of action, coupled with standardized experimental protocols, is essential for researchers and drug development professionals seeking to modulate this critical inflammatory pathway for therapeutic benefit. This guide provides a comprehensive overview of the current knowledge and methodologies to facilitate further investigation into the complex role of the NLRP3 inflammasome in health and disease.

References

Unlocking the Anticancer Potential of Nigericin Sodium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the anticancer properties of Nigericin (B1684572) sodium salt, a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Nigericin. It consolidates current research on its mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.

Executive Summary

Nigericin sodium salt has emerged as a promising anticancer agent with multifaceted mechanisms of action. As a potassium ionophore, it disrupts the transmembrane potential, leading to a decrease in intracellular pH and subsequent induction of various forms of cell death, including apoptosis, pyroptosis, and autophagy[1][2]. Notably, Nigericin has demonstrated selective targeting of cancer stem cells (CSCs), which are implicated in tumor initiation, relapse, and metastasis[1][3][4]. Its ability to modulate critical signaling pathways, such as Wnt/β-catenin and SRC/STAT3/BCL-2, further underscores its therapeutic potential[2][3][5]. This guide synthesizes the available preclinical data to provide a comprehensive resource for the scientific community.

Mechanism of Action

Nigericin's primary mechanism involves acting as a K+/H+ antiporter, leading to the efflux of intracellular potassium and an influx of protons. This exchange disrupts the intracellular pH and ionic homeostasis, triggering a cascade of cellular events that culminate in cancer cell death[2][6].

Induction of Apoptosis

Nigericin has been shown to induce apoptosis in various cancer cell lines. This process is often mediated by mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades[7][8]. In some cancer types, such as primary effusion lymphoma, Nigericin-induced apoptosis is linked to the downregulation of the Wnt/β-catenin signaling pathway[7].

Triggering of Pyroptosis

Pyroptosis is a form of pro-inflammatory programmed cell death. Nigericin is a well-established activator of the NLRP3 inflammasome, a key player in the pyroptotic pathway[9][10]. The activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines[10][11][12].

Modulation of Autophagy

The role of Nigericin in autophagy is complex and appears to be cell-context dependent. In some instances, Nigericin has been shown to induce autophagy, which can contribute to its anticancer effects by suppressing the proliferation of cancer cells and inhibiting cancer stem cells[1][13]. However, other studies suggest that Nigericin can impair autophagic flux, leading to the accumulation of autophagic vacuoles and contributing to cell death[13].

Targeting of Cancer Stem Cells

A significant aspect of Nigericin's anticancer activity is its ability to selectively target cancer stem cells (CSCs)[1][3][4]. CSCs are a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis. Nigericin has been shown to inhibit the viability and self-renewal capacity of CSCs in various cancers, including nasopharyngeal carcinoma[1][4]. This effect may be partly due to the downregulation of key CSC-related proteins like Bmi-1[1][4].

Key Signaling Pathways Affected by Nigericin

Nigericin exerts its anticancer effects by modulating several critical intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in many cancers, leading to uncontrolled cell proliferation and survival. Nigericin has been shown to inhibit this pathway by promoting the degradation of β-catenin and downregulating its downstream target genes, such as c-Myc and Cyclin D1[3][14][15][16][17]. This inhibition is achieved by targeting the β-catenin destruction complex[3][14].

SRC/STAT3/BCL-2 Signaling Pathway

In osteosarcoma, Nigericin has been demonstrated to inhibit the SRC/STAT3/BCL-2 signaling pathway[5][6]. This pathway is crucial for cell survival and proliferation. Nigericin downregulates the expression of STAT3 and the anti-apoptotic protein BCL-2, thereby promoting apoptosis in cancer cells[5][6].

Signaling Pathway Diagrams

Wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & binds Proteasome Proteasome beta_catenin_p->Proteasome degradation Nigericin Nigericin Nigericin->Destruction_Complex promotes Nigericin->beta_catenin inhibits Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation

Figure 1: Nigericin's inhibition of the Wnt/β-catenin signaling pathway.

SRC_STAT3_BCL2_pathway Nigericin Nigericin SRC SRC Nigericin->SRC STAT3 STAT3 SRC->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 BCL2 BCL-2 p_STAT3->BCL2 upregulates Apoptosis Apoptosis BCL2->Apoptosis

Figure 2: Nigericin's inhibition of the SRC/STAT3/BCL-2 signaling pathway.

Pyroptosis_Pathway Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation K_efflux->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_GSDMD Pro-Gasdermin D (GSDMD) Caspase1->Pro_GSDMD cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N Pore Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β Release Pro_IL1b->IL1b IL1b->Pyroptosis

Figure 3: Nigericin-induced pyroptosis via NLRP3 inflammasome activation.

Quantitative Data

The following tables summarize the in vitro efficacy of Nigericin across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Nigericin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SW620Colorectal CancerNot specified, dose-dependent reduction8, 24, 48[3][17]
KM12Colorectal CancerNot specified, dose-dependent reduction8, 24, 48[3][17]
HT29Colorectal Cancer12.92 ± 0.25Not specified[18]
SW116Colorectal Cancer15.86 ± 0.18Not specified[18]
MOLM13-sensitiveAcute Myeloid Leukemia0.05702Not specified[8]
MOLM13-resistantAcute Myeloid Leukemia0.03529Not specified[8]
HL60-sensitiveAcute Myeloid Leukemia0.02049Not specified[8]
HL60-cytarabine-resistantAcute Myeloid Leukemia0.001197Not specified[8]
Various Cancer Cell LinesVarious~5Not specified[19]

Experimental Protocols

This section provides an overview of standard protocols used to evaluate the anticancer properties of Nigericin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with Nigericin as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, STAT3, Caspase-1, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice), 6-8 weeks old[20][21].

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse[20][22].

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2[21].

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of an anticancer compound like Nigericin.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_csc Cancer Stem Cell Targeting Cell_Lines Select Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Determine IC50 Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Pathways) Viability_Assay->Western_Blot Migration_Invasion_Assay Migration/Invasion Assay (Transwell Assay) Viability_Assay->Migration_Invasion_Assay Sphere_Formation Sphere Formation Assay Viability_Assay->Sphere_Formation CSC_Markers CSC Marker Analysis (Flow Cytometry/Western Blot) Sphere_Formation->CSC_Markers in_vivo_workflow cluster_model_dev Model Development cluster_efficacy Efficacy Study cluster_analysis Post-Study Analysis Select_Model Select Xenograft Model (Cell Line- or Patient-Derived) Implantation Tumor Cell Implantation in Immunodeficient Mice Select_Model->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Nigericin and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision and Weighing Monitoring->Endpoint Histology Histological Analysis (H&E) Endpoint->Histology IHC Immunohistochemistry (IHC) (e.g., Ki-67, Cleaved Caspase-3) Endpoint->IHC Biochemical_Analysis Biochemical Analysis (e.g., Western Blot from Tumor Lysates) Endpoint->Biochemical_Analysis

References

The Effect of Nigericin Sodium Salt on Intracellular pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nigericin (B1684572) sodium salt is a potent ionophore antibiotic derived from Streptomyces hygroscopicus. It functions as a highly selective electroneutral antiporter, exchanging intracellular potassium ions (K⁺) for extracellular protons (H⁺) across biological membranes. This activity leads to a significant and rapid decrease in intracellular pH (pHi), profoundly impacting cellular homeostasis and triggering a cascade of downstream signaling events. This technical guide provides an in-depth analysis of the mechanisms by which nigericin modulates pHi, summarizes key quantitative data from cellular studies, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Core Mechanism of Action: K⁺/H⁺ Exchange and Intracellular Acidification

Nigericin is a lipophilic molecule that integrates into cellular and organellar membranes, including the plasma membrane and mitochondrial inner membrane.[1] Its primary mechanism involves the formation of a complex with a potassium ion, which it transports out of the cell down the steep concentration gradient.[2] To maintain electroneutrality, this efflux of a positive charge is coupled with the influx of a proton (H⁺) from the extracellular space.[3] This 1:1 exchange of intracellular K⁺ for extracellular H⁺ leads to a net increase in the intracellular proton concentration, resulting in cytoplasmic acidification.[4][5]

The consequences of this ionophore activity are multifaceted:

  • Disruption of Ion Homeostasis: The efflux of K⁺ disrupts the normal high intracellular potassium concentration, a critical factor for numerous cellular processes, including maintaining membrane potential and enzyme function.[4]

  • Alteration of Membrane Potential: By facilitating the movement of ions, nigericin disrupts the electrochemical gradients across membranes, affecting both plasma membrane and mitochondrial membrane potential.[6]

  • Modulation of Organellar pH: Nigericin can also affect the pH of intracellular compartments. For instance, it can dissipate the proton gradient across the mitochondrial inner membrane, impacting ATP synthesis.[2][7] It has also been shown to cause alkalinization of acidic vesicles like lysosomes.[8]

Quantitative Impact of Nigericin on Intracellular pH and Cellular Viability

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of nigericin on intracellular pH and other cellular parameters.

Table 1: Effect of Nigericin on Intracellular pH (pHi)

Cell TypeNigericin ConcentrationExtracellular pH (pHe)Observed pHi ChangeReference
SCK tumor cells0.1 - 1.0 µg/ml7.2Dose-dependent decrease[9]
SCK tumor cells0.1 - 1.0 µg/ml6.6More significant dose-dependent decrease than at pHe 7.2[9]
SCK tumor cells1.0 µg/ml (with amiloride (B1667095) and DIDS)7.2Rapid decrease of ~0.3 pH units[9]
SCK tumor cells1.0 µg/ml (with amiloride and DIDS)6.6Rapid decrease of ~0.4 pH units[9]
KHT and RIF-I murine tumors2.5 mg/kg i.p.Not specifiedDecrease of 0.2-0.3 pH units[10]
SCCVII/Ha murine tumor2.5 mg/kg i.p.Not specifiedNo effect on pHi[10]

Table 2: Cytotoxicity and Cellular Response to Nigericin Treatment

Cell TypeNigericin ConcentrationExtracellular pH (pHe)ObservationReference
CHO cellsNot specified< 6.5Toxic[11][12]
CHO cellsNot specified> 6.5Not toxic[11][12]
CHO cells1.0 µg/ml (with heat at 42.1°C for 30 min)7.4Survival of 0.6[11]
CHO cells1.0 µg/ml (with heat at 42.1°C for 30 min)6.8Survival of 0.08[11]
CHO cells1.0 µg/ml (with heat at 42.1°C for 30 min)6.6Survival of 0.003[11]
CHO cells1.0 µg/ml (with heat at 42.1°C for 30 min)6.4Survival of 0.00003[11]
RIF-I tumor cells (in vivo)2.5 mg/kg (with melphalan)Not specified30-fold increase in cell killing[10]

Signaling Pathways Activated by Nigericin-Induced pHi Changes

The primary and most well-documented signaling pathway activated by nigericin is the NLRP3 inflammasome.[13][14] This multi-protein complex is a key component of the innate immune system.

NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by nigericin is a canonical example of its function. The process is initiated by the nigericin-induced efflux of intracellular potassium.[15] This drop in cytosolic K⁺ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and pro-caspase-1.[16]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to become its active form, caspase-1.[17] Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[18] Additionally, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[13][14]

NLRP3_Activation cluster_cell Intracellular Space Nigericin Nigericin Sodium Salt CellMembrane Cell Membrane K_efflux K⁺ Efflux CellMembrane->K_efflux K⁺/H⁺ Exchange pHi_decrease Intracellular pH Decrease K_efflux->pHi_decrease NLRP3 NLRP3 K_efflux->NLRP3 triggers Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Cleavage Casp1->GSDMD IL1b Mature IL-1β Secretion ProIL1b->IL1b IL18 Mature IL-18 Secretion ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

Measurement of Intracellular pH using BCECF

A common method to measure nigericin's effect on pHi is through the use of the pH-sensitive fluorescent dye, 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF).[19]

Materials:

  • BCECF-AM (acetoxymethyl ester)

  • HEPES-buffered saline (HBS) or other suitable buffer at desired pHe

  • This compound stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)[6]

  • Calibration buffers of known pH containing high K⁺ (e.g., 120-140 mM KCl)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

  • Cell Loading: Incubate cells with BCECF-AM (typically 1-5 µM) in HBS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with fresh HBS and incubate for a further 15-30 minutes to allow intracellular esterases to cleave the AM group, trapping the fluorescent BCECF inside the cells.

  • Baseline Measurement: Measure the baseline fluorescence ratio (490nm/440nm) of the cells in HBS.

  • Nigericin Treatment: Add the desired concentration of nigericin to the HBS and record the change in the fluorescence ratio over time.

  • In Situ Calibration: At the end of the experiment, equilibrate the intracellular and extracellular pH by incubating the cells in a series of high K⁺ calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0), each containing a high concentration of nigericin (e.g., 10 µM).[20][21] This will generate a calibration curve of fluorescence ratio versus pH.

  • Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

pHi_Measurement_Workflow start Start load_bcecf Load cells with BCECF-AM start->load_bcecf deesterify Wash and allow de-esterification load_bcecf->deesterify baseline Measure baseline fluorescence ratio deesterify->baseline treat Treat with Nigericin baseline->treat measure_change Record fluorescence ratio change treat->measure_change calibrate Perform in situ calibration with high K⁺ buffers + Nigericin measure_change->calibrate generate_curve Generate calibration curve (Ratio vs. pH) calibrate->generate_curve analyze Convert experimental ratios to pHi generate_curve->analyze end End analyze->end

Caption: Experimental workflow for measuring intracellular pH using BCECF.

Assay for NLRP3 Inflammasome Activation

Materials:

  • Cell line (e.g., bone marrow-derived macrophages, THP-1 monocytes)[16]

  • Lipopolysaccharide (LPS) for priming (optional, but common)[16]

  • This compound

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western blotting (antibodies against caspase-1, IL-1β, GSDMD)

  • Lactate dehydrogenase (LDH) assay kit for measuring pyroptosis

Procedure:

  • Priming (Optional): Prime cells with LPS (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β and NLRP3.[16]

  • Activation: Replace the medium and treat the cells with nigericin (e.g., 5-20 µM) for a defined period (e.g., 30-60 minutes).[16]

  • Supernatant Collection: Collect the cell culture supernatant to measure secreted cytokines and LDH.

  • Cell Lysis: Lyse the remaining cells to analyze intracellular protein levels.

  • Cytokine Measurement: Quantify the concentration of mature IL-1β and IL-18 in the supernatant using ELISA.

  • Western Blot Analysis: Analyze cell lysates and/or concentrated supernatants for the cleaved (active) forms of caspase-1, IL-1β, and GSDMD.

  • Pyroptosis Assessment: Measure LDH release in the supernatant as an indicator of membrane integrity loss during pyroptosis.

Logical Relationships of Nigericin's Cellular Effects

The diverse effects of nigericin stem from its fundamental ability to disrupt the K⁺/H⁺ gradient. This primary action has cascading consequences on cellular pH, ion balance, and membrane potential, which in turn trigger specific signaling pathways and cellular responses.

Logical_Relationships Nigericin Nigericin KH_Exchange K⁺/H⁺ Exchange Nigericin->KH_Exchange K_Efflux Intracellular K⁺ Efflux KH_Exchange->K_Efflux H_Influx Extracellular H⁺ Influx KH_Exchange->H_Influx Membrane_Potential Membrane Potential Disruption K_Efflux->Membrane_Potential NLRP3_Activation NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation pHi_Decrease Intracellular Acidification (↓pHi) H_Influx->pHi_Decrease Mito_Dysfunction Mitochondrial Dysfunction pHi_Decrease->Mito_Dysfunction Apoptosis Apoptosis pHi_Decrease->Apoptosis Cytokine_Release Pro-inflammatory Cytokine Release NLRP3_Activation->Cytokine_Release Pyroptosis Pyroptosis NLRP3_Activation->Pyroptosis

References

The Dichotomous Dance of Nigericin: A Technical Guide to its Impact on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a potent antibiotic and ionophore derived from Streptomyces hygroscopicus, has garnered significant attention for its profound effects on mitochondrial function, particularly its ability to modulate the mitochondrial membrane potential (ΔΨm). This technical guide provides an in-depth exploration of the mechanisms by which nigericin influences ΔΨm, the downstream cellular consequences, and the experimental methodologies used to assess these effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document serves as a comprehensive resource for researchers investigating mitochondrial physiology, cell death mechanisms, and the therapeutic potential of nigericin.

Introduction

The inner mitochondrial membrane maintains a crucial electrochemical gradient, the proton motive force (pmf), which is composed of two interconvertible components: the mitochondrial membrane potential (ΔΨm) and the transmembrane pH gradient (ΔpH). This gradient is central to cellular energy production, ion homeostasis, and the regulation of cell death pathways. Nigericin, as a mobile ion carrier, acts as a K+/H+ antiporter, facilitating an electroneutral exchange of potassium ions for protons across the inner mitochondrial membrane[1]. This action directly dissipates the ΔpH, leading to a cascade of events that ultimately alter the ΔΨm, albeit in a manner that can be surprisingly dichotomous. Understanding the nuances of nigericin's impact on ΔΨm is critical for its application as a research tool and its potential development as a therapeutic agent in various diseases, including cancer and inflammatory conditions[2][3].

Mechanism of Action: The K+/H+ Exchange

Nigericin's primary mode of action is the disruption of the proton gradient across the inner mitochondrial membrane. It achieves this by binding to and transporting K+ and H+ ions in opposite directions, effectively neutralizing the pH difference between the mitochondrial matrix and the intermembrane space[1][4][5]. This electroneutral exchange has profound implications for the overall proton motive force.

The dissipation of the ΔpH by nigericin often leads to a compensatory hyperpolarization of the mitochondrial membrane[1][4][6]. The cell attempts to maintain the total proton motive force by increasing the electrical component (ΔΨm) to counteract the loss of the chemical component (ΔpH). However, in other contexts, particularly those leading to cell death, nigericin is reported to cause a depolarization or collapse of the mitochondrial membrane potential[2][3][7]. This apparent contradiction is likely dependent on several factors, including the cellular model, the ionic composition of the experimental medium, and the concentration of nigericin used.

Quantitative Effects of Nigericin on Cellular Viability

Nigericin exhibits potent cytotoxic effects against various cell lines, often with IC50 values in the nanomolar range. This cytotoxicity is closely linked to its ability to induce mitochondrial dysfunction.

Cell LineResistance ProfileIC50 (nM)Reference
MOLM13Sensitive57.02[2][3]
MOLM13Venetoclax-resistant35.29[2][3]
HL60Sensitive20.49[2][3]
HL60Cytarabine-resistant1.197[2][3]

Downstream Signaling Pathways

The perturbation of mitochondrial membrane potential by nigericin triggers a variety of cellular signaling cascades, often culminating in programmed cell death.

Induction of Apoptosis

Nigericin-induced mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway. The disruption of ΔΨm can lead to the release of cytochrome c from the mitochondria into the cytoplasm[7][8][9]. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -7, ultimately leading to apoptosis[7][8].

Nigericin Nigericin MMP_Disruption Mitochondrial Membrane Potential Disruption Nigericin->MMP_Disruption CytoC_Release Cytochrome c Release MMP_Disruption->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Nigericin-induced apoptotic signaling pathway.

Activation of the NLRP3 Inflammasome and Pyroptosis

Nigericin is a well-established activator of the NLRP3 inflammasome[8][10]. The K+ efflux caused by nigericin is a key trigger for NLRP3 activation. This leads to the assembly of the inflammasome complex, resulting in the activation of caspase-1. Activated caspase-1 cleaves pro-inflammatory cytokines IL-1β and IL-18, and also cleaves gasdermin D (GSDMD) to induce pyroptosis, a form of inflammatory cell death[11][12].

Nigericin Nigericin K_Efflux K+ Efflux Nigericin->K_Efflux NLRP3_Activation NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation GSDMD_Cleavage Gasdermin D Cleavage Caspase1_Activation->GSDMD_Cleavage IL1b_IL18_Cleavage Pro-IL-1β / Pro-IL-18 Cleavage Caspase1_Activation->IL1b_IL18_Cleavage Pyroptosis Pyroptosis GSDMD_Cleavage->Pyroptosis Inflammation Inflammation IL1b_IL18_Cleavage->Inflammation

Figure 2: Nigericin-induced NLRP3 inflammasome activation and pyroptosis.

Induction of Oxidative Stress

Disruption of the mitochondrial electron transport chain by nigericin can lead to an increase in the production of reactive oxygen species (ROS)[2][3][13]. This elevated oxidative stress can further damage mitochondrial components, including mitochondrial DNA, and contribute to the induction of cell death.

Experimental Protocols

Accurate assessment of nigericin's effect on mitochondrial membrane potential and related cellular processes requires robust experimental methodologies.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to measure ΔΨm is through the use of cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: ΔΨm Measurement using JC-1

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Nigericin Treatment: Treat cells with the desired concentrations of nigericin for the specified duration. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium.

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.

    • In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

    • In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (excitation ~514 nm, emission ~529 nm)[7].

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

cluster_workflow JC-1 Assay Workflow start Plate and Culture Cells treat Treat with Nigericin and Controls start->treat wash Wash with PBS treat->wash stain Incubate with JC-1 wash->stain measure Measure Red and Green Fluorescence stain->measure analyze Calculate Red/Green Ratio measure->analyze

Figure 3: Experimental workflow for measuring ΔΨm using JC-1.

Measurement of Reactive Oxygen Species (ROS)

Protocol: ROS Detection using Amplex UltraRed

This assay is suitable for measuring H2O2 release from isolated mitochondria or cells.

  • Reagent Preparation: Prepare a working solution of Amplex UltraRed and horseradish peroxidase (HRP) in a suitable buffer[1].

  • Sample Preparation:

    • For isolated mitochondria, add a known amount of mitochondrial protein to the assay buffer.

    • For cells, plate and treat with nigericin as described previously.

  • Assay Initiation: Add the Amplex UltraRed/HRP working solution to the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm). The rate of increase in fluorescence is proportional to the rate of H2O2 production[1].

Assessment of Apoptosis

Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

  • Cell Preparation and Treatment: Plate and treat cells with nigericin as desired.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

Nigericin's role as a K+/H+ antiporter places it at a critical juncture of mitochondrial function and cellular fate. Its ability to dissipate the mitochondrial pH gradient and subsequently modulate the mitochondrial membrane potential—either through hyperpolarization or depolarization—initiates a complex and context-dependent series of events. These can range from a compensatory adaptation to maintain cellular energy homeostasis to the deliberate induction of apoptosis or pyroptosis. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers to dissect the multifaceted effects of nigericin. A thorough understanding of these mechanisms is paramount for leveraging nigericin as a powerful tool in basic research and for exploring its therapeutic potential in a variety of disease models. The continued investigation into the nuanced effects of nigericin on mitochondrial membrane potential will undoubtedly unveil further insights into the intricate relationship between mitochondrial bioenergetics and cellular signaling.

References

The Antibiotic Potential of Nigericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant interest for its potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth analysis of the biological activity of nigericin as an antibiotic. It details its mechanism of action, spectrum of activity, and efficacy against challenging bacterial phenotypes such as persisters and biofilms. Furthermore, this document outlines key experimental protocols for evaluating nigericin's antimicrobial properties and visualizes its molecular interactions and experimental workflows through detailed diagrams.

Introduction

The rise of antibiotic resistance poses a critical threat to global health, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. Nigericin, a well-characterized ionophore, presents a promising avenue for antibiotic development. It functions primarily by disrupting transmembrane ion gradients, a mechanism distinct from many currently approved antibiotics. This guide serves as a comprehensive resource for researchers and drug development professionals, consolidating current knowledge on nigericin's antibiotic activity and providing practical guidance for its investigation.

Mechanism of Action

Nigericin's primary mode of action is its function as a potassium-hydrogen (K+/H+) antiporter.[1][2] It inserts into the bacterial cell membrane and facilitates the electroneutral exchange of intracellular K+ for extracellular H+.[1][2] This disruption of the transmembrane ion gradient has several downstream consequences for the bacterial cell:

  • Dissipation of Membrane Potential: The efflux of K+ and influx of H+ leads to the dissipation of the proton motive force, which is crucial for essential cellular processes.[3]

  • Intracellular Acidification: The accumulation of protons lowers the intracellular pH, creating an acidic environment that is detrimental to enzymatic function and overall cellular homeostasis.[2]

  • Disruption of ATP Synthesis: By disrupting the proton gradient across the cell membrane, nigericin interferes with the activity of ATP synthase, leading to a reduction in cellular ATP production.[4]

  • Alteration of Membrane Permeability: The ionophoric activity of nigericin can lead to changes in the structure and permeability of the cell membrane.[4]

In host cells, nigericin's ability to induce potassium efflux is a potent activator of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a key role in the innate immune response by triggering inflammatory cascades and pyroptotic cell death.[5][6][7][8][9][10]

Spectrum of Antibiotic Activity

Nigericin exhibits potent activity primarily against Gram-positive bacteria.[3][11] Its efficacy against Gram-negative bacteria is limited, likely due to the protective outer membrane that hinders its access to the cytoplasmic membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of nigericin against a range of clinically relevant Gram-positive bacteria.

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.004 - 0.125[3]
Staphylococcus aureusATCC 259238 x MIC for persisters[3]
Enterococcus faecalisVancomycin-Resistant (VRE)0.004 - 0.125[3]
Streptococcus pneumoniaePenicillin-Resistant0.004 - 0.125[3]
Streptococcus pneumoniaeClinical Isolates0.031 - 0.25[12][13]
Enterococcus faecalisATCC 292124 - 8[14]
Enterococcus faeciumClinical Isolates4 - 8[14]

Efficacy Against Resistant Phenotypes

A significant advantage of nigericin is its activity against bacterial populations that are notoriously difficult to treat with conventional antibiotics.

  • Multidrug-Resistant (MDR) Bacteria: As indicated in the MIC table, nigericin is effective against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.[3]

  • Persister Cells: Nigericin has been shown to effectively kill persister cells of Staphylococcus aureus, which are dormant variants of regular cells that exhibit high antibiotic tolerance.[3]

  • Biofilms: Nigericin demonstrates efficacy in killing bacteria within biofilms, structured communities of bacteria that are highly resistant to antibiotic penetration and host immune responses.[3][4] For instance, it has been shown to be effective against S. aureus biofilms.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibiotic activity of nigericin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Nigericin stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Nigericin: Perform a two-fold serial dilution of the nigericin stock solution in CAMHB across the wells of the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the nigericin dilutions.

  • Controls: Include a positive control (bacteria in broth without nigericin) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of nigericin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).[15]

Biofilm Susceptibility Assay

This protocol assesses the ability of nigericin to eradicate established biofilms.[18]

Materials:

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Nigericin solution

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Biofilm Formation: Grow bacteria in TSB with glucose in the 96-well plate for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Treatment with Nigericin: Add fresh media containing different concentrations of nigericin to the wells with established biofilms and incubate for another 24 hours.

  • Quantification of Biofilm:

    • Wash the wells with PBS.

    • Stain the biofilms with crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.

In Vivo Efficacy in a Murine Infection Model

Animal models are crucial for evaluating the therapeutic potential of new antibiotics. A murine skin infection model is commonly used to assess the in vivo efficacy of topical or systemic treatments.[19][20]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Pathogenic bacterial strain (e.g., MRSA)

  • Nigericin formulation (for topical or systemic administration)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for creating a wound

  • Calipers for wound measurement

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Infection: Anesthetize the mice and create a full-thickness dermal wound on the dorsum. Inoculate the wound with a specific concentration of the bacterial suspension.

  • Treatment: After a set period (e.g., 24 hours), begin treatment with the nigericin formulation or a vehicle control. Administer the treatment as per the study design (e.g., once or twice daily for a specific number of days).

  • Monitoring: Monitor the mice daily for clinical signs of infection and measure the wound size.

  • Bacterial Load Determination: At the end of the treatment period, euthanize the mice, excise the wound tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on appropriate agar (B569324) plates.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to nigericin's activity.

nigericin_mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Nigericin Nigericin H_in H+ Nigericin->H_in K_out K+ Nigericin->K_out Efflux K_in K+ K_in->Nigericin Intracellular H_out H+ H_out->Nigericin Extracellular ATP_synthase ATP Synthase H_in->ATP_synthase Disrupts Gradient ATP ATP ATP_synthase->ATP Inhibits Production

Caption: Mechanism of Nigericin as a K+/H+ Antiporter.

nlrp3_activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1B IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Nigericin-Induced NLRP3 Inflammasome Activation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies MIC MIC Determination Biofilm_Assay Biofilm Assay MIC->Biofilm_Assay Membrane_Potential Membrane Potential Assay MIC->Membrane_Potential ATP_Assay ATP Production Assay MIC->ATP_Assay Persister_Assay Persister Cell Assay Biofilm_Assay->Persister_Assay Animal_Model Murine Infection Model Persister_Assay->Animal_Model Efficacy Efficacy Assessment (Bacterial Load, Survival) Animal_Model->Efficacy

Caption: Experimental Workflow for Nigericin Evaluation.

Conclusion

Nigericin's unique mechanism of action as a K+/H+ ionophore, coupled with its potent bactericidal activity against a range of challenging Gram-positive pathogens, positions it as a compelling candidate for further antibiotic development. Its efficacy against MDR strains, persisters, and biofilms addresses critical unmet needs in the treatment of bacterial infections. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to systematically investigate and advance the therapeutic potential of nigericin. Further research into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical utility.

References

An In-depth Technical Guide to Nigericin's Ion Selectivity for K+, H+, and Pb2+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether antibiotic produced by Streptomyces hygroscopicus, is a well-established ionophore that facilitates the transport of cations across biological membranes. Its ability to exchange potassium ions (K+) for protons (H+) is a cornerstone of its biological activity, leading to its widespread use as a research tool for studying processes dependent on ion gradients. Furthermore, nigericin exhibits a pronounced selectivity for lead (Pb2+), suggesting its potential in therapeutic and environmental applications. This technical guide provides a comprehensive overview of the ion selectivity of nigericin for K+, H+, and Pb2+, presenting quantitative data on their binding affinities, detailing the experimental protocols used to determine these parameters, and illustrating the underlying molecular mechanisms.

Introduction

Nigericin is a carboxylic ionophore that functions as a mobile carrier, forming lipid-soluble complexes with cations to transport them across hydrophobic membranes. Its structure, featuring a flexible polyether backbone and a terminal carboxyl group, allows it to coordinate with cations of specific sizes and charges. The ion transport mechanism is typically electroneutral, involving the exchange of one cation for another, most notably K+ for H+.[1][2] This exchange disrupts cellular ion homeostasis, leading to a variety of biological effects, including the dissipation of pH gradients, alteration of mitochondrial function, and induction of inflammatory responses.[3]

Beyond its well-documented K+/H+ antiport activity, nigericin has been shown to be a highly effective and selective ionophore for Pb2+.[4][5] This high affinity for lead, coupled with its ability to transport it across cell membranes, opens avenues for its investigation as a potential therapeutic agent for lead poisoning. Understanding the quantitative aspects of nigericin's interaction with K+, H+, and Pb2+ is crucial for elucidating its mechanisms of action and for the rational design of new applications.

Quantitative Analysis of Ion Selectivity

The selectivity of an ionophore is quantified by the relative stability of the complexes it forms with different ions. These stabilities are typically expressed as association (or stability) constants (K) or their logarithms (log K), or as dissociation constants (Kd). A higher stability constant indicates a stronger binding affinity.

Stability and Dissociation Constants

The following table summarizes the available quantitative data for the interaction of nigericin with H+, K+, and Pb2+. It is important to note that experimental conditions, such as the solvent system and temperature, can significantly influence these values. The data presented here are compiled from different studies and should be interpreted with this in mind.

IonParameterValueExperimental ConditionsReference
H+ Apparent Dissociation Constant (Kd)~10⁻⁸.⁴⁵ MVesicles (pH ~7.5, 25°C)[6]
K+ Apparent Dissociation Constant (Kd)~1.5 x 10⁻³ MVesicles (50 mM K+, pH ~7.5, 25°C)[6]
Pb2+ Stability of NigPbOH complexHigh (qualitative)80% Methanol/Water[4][5]

Molecular Mechanisms of Ion Selectivity and Transport

The ion selectivity of nigericin is a consequence of the specific coordination chemistry between the ion and the oxygen atoms lining the cavity of the ionophore. The size of the cation and its charge density are critical factors determining the stability of the resulting complex.

K+/H+ Antiport

Nigericin's primary mode of action is the electroneutral exchange of K+ for H+ across a membrane.[1] This process is driven by the concentration gradients of these ions.

K_H_Antiport cluster_membrane Cell Membrane Membrane Nig_anion_int Nigericin- Membrane->Nig_anion_int Release of H+ Nig_anion_ext Nigericin- Membrane->Nig_anion_ext Release of K+ Nig_H_ext Nigericin-H+ Nig_H_ext->Membrane Translocation Nig_K_int Nigericin-K+ Nig_K_int->Membrane Translocation H_ext H+ H_ext->Nig_anion_ext Binding K_int K+ K_int->Nig_anion_int Binding H_int H+ K_ext K+ Pb_Transport cluster_membrane Cell Membrane Membrane Pb2_int Pb2+ Membrane->Pb2_int Release of Pb2+ NigPbOH_ext Nigericin-PbOH NigPbOH_ext->Membrane Translocation Pb2_ext Pb2+ Nig_ext Nigericin Pb2_ext->Nig_ext OH_ext OH- OH_ext->Nig_ext Complexation Potentiometric_Titration_Workflow Start Start Calibrate_Electrodes Calibrate Electrodes Start->Calibrate_Electrodes Prepare_Sample Prepare Nigericin + Cation Solution Calibrate_Electrodes->Prepare_Sample Perform_Titration Perform Potentiometric Titration Prepare_Sample->Perform_Titration Record_Data Record Potential/pH vs. Titrant Volume Perform_Titration->Record_Data Analyze_Data Analyze Data with Software (e.g., BEST) Record_Data->Analyze_Data Determine_Constants Determine pKa and log K Analyze_Data->Determine_Constants End End Determine_Constants->End Liposome_Assay_Workflow Start Start Prepare_Liposomes Prepare Liposomes with pH Dye Start->Prepare_Liposomes Purify_Liposomes Purify Liposomes (Size Exclusion) Prepare_Liposomes->Purify_Liposomes Establish_Baseline Establish Baseline Fluorescence Purify_Liposomes->Establish_Baseline Add_Nigericin Add Nigericin Establish_Baseline->Add_Nigericin Create_Gradient Create Ion Gradient (e.g., add KCl) Add_Nigericin->Create_Gradient Monitor_Fluorescence Monitor Fluorescence Change Create_Gradient->Monitor_Fluorescence Calculate_Rate Calculate Transport Rate Monitor_Fluorescence->Calculate_Rate End End Calculate_Rate->End

References

Methodological & Application

Preparation of Nigericin Sodium Salt Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt is a widely utilized ionophore antibiotic in biomedical research, primarily known for its ability to act as a K+/H+ antiporter. This function disrupts cellular ionic homeostasis, leading to a variety of downstream effects that are harnessed for studying cellular processes such as apoptosis, inflammation, and mitochondrial function. Proper preparation of a stable and accurate stock solution is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions, along with a summary of its mechanism of action.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its physical and chemical properties, solubility in various solvents, and recommended storage conditions.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight746.94 g/mol
Molecular FormulaC40H67NaO11[1]
AppearanceWhite to off-white powder/crystalline solid[2][3]
Purity≥95%[2]
CAS Number28643-80-3[1]

Table 2: Solubility Data

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~50 mg/mL[4]
Ethanol (B145695) (EtOH)~20 mg/mL[2][4]
Methanol~10 mg/mL[5][6]
Chloroform~10 mg/mL[5][6]
Dimethylformamide (DMF)~1.2 mg/mL[2]
WaterPractically insoluble[3][5][6]
Ethanol:PBS (pH 7.2) (1:5)~0.15 mg/mL[2]

Table 3: Storage and Stability

FormStorage TemperatureStabilitySource
Lyophilized Powder4°C or 2-8°C, desiccated24 months to 3 years[4][5]
Stock Solution in DMSO or Ethanol-20°CUp to 2 months[4][7]
Stock Solution (general)-80°CUp to 6 months[8]
Aqueous SolutionNot Recommended for Storage > 1 day[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a method to prepare a 10 mM stock solution, a common concentration for cellular assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-warm Nigericin: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate Required Volume: Based on a molecular weight of 746.94 g/mol , to prepare a 10 mM stock solution from 5 mg of this compound, you will need 669 µL of DMSO.[4]

    • Calculation: (5 mg / 746.94 g/mol ) / (10 mmol/L) = 0.000669 L = 669 µL

  • Dissolution: Carefully add 669 µL of anhydrous DMSO to the vial containing 5 mg of this compound.[4]

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[9]

  • Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C for up to 2 months or at -80°C for up to 6 months.[4][8]

Protocol 2: Preparation of a Stock Solution in Ethanol

This protocol is an alternative for experiments where DMSO may interfere with the assay.

Materials:

  • This compound (lyophilized powder)

  • 200 proof (absolute) Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate to Room Temperature: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Add Solvent: Add the desired volume of absolute ethanol to the vial to achieve the target concentration (solubility is approximately 20 mg/mL).[2] For example, to prepare a 20 mg/mL stock, add 250 µL of ethanol to 5 mg of Nigericin.

  • Dissolve: Cap the vial and vortex until the solid is fully dissolved. Purging the vial with an inert gas like nitrogen or argon before capping can help prevent degradation.[2]

  • Aliquot and Store: Dispense into single-use aliquots and store at -20°C for up to 2 months.[4][7]

Application Notes

Mechanism of Action

Nigericin is a lipophilic molecule that functions as an ionophore, specifically an electroneutral potassium/hydrogen (K+/H+) antiporter.[5][10] It inserts into cellular and mitochondrial membranes, where it facilitates the exchange of intracellular K+ for extracellular H+.[11][12] This disruption of the ionic gradient leads to several key cellular consequences:

  • Decreased Intracellular pH: The influx of H+ ions leads to cytoplasmic acidification.[12]

  • Disruption of Mitochondrial Membrane Potential: By dissipating the proton gradient across the inner mitochondrial membrane, Nigericin can disrupt ATP synthesis.[5]

  • Activation of the NLRP3 and NLRP1 Inflammasomes: The efflux of intracellular K+ is a critical trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][11] This leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[1] In certain non-hematopoietic cells like human keratinocytes, Nigericin can also activate the NLRP1 inflammasome.[13][14][15]

Common Research Applications
  • Inflammasome Activation: Nigericin is a standard reagent used to potently activate the NLRP3 inflammasome in primed immune cells.[1][2]

  • Induction of Apoptosis and Pyroptosis: By disrupting cellular homeostasis, Nigericin can induce programmed cell death pathways, including apoptosis and a pro-inflammatory form of cell death called pyroptosis.[11][16]

  • Study of Ion Homeostasis: It is a valuable tool for investigating the physiological roles of K+ and pH gradients in various cellular processes.

  • Anticancer Research: Nigericin has demonstrated anti-tumor activity in various cancer models, partly by inhibiting signaling pathways like Wnt/β-catenin.[11][16]

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: this compound (Lyophilized Powder) equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous Solvent (e.g., DMSO or Ethanol) equilibrate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute end Use in Experiment dilute->end

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway: NLRP3 Inflammasome Activation

G cluster_cell Cell cluster_cytosol Cytosol nigericin Nigericin k_efflux K+ Efflux nigericin->k_efflux Induces membrane Plasma Membrane nlrp3 NLRP3 k_efflux->nlrp3 Triggers asc ASC nlrp3->asc Recruits inflammasome NLRP3 Inflammasome Assembly nlrp3->inflammasome pro_cas1 Pro-Caspase-1 asc->pro_cas1 Recruits asc->inflammasome pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 Activates pro_il1b Pro-IL-1β cas1->pro_il1b Cleaves il1b Mature IL-1β pro_il1b->il1b secretion Secretion il1b->secretion

Caption: Nigericin-induced activation of the NLRP3 inflammasome.

References

Application Notes: Nigericin Sodium Salt Solubility and Protocol for NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin (B1684572) sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus. It functions as a potent ionophore with high selectivity for monovalent cations, facilitating an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes. This disruption of ionic gradients, particularly the efflux of intracellular K+, makes nigericin a widely used tool in cell biology and immunology research. A primary application is the robust activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system. Understanding its solubility characteristics and the precise protocol for its use is critical for obtaining reproducible experimental results.

Data Presentation: Solubility of Nigericin Sodium Salt

The solubility of this compound can vary based on the solvent and its purity. Below is a summary of reported solubility data in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Ethanol (B145695) (EtOH).

SolventReported Solubility (mg/mL)Molar Equivalent (at 746.94 g/mol )Key ConsiderationsCitations
DMSO 50 mg/mL~66.9 mMSolubility is highly dependent on the purity of the DMSO. Use of fresh, anhydrous DMSO is critical as moisture absorption significantly reduces solubility.[1][2]
<3 mg/mL<4.0 mMThis lower value may reflect the use of non-anhydrous DMSO.[3]
Ethanol 5 - 25 mg/mL~6.7 - 33.5 mMEthanol is a reliable solvent for preparing stock solutions. For aqueous applications, it is recommended to first dissolve nigericin in ethanol before diluting in buffer.[3][4]
~20 mg/mL~26.8 mMThis value is frequently cited by multiple suppliers.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous (molecular sieve-dried) DMSO

  • 200 proof (100%) Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure for 10 mM DMSO Stock:

  • Aseptically weigh 5 mg of this compound powder and transfer it to a sterile vial.

  • Add 669 µL of anhydrous DMSO to the vial.[1]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The solution is stable for up to 2 months.[1]

Procedure for 20 mg/mL Ethanol Stock (approx. 26.8 mM):

  • Aseptically weigh out the desired amount of this compound powder (e.g., 10 mg).

  • Add the corresponding volume of 100% ethanol to achieve a final concentration of 20 mg/mL (e.g., 500 µL for 10 mg).

  • Vortex thoroughly until dissolved. If precipitation occurs upon mixing, warm the solution briefly and vortex again.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: In Vitro NLRP3 Inflammasome Activation in Macrophages

Objective: To induce NLRP3 inflammasome activation, leading to caspase-1 activation and IL-1β secretion in macrophage cell lines (e.g., THP-1) or primary cells (e.g., Bone Marrow-Derived Macrophages, BMDMs). This is a two-signal protocol.

Materials:

  • Differentiated THP-1 cells or BMDMs, seeded in appropriate cell culture plates.

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound stock solution (from Protocol 1).

  • Phosphate-Buffered Saline (PBS).

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for LDH assay or Western blot).

Procedure:

  • Cell Seeding: Seed macrophage cells at an appropriate density (e.g., 0.5 x 10^6 cells/mL for THP-1 cells) and allow them to adhere and rest. For THP-1 monocytes, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.[6]

  • Priming (Signal 1):

    • Carefully remove the culture medium.

    • Add fresh, serum-free or complete medium containing LPS at a final concentration of 100 ng/mL to 1 µg/mL.[6][7]

    • Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[7]

  • Activation (Signal 2):

    • Following the LPS priming, add the nigericin stock solution directly to the cell culture medium to achieve the desired final working concentration (typically 5-20 µM).[6]

    • Incubate for 1-2 hours at 37°C.[6]

  • Sample Collection:

    • After the incubation period, centrifuge the plates at 500 x g for 5 minutes.[6]

    • Carefully collect the cell culture supernatants for analysis of secreted IL-1β, IL-18, or LDH (for pyroptosis).

    • The remaining cell pellets can be lysed for analysis of intracellular proteins (e.g., pro-IL-1β, cleaved caspase-1) by Western blot.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Inflammasome Activation cluster_analysis Downstream Analysis seed_cells Seed Macrophages (e.g., THP-1, BMDM) differentiate Differentiate with PMA (for THP-1 cells, 24-48h) seed_cells->differentiate prime Signal 1: Prime with LPS (1 µg/mL, 3-4h) differentiate->prime activate Signal 2: Activate with Nigericin (10 µM, 1-2h) prime->activate collect_supernatant Collect Supernatant activate->collect_supernatant lyse_cells Lyse Cells activate->lyse_cells elisa ELISA (IL-1β, IL-18) collect_supernatant->elisa ldh_assay LDH Assay (Pyroptosis) collect_supernatant->ldh_assay western_blot Western Blot (Caspase-1, IL-1β) lyse_cells->western_blot

Caption: Workflow for NLRP3 inflammasome activation using a two-signal model.

Nigericin-Induced NLRP3 Signaling Pathway

nlrp3_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol nigericin Nigericin k_channel K+ Efflux nigericin->k_channel facilitates h_channel H+ Influx nigericin->h_channel facilitates nlrp3 NLRP3 (inactive) k_channel->nlrp3 triggers activation inflammasome NLRP3 Inflammasome (active complex) nlrp3->inflammasome oligomerizes asc ASC asc->inflammasome recruited pro_casp1 Pro-Caspase-1 pro_casp1->inflammasome recruited casp1 Active Caspase-1 inflammasome->casp1 autocatalysis il1b Mature IL-1β (Secreted) casp1->il1b cleaves gsdmd_n GSDMD-N Pore (Pyroptosis) casp1->gsdmd_n cleaves pro_il1b Pro-IL-1β pro_il1b->il1b gsdmd Gasdermin D (GSDMD) gsdmd->gsdmd_n

Caption: Nigericin induces K+ efflux, triggering NLRP3 inflammasome assembly and pyroptosis.

References

Determining the Optimal Working Concentration of Nigericin for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin (B1684572) is a potent microbial toxin derived from Streptomyces hygroscopicus that functions as a potassium ionophore. It is widely utilized in cell biology research, most notably as a powerful activator of the NLRP3 inflammasome.[1] By facilitating an electroneutral exchange of K⁺ for H⁺ across cellular membranes, nigericin disrupts the intracellular ionic environment, leading to a net efflux of potassium ions.[2] This decrease in intracellular potassium is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex, resulting in the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and the induction of pyroptotic cell death.[1][3] Beyond its role in immunology, nigericin has also been investigated for its potential anti-cancer and senolytic properties.[2][4]

Given its potent biological activities and inherent cytotoxicity at higher concentrations, determining the optimal working concentration of nigericin is paramount for obtaining robust, reproducible, and meaningful experimental results.[2] An ideal concentration should elicit the desired biological response without inducing widespread, non-specific cell death that could confound data interpretation.

These application notes provide a comprehensive framework for researchers to systematically determine the optimal working concentration of nigericin for their specific cell type and experimental context. The protocols herein detail a two-stage process: firstly, establishing the cytotoxicity profile of nigericin through dose-response analysis, and secondly, correlating this with a functional readout to identify a concentration that provides a maximal biological effect with minimal cytotoxicity.

Data Presentation

Table 1: Reported Working Concentrations of Nigericin for Inflammasome Activation
Cell TypePriming Agent (if any)Nigericin ConcentrationIncubation TimeApplication
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (500 ng/mL)40 µM45 minutesASC Pyroptosome Detection[5]
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)LPS (1 µg/mL)10 µM1 hourNLRP3 Inhibition Assay[6]
THP-1 cells (human monocytic)LPS (100 ng/mL - 1 µg/mL)5 - 20 µM1 - 2 hoursNLRP3 Activation[7]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS (1 µg/mL)Not specified18 hours (with Talabostat)NLRP1 Inflammasome Activation[5]
Cerebral OrganoidsLPS (100 ng/mL)10 µM1, 4, or 16 hoursNLRP3 Activation Time-Response[8]
Raw 264.7 cells (murine macrophages)None20 µM30 minutesBacterial Killing Assay[9]
Table 2: General Recommendations for Initial Nigericin Concentration Range Finding
Assay TypeRecommended Starting Concentration RangeKey Considerations
Cytotoxicity (e.g., MTT, LDH)0.1 µM - 50 µMTo determine the IC50 and identify sub-toxic concentrations.
Inflammasome Activation1 µM - 20 µMDependent on cell type and priming conditions.[1]
Functional Assays (non-inflammasome)0.5 µM - 10 µMHighly dependent on the specific endpoint being measured.

Experimental Protocols

Protocol 1: Determination of Nigericin Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of nigericin. This assay measures cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Nigericin (stock solution in ethanol (B145695) or DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

  • Nigericin Treatment: a. Prepare a serial dilution of nigericin in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM. b. Include a vehicle control (medium with the highest concentration of solvent used for nigericin dilution, e.g., 0.1% DMSO) and a "no-cell" control (medium only for background absorbance). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of nigericin. d. Incubate for a period relevant to your planned functional assay (e.g., 4, 12, or 24 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570-590 nm using a plate reader. b. Subtract the average absorbance of the "no-cell" control wells from all other readings. c. Calculate the percentage of cell viability for each nigericin concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 d. Plot the percent viability against the logarithm of the nigericin concentration and use non-linear regression analysis to determine the IC50 value.[10]

Protocol 2: Correlating Cytotoxicity with a Functional Response (Example: IL-1β Secretion)

This protocol describes how to determine the optimal nigericin concentration by measuring a specific biological response (in this case, IL-1β secretion as a marker of NLRP3 inflammasome activation) in parallel with a cytotoxicity assay (e.g., LDH assay). The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, providing a direct measure of cytotoxicity.[8]

Materials:

  • Cells of interest (e.g., LPS-primed macrophages)

  • Complete cell culture medium

  • Nigericin (stock solution in ethanol or DMSO)

  • LPS (Lipopolysaccharide)

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • ELISA kit for IL-1β

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Priming: a. Seed cells (e.g., macrophages) in a 96-well plate as described in Protocol 1. b. For inflammasome activation, prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[4]

  • Nigericin Treatment: a. Prepare serial dilutions of nigericin in culture medium at sub-toxic concentrations determined from Protocol 1 (e.g., ranging from 0.5 µM to 20 µM). b. Include a vehicle control and an untreated control. c. Add the nigericin dilutions to the primed cells and incubate for the desired duration (e.g., 1 hour for inflammasome activation).[4]

  • Sample Collection: a. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.[4] b. Carefully collect the supernatant for the LDH assay and IL-1β ELISA.

  • LDH Assay (Cytotoxicity): a. Use a portion of the supernatant to measure LDH release according to the manufacturer's instructions. b. Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells). c. Calculate the percentage of cytotoxicity for each nigericin concentration.

  • ELISA (Functional Response): a. Use another portion of the supernatant to measure the concentration of secreted IL-1β using an ELISA kit, following the manufacturer's protocol.

  • Data Analysis and Determination of Optimal Concentration: a. Plot the percentage of cytotoxicity and the concentration of IL-1β against the nigericin concentration on the same graph. b. The optimal working concentration is typically the lowest concentration of nigericin that gives a maximal or near-maximal IL-1β response with minimal cytotoxicity.

Visualization of Pathways and Workflows

G PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal 1 Pro_IL1B Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B NLRP3_activation NLRP3 Activation & Inflammasome Assembly Pro_IL1B->NLRP3_activation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Signal 2 K_efflux->NLRP3_activation Casp1_activation Caspase-1 Activation NLRP3_activation->Casp1_activation IL1B_secretion IL-1β Secretion Casp1_activation->IL1B_secretion Cleavage of Pro-IL-1β Pyroptosis Pyroptosis Casp1_activation->Pyroptosis Cleavage of GSDMD G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Functional Response start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_nigericin_cyto Treat with Nigericin Dose Range (e.g., 0.1-50µM) seed_cells->treat_nigericin_cyto mtt_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat_nigericin_cyto->mtt_assay analyze_ic50 Analyze Data & Determine IC50 mtt_assay->analyze_ic50 treat_nigericin_func Treat with Sub-toxic Nigericin Concentrations analyze_ic50->treat_nigericin_func functional_assay Perform Functional Assay (e.g., ELISA for IL-1β) treat_nigericin_func->functional_assay analyze_optimal Correlate Functional Response with Cytotoxicity functional_assay->analyze_optimal optimal_conc Determine Optimal Working Concentration analyze_optimal->optimal_conc

References

Application Notes and Protocols for NLRP3 Inflammasome Activation with Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.

Canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by signals like lipopolysaccharide (LPS) that upregulate the expression of NLRP3 and pro-IL-1β through the NF-κB pathway.[3][4] The second step, "activation," is triggered by a variety of stimuli, including the bacterial toxin nigericin (B1684572).[3] Nigericin, a potassium ionophore, induces potassium (K+) efflux from the cell, a key trigger for NLRP3 inflammasome assembly and activation.[3][5]

This document provides a detailed, step-by-step protocol for the induction of NLRP3 inflammasome activation in vitro using LPS and nigericin. It also includes methodologies for key downstream assays to quantify inflammasome activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for its study.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β mRNA NFkB->pro_IL1B_gene upregulates transcription NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates transcription Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1_active Active Caspase-1 Inflammasome->Caspase1_active activates pro_IL1B Pro-IL-1β Caspase1_active->pro_IL1B cleaves GSDMD Gasdermin D Caspase1_active->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Lysis, LDH Release) IL1B->Pyroptosis released during GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow Experimental Workflow for NLRP3 Inflammasome Activation start Start cell_culture 1. Cell Culture (e.g., iBMDMs, THP-1) start->cell_culture priming 2. Priming (Signal 1) LPS (e.g., 1 µg/mL, 3-4 hours) cell_culture->priming inhibitor 3. Inhibitor Treatment (Optional) (e.g., NLRP3 inhibitor, 1 hour) priming->inhibitor activation 4. Activation (Signal 2) Nigericin (e.g., 10-20 µM, 1-2 hours) inhibitor->activation collection 5. Sample Collection (Supernatant and Cell Lysate) activation->collection assays 6. Downstream Assays collection->assays elisa IL-1β ELISA assays->elisa ldh LDH Assay (Pyroptosis) assays->ldh western Western Blot (Caspase-1, IL-1β, ASC) assays->western microscopy ASC Speck Imaging assays->microscopy end End

Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Experimental Protocols

Cell Culture and Seeding

This protocol is optimized for immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells.

  • For iBMDMs:

    • Culture iBMDMs in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.[6]

    • Incubate overnight to allow for cell adherence.[6]

  • For THP-1 cells:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 monocytes at 1 x 10^5 cells/well in 100 µL of complete medium containing 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA).[6]

    • Incubate for 48-72 hours.[6]

    • After differentiation, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours.[6]

NLRP3 Inflammasome Activation
  • Priming (Signal 1):

    • Carefully remove the culture medium from all wells.

    • Add 100 µL of fresh medium containing 1 µg/mL of LPS to all wells except the "Untreated Control" group.[6][7]

    • Incubate for 3-4 hours at 37°C.[7][8]

  • Inhibitor Treatment (Optional):

    • If testing an inhibitor, prepare serial dilutions of the compound in cell culture medium.

    • After LPS priming, gently remove the medium and add the medium containing the inhibitor or vehicle control.

    • Incubate for 1 hour at 37°C.[8][9]

  • Activation (Signal 2):

    • Add nigericin to the appropriate wells to a final concentration of 10-20 µM.[6]

    • Incubate for 1-2 hours at 37°C.[8]

Downstream Assays
  • Sample Collection:

    • After nigericin stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]

    • Carefully collect the supernatant from each well without disturbing the cell pellet.[7]

  • ELISA Procedure:

    • Perform the IL-1β ELISA according to the manufacturer's instructions.[7]

    • Briefly, coat an ELISA plate with a capture antibody, block the plate, add the collected supernatants and standards, followed by a detection antibody, and finally a substrate for colorimetric detection.[7]

Pyroptosis, a form of inflammatory cell death, is characterized by the release of cytosolic contents, including lactate (B86563) dehydrogenase (LDH).[6][10]

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[6]

  • LDH Assay Procedure:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.[6]

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[6]

    • Incubate for the recommended time at room temperature, protected from light.

    • Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).[11]

Inflammasome activation leads to the polymerization of the adaptor protein ASC into a large, singular structure termed an "ASC speck".[12][13]

  • Cell Preparation:

    • Seed and treat cells on coverslips or in imaging-compatible plates.

    • After nigericin stimulation, carefully aspirate the medium and wash the cells once with PBS.[8]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

    • Wash the cells three times with PBS.[8]

    • Permeabilize and block the cells with a suitable buffer (e.g., containing saponin (B1150181) and BSA) for 30 minutes.[8]

    • Incubate the cells with a primary anti-ASC antibody overnight at 4°C.[8]

    • Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1 hour at room temperature in the dark.[8]

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence or confocal microscope.[12]

    • Quantify the percentage of cells containing an ASC speck, which appears as a single, bright, perinuclear aggregate.[8]

  • Sample Preparation:

    • Collect both the cell culture supernatant and the cell lysate.

    • For the supernatant, concentrate the proteins if necessary.

    • Lyse the cells in a suitable lysis buffer.

  • Western Blot Procedure:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the p20 subunit of cleaved caspase-1.

    • Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments.

Table 1: Effect of Compound X on Nigericin-Induced IL-1β Secretion

Treatment GroupIL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
Untreated ControlBaselineN/A
LPS + Nigericin (Vehicle)High0%
LPS + Nigericin + Compound X (Conc. 1)ReducedCalculated
LPS + Nigericin + Compound X (Conc. 2)ReducedCalculated

Table 2: Effect of Compound Y on Nigericin-Induced Pyroptosis (LDH Release)

Treatment Group% Cytotoxicity (Mean ± SD)% Inhibition
Untreated ControlLowN/A
LPS + Nigericin (Vehicle)High0%
LPS + Nigericin + Compound Y (Conc. 1)ReducedCalculated
LPS + Nigericin + Compound Y (Conc. 2)ReducedCalculated

Table 3: Effect of Compound Z on Nigericin-Induced ASC Speck Formation

Treatment Group% Cells with ASC Specks (Mean ± SD)% Inhibition
Untreated ControlLowN/A
LPS + Nigericin (Vehicle)High0%
LPS + Nigericin + Compound Z (Conc. 1)ReducedCalculated
LPS + Nigericin + Compound Z (Conc. 2)ReducedCalculated

Conclusion

This document provides a comprehensive set of protocols for the in vitro activation of the NLRP3 inflammasome using nigericin and for the subsequent quantification of its activation. These methodologies are essential for researchers and drug development professionals studying the role of the NLRP3 inflammasome in health and disease and for the screening and characterization of potential therapeutic inhibitors. Adherence to these detailed protocols will ensure reproducible and reliable results.

References

Application Notes and Protocols: Using Nigericin to Stimulate IL-1β Secretion in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune system. Its production and secretion are tightly regulated, and dysregulation is associated with a wide range of inflammatory diseases. The maturation and release of IL-1β are largely controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, is a key sensor of cellular stress and microbial products. Nigericin (B1684572), a bacterial toxin and potassium ionophore, is a widely used and potent tool for activating the NLRP3 inflammasome and studying the downstream signaling cascade leading to IL-1β secretion in macrophages.[1][2] These application notes provide a detailed overview and protocols for utilizing nigericin to induce and measure IL-1β secretion in a laboratory setting.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome and subsequent IL-1β secretion is classically described as a two-step process: priming and activation.[3][4][5]

Signal 1: Priming The priming step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, which are recognized by Toll-like receptors (TLRs) on the macrophage surface.[5][6] This engagement of TLRs triggers downstream signaling cascades, primarily through the NF-κB pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and the IL-1β precursor, pro-IL-1β.[2][3]

Signal 2: Activation The second signal, delivered by stimuli such as nigericin, activates the NLRP3 inflammasome complex. Nigericin, as a potassium (K+) ionophore, disrupts the cellular ionic balance by facilitating a rapid efflux of K+ ions from the cytoplasm.[7][8][9] This drop in intracellular K+ concentration is a critical and common trigger for NLRP3 activation.[10][11]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC). ASC then clusters and recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[5][12] Activated caspase-1 has two main functions:

  • It cleaves the inactive pro-IL-1β into its mature and biologically active 17 kDa form (IL-1β).[2]

  • It cleaves Gasdermin D (GSDMD), a pore-forming protein. The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that facilitate the release of mature IL-1β and can lead to a form of inflammatory cell death known as pyroptosis.[13][14][15]

While this two-step model is the canonical pathway, some studies in human monocytes have shown that nigericin can trigger the assembly of the NLRP3 inflammasome and secretion of constitutively expressed cytokines like IL-18, even without a priming step. However, for robust IL-1β secretion, priming is essential to ensure the availability of the pro-IL-1β substrate.[3][4][16]

Signaling Pathway Diagram

NLRP3_Activation cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates transcription Pro_IL1B pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B translation NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein translation IL1B_mature Mature IL-1β Pro_IL1B->IL1B_mature NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces K_efflux->NLRP3_protein activates Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome nucleates assembly ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1B cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves Inflammasome->Casp1 autocatalytic cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N forms Pyroptosis Pyroptosis & IL-1β Secretion GSDMD_N->Pyroptosis IL1B_mature->Pyroptosis released via

Caption: Canonical NLRP3 inflammasome activation by LPS and nigericin.

Data Presentation: Quantitative Parameters for Nigericin-Induced IL-1β Secretion

The following table summarizes typical experimental conditions and expected outcomes for nigericin-induced IL-1β secretion in various macrophage models, as derived from published literature.

Cell TypePriming Agent (Signal 1)Priming ConditionsActivation Agent (Signal 2)Activation ConditionsAssay MethodReference
THP-1 (human monocytic cell line)LPS (E. coli 026:B6)1 µg/ml for 4 hoursNigericin10 µM for 45 minutesELISA, Western Blot[3]
THP-1 (PMA-differentiated)LPS100 ng/ml for 3-4 hoursNigericin5-20 µM for 2 hoursELISA[17]
THP-1 (PMA-differentiated)LPS1 µg/ml for 3 hoursNigericin5 µg/ml overnightELISA, Western Blot[18]
Primary Human CD14+ MonocytesNoneN/ANigericin10 µM for 2 hoursWestern Blot (for ASC oligomerization)[4]
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)Pam3CSK42 µg/ml for 4 hoursNigericin10 µM for 5-6 hoursELISA[19]
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)LPS100 ng/ml for 4 hoursNigericin10 µM for 1 hourELISA, Immunoblot[20]

Experimental Protocols

Protocol 1: IL-1β Secretion from THP-1 Macrophages

This protocol details the induction of IL-1β secretion from the human monocytic cell line THP-1, which is first differentiated into a macrophage-like phenotype.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • Phosphate-Buffered Saline (PBS), sterile

  • Human IL-1β ELISA Kit

  • 24-well tissue culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate, seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Add PMA to a final concentration of 100 nM.

    • Incubate for 48-72 hours. Differentiated cells will become adherent.

    • After incubation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add 500 µL of fresh, serum-free RPMI-1640. Allow cells to rest for 24 hours.

  • Priming (Signal 1):

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to each well to a final concentration of 1 µg/mL.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • Activation (Signal 2):

    • Prepare a stock solution of nigericin in ethanol (B145695) or DMSO.

    • Add nigericin to the LPS-primed cells to a final concentration of 10 µM. Include a vehicle control (ethanol or DMSO) for non-stimulated wells.

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Analysis:

    • Following incubation, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the cleared supernatants to fresh tubes and store them at -80°C until analysis.

    • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A Seed THP-1 Monocytes (5x10^5 cells/well) B Differentiate with PMA (100 nM, 48-72h) A->B C Wash and Rest (24h in serum-free media) B->C D Prime with LPS (1 µg/ml, 3-4h) C->D E Stimulate with Nigericin (10 µM, 45-60 min) D->E F Collect Supernatants E->F G Centrifuge to clear debris F->G H Store supernatant at -80°C G->H I Quantify IL-1β by ELISA H->I

Caption: Workflow for nigericin-induced IL-1β secretion in THP-1 cells.

Conclusion

Nigericin is an invaluable pharmacological tool for robustly activating the NLRP3 inflammasome and studying the mechanisms of IL-1β processing and secretion. The protocols and data presented here provide a framework for researchers to reliably induce and quantify this important inflammatory response in macrophage cell models. Understanding this pathway is crucial for the development of novel therapeutics targeting NLRP3-driven inflammation.

References

Application Notes and Protocols for In Vivo Animal Studies with Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nigericin (B1684572) sodium salt in in vivo animal studies. Nigericin is a potent microbial toxin derived from Streptomyces hygroscopicus that functions as a potassium ionophore, making it a valuable tool for studying cellular processes involving ion flux, particularly the activation of the NLRP3 inflammasome.

Mechanism of Action

Nigericin sodium salt acts as a K+/H+ antiporter, effectively exchanging intracellular potassium for extracellular protons. This disruption of the cellular ionic gradient, specifically the efflux of potassium ions (K+), is a critical trigger for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3] The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically induced by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous danger signals. This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway.[4]

  • Activation (Signal 2): Nigericin provides the second signal by inducing K+ efflux.[4][5] This triggers the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent activation of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[4] This process can also lead to a form of inflammatory cell death known as pyroptosis.[4]

Recent studies have also indicated that nigericin can activate the NLRP1 inflammasome in human non-hematopoietic cells by inhibiting protein synthesis through potassium efflux.[3][6]

Signaling Pathway

NLRP3_Inflammasome_Activation cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA Nucleus->Pro_IL1B_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Inflammasome->Casp1 Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Quantitative Data Summary

The following tables summarize dosages and concentrations of this compound used in various published studies.

Table 1: In Vivo Administration of this compound in Mice

Study FocusAnimal ModelDosageAdministration RouteKey Findings
Teratogenic EffectsPregnant CD-1 mice2.5, 5.0, or 7.0 mg/kgIntraperitoneal (i.p.)Induced fetal growth reduction, prenatal deaths, and malformations at higher doses.[7]
Influenza Infection in ElderlyBALB/c mice0.005 mg/g (5 mg/kg)Intraperitoneal (i.p.)Rescued impaired inflammasome activation and improved morbidity and mortality.[8]
Anti-tumor Activity (Combination Therapy)BALB/c mice with 4T1 tumors2 mg/kgSubcutaneous (s.c.)In combination with anti-PD-1, almost completely inhibited tumor growth.[9]
Sepsis ModelC57BL/6 mice4 mg/kgIntraperitoneal (i.p.)Used as an NLRP3 activator to study sepsis-induced inflammation.[10]
S. aureus InfectionMice1 mg/kgIntraperitoneal (i.p.)Reduced the infection of S. aureus.[11]

Table 2: In Vitro Concentrations of this compound

Cell TypeConcentration RangeIncubation TimePurpose
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)10 µM1 hourNLRP3 inflammasome activation.[4]
Human Lung Cancer Cells (H460)1 µM24-48 hoursAssessment of cell migration and invasion.[9]
Triple-Negative Breast Cancer Cells (MDA-MB-231, 4T1)0.25-20 µg/mL24 hoursCell viability assays.[9]
Raw 264.7 Macrophages20 µM30 minutesInvestigating bacterial killing.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Ethanol (B145695) (100%, sterile) or Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Polyethylene glycol 300 (PEG300, sterile)

  • Tween 80 (sterile)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Due to its poor solubility in aqueous solutions, a stock solution of this compound should be prepared in an organic solvent.

    • Dissolve this compound in 100% ethanol to a concentration of 5 mg/mL.[2] Alternatively, DMSO can be used.

    • If precipitation is observed, briefly warm the solution and vortex until the solute is fully dissolved.[13]

    • Store the stock solution at -20°C.[2]

  • Working Solution for Injection (Example Formulation):

    • This formulation is designed to improve the solubility and stability of Nigericin in an aqueous solution for injection.

    • For a final concentration of 1 mg/mL in a 1 mL total volume:

      • In a sterile microcentrifuge tube, add 200 µL of the 5 mg/mL Nigericin stock solution in ethanol/DMSO.

      • Add 300 µL of PEG300 and mix well until the solution is clear.

      • Add 50 µL of Tween 80 and mix thoroughly.

      • Add 450 µL of sterile saline or PBS to reach a final volume of 1 mL.

      • Mix the solution gently but thoroughly before injection.

    • Note: This is an example formulation, and the final concentrations of solvents may need to be optimized depending on the experimental requirements and animal model. Always perform a small-scale solubility test before preparing a large batch.

Protocol 2: In Vivo Model of NLRP3 Inflammasome Activation in Mice

This protocol describes a common method for inducing NLRP3 inflammasome activation in mice using LPS for priming and Nigericin for activation.

Materials:

  • C57BL/6 or BALB/c mice (age and sex-matched)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound working solution (prepared as in Protocol 1)

  • Sterile saline or PBS

  • Syringes and needles for injection

  • Equipment for sample collection (e.g., cardiac puncture for blood, peritoneal lavage)

Experimental Workflow:

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization priming Priming (Signal 1): LPS Injection (i.p.) acclimatization->priming wait1 Wait (3-4 hours) priming->wait1 activation Activation (Signal 2): Nigericin Injection (i.p.) wait1->activation wait2 Wait (1-2 hours) activation->wait2 sampling Sample Collection (Blood, Peritoneal Lavage, Tissues) wait2->sampling analysis Analysis: - ELISA (IL-1β, IL-18) - LDH Assay (Pyroptosis) - Western Blot - Histology sampling->analysis end End analysis->end

Caption: General experimental workflow for in vivo NLRP3 activation.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to minimize stress.

  • Priming (Signal 1):

    • Administer LPS intraperitoneally (i.p.) at a dose of 20-40 mg/kg. The exact dose may require optimization.

    • The LPS solution should be prepared in sterile saline or PBS.

  • Incubation: Wait for 3-4 hours after LPS injection to allow for the transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Activation (Signal 2):

    • Administer the prepared this compound working solution intraperitoneally at a dose ranging from 1-5 mg/kg. The optimal dose should be determined in a pilot study.

    • A control group should receive the vehicle solution without Nigericin.

  • Sample Collection:

    • After 1-2 hours of Nigericin administration, euthanize the mice and collect samples. The timing may need to be optimized based on the specific endpoints.

    • Blood: Collect blood via cardiac puncture for serum or plasma analysis of cytokines (e.g., IL-1β, IL-18).

    • Peritoneal Lavage: Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid. This fluid can be used for cytokine analysis and cell isolation.

    • Tissues: Collect relevant tissues (e.g., spleen, liver, lung) for histological analysis, Western blotting, or gene expression analysis.

Protocol 3: Assessment of In Vivo Effects

1. Cytokine Measurement (ELISA):

  • Use commercially available ELISA kits to quantify the levels of mature IL-1β and IL-18 in the collected serum, plasma, or peritoneal lavage fluid.

  • Follow the manufacturer's instructions for the assay.

2. Pyroptosis Assessment (LDH Assay):

  • Pyroptosis results in the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Measure LDH levels in the serum or peritoneal lavage fluid using a commercial LDH cytotoxicity assay kit.

  • Increased LDH levels in the Nigericin-treated group compared to the control group are indicative of pyroptotic cell death.[4]

3. Western Blot Analysis:

  • Isolate proteins from peritoneal cells or tissue homogenates.

  • Perform Western blotting to detect the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β (p17).

  • This provides direct evidence of inflammasome activation.

4. Histological Analysis:

  • Fix collected tissues in 10% neutral buffered formalin, embed in paraffin, and section.

  • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and inflammatory cell infiltration.

Safety and Considerations

  • Toxicity: Nigericin can be toxic at higher doses. It has been shown to have teratogenic effects in mice at doses of 5.0 mg/kg and above.[7] Therefore, it is crucial to perform dose-response studies to determine the optimal dose that provides the desired biological effect with minimal toxicity.

  • Solubility: Nigericin is poorly soluble in aqueous solutions. Ensure that the prepared working solution is homogenous and free of precipitates before injection to ensure accurate dosing and prevent embolism.

  • Animal Welfare: Monitor animals closely for any signs of distress or toxicity after Nigericin administration. Provide appropriate supportive care as needed in accordance with institutional animal care and use guidelines.

  • Controls: Always include appropriate control groups in your experimental design, including vehicle-only controls and LPS-only controls, to accurately interpret the effects of Nigericin.

References

Application Notes and Protocols for Nigericin-Induced K+ Efflux in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin, a potent antibiotic derived from Streptomyces hygroscopicus, is a widely utilized tool in cell biology and immunology research. It functions as a potassium ionophore, effectively exchanging cytosolic K+ for extracellular H+. This disruption of the cellular ionic gradient, leading to a significant efflux of potassium (K+), is a critical upstream event in the activation of the NLRP3 and NLRP1 inflammasomes. Consequently, Nigericin is frequently employed to study inflammasome activation, cytokine release, and pyroptotic cell death in primary cells. These application notes provide detailed protocols for the use of Nigericin to induce K+ efflux in primary cells, along with methods to quantify this efflux and its downstream consequences.

Mechanism of Action

Nigericin acts as a K+/H+ antiporter, inserting into the cell membrane and facilitating the electroneutral exchange of potassium ions for protons down their respective concentration gradients.[1][2][3] The normally high intracellular K+ concentration (~140 mM) and lower extracellular K+ concentration create a steep gradient that drives the efflux of K+ from the cell upon Nigericin treatment.[1] This rapid depletion of cytosolic potassium is a key trigger for the activation of pattern recognition receptors like NLRP3 and NLRP1, leading to the assembly of the inflammasome complex, activation of caspase-1, and subsequent maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][4] In some primary human epithelial cells, Nigericin-induced K+ efflux can also lead to ribosome stalling and activation of the ribotoxic stress response (RSR) sensor ZAKα, which in turn activates the NLRP1 inflammasome.[1][2][5][6][7]

Data Presentation

The following table summarizes quantitative data related to Nigericin treatment in primary cells, compiled from various studies. This information can serve as a starting point for experimental design.

ParameterCell TypeNigericin ConcentrationIncubation TimeKey FindingReference
Intracellular K+ ContentPrimary Keratinocytes0.1 µM, 1.38 µM, 6.7 µM5 minutesRapid, dose-dependent loss of intracellular K+[1][5]
IL-1β SecretionPrimary Keratinocytes5 µg/mL (~6.7 µM)24 hoursSignificant IL-1β secretion, inhibited by extracellular KCl[1][5]
NLRP3 Inflammasome ActivationBone Marrow-Derived Macrophages (BMDMs)10 µM30-60 minutesInduction of IL-1β release and caspase-1 activation[8][9][10]
Cell Death (Pyroptosis)Bone Marrow-Derived Macrophages (BMDMs)10 µM2 hours~75% cell death as measured by LDH release[11]
Protein Synthesis InhibitionN/TERT-1 Keratinocytes5 µg/mL (~6.7 µM)3 hoursInhibition of global protein synthesis[5]

Experimental Protocols

Protocol 1: Induction of K+ Efflux in Primary Macrophages

This protocol describes the stimulation of primary bone marrow-derived macrophages (BMDMs) with Nigericin to induce K+ efflux and subsequent NLRP3 inflammasome activation.

Materials:

  • Primary bone marrow-derived macrophages (BMDMs)

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Nigericin sodium salt

  • Serum-free DMEM

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed BMDMs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 2-4 hours to allow for cell adherence.[4]

  • Priming (Signal 1): Prepare a 2x working solution of LPS (2 µg/mL) in complete DMEM. Add 100 µL of the 2x LPS solution to each well for a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C and 5% CO2.[4] This step is crucial for the transcriptional upregulation of NLRP3 and pro-IL-1β.[4]

  • Nigericin Treatment (Signal 2):

    • Prepare a 2x working solution of Nigericin (e.g., 20 µM) in serum-free DMEM.

    • Carefully remove the LPS-containing medium from the wells.

    • Add 100 µL of the 2x Nigericin solution to each well for a final concentration of 10 µM.[4]

    • Incubate for 30-60 minutes at 37°C and 5% CO2.[8][9]

  • Sample Collection:

    • For cytokine analysis (e.g., IL-1β ELISA), collect the supernatant.

    • For cell viability/death assays (e.g., LDH assay), collect the supernatant.

    • For intracellular K+ measurement, proceed immediately to Protocol 2.

Protocol 2: Measurement of Intracellular K+ Efflux by Direct Potentiometry

This method allows for the direct quantification of intracellular potassium content following Nigericin treatment.

Materials:

  • Nigericin-treated primary cells (from Protocol 1)

  • Untreated control cells

  • Pan-caspase inhibitor (e.g., emricasan, optional to prevent cell death)

  • Potassium-selective microelectrode or other suitable potentiometric system[12]

  • Lysis buffer

  • Standard K+ solutions for calibration

Procedure:

  • Cell Preparation: Prepare cell suspensions from both Nigericin-treated and untreated control wells. If using adherent cells, gently scrape and collect them.

  • Pre-treatment (Optional): To study K+ efflux independent of cell death, pre-treat cells with a pan-caspase inhibitor (e.g., 5 µM emricasan) before and during Nigericin stimulation.[1]

  • Cell Lysis: Lyse a known number of cells to release intracellular ions.

  • Potentiometric Measurement:

    • Calibrate the potassium-selective microelectrode using standard K+ solutions.

    • Measure the potassium concentration in the cell lysate.[12]

  • Data Analysis: Normalize the measured potassium concentration to the cell number to determine the intracellular K+ content. Compare the K+ content of Nigericin-treated cells to that of untreated controls to quantify the efflux.

Protocol 3: Assessment of Downstream Effects

A. IL-1β Secretion (ELISA):

  • Collect the cell culture supernatant from Protocol 1.

  • Centrifuge the supernatant to remove any cell debris.

  • Perform an ELISA for IL-1β according to the manufacturer's instructions.

B. Cell Death/Pyroptosis (LDH Assay):

  • Collect the cell culture supernatant from Protocol 1.

  • Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the release of LDH from damaged cells, following the manufacturer's protocol. This serves as an indicator of pyroptotic cell death.[11]

Visualizations

Nigericin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nigericin_ext Nigericin Nigericin_mem Nigericin (Ionophore) Nigericin_ext->Nigericin_mem Inserts into membrane H_ext H+ H_ext->Nigericin_mem H+ binding K_ext K+ Nigericin_mem->K_ext K+ release K_int High Intracellular K+ K_int->Nigericin_mem K+ binding K_efflux K+ Efflux K_int->K_efflux Depletion NLRP3 NLRP3/NLRP1 Activation K_efflux->NLRP3 Inflammasome Inflammasome Assembly NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-IL-1β/Pro-IL-18 → IL-1β/IL-18 Secretion Caspase1->Cytokines Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: Signaling pathway of Nigericin-induced K+ efflux and inflammasome activation.

Experimental_Workflow Start Start: Primary Cell Culture Seed Seed Primary Cells (e.g., BMDMs) Start->Seed Prime Prime with LPS (Signal 1) (e.g., 1 µg/mL, 4h) Seed->Prime Treat Treat with Nigericin (Signal 2) (e.g., 10 µM, 30-60 min) Prime->Treat Endpoint Endpoint Analysis Treat->Endpoint K_measure Measure Intracellular K+ (Direct Potentiometry) Endpoint->K_measure Cytokine_measure Measure Cytokine Secretion (ELISA for IL-1β) Endpoint->Cytokine_measure Death_measure Measure Cell Death (LDH Assay) Endpoint->Death_measure

Caption: Experimental workflow for Nigericin treatment and analysis in primary cells.

References

Nigericin: A Promising Agent in Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Nigericin (B1684572), a polyether antibiotic derived from Streptomyces hygroscopicus, has emerged as a potent anti-cancer agent with a selective action against cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and resistance to conventional therapies. Nigericin's unique mechanism of action, primarily as a potassium ionophore, disrupts fundamental cellular processes in CSCs, leading to their elimination. These application notes provide a comprehensive overview of Nigericin's role in CSC research, including its mechanisms of action, and detailed protocols for key experimental assays.

Mechanism of Action

Nigericin exerts its anti-CSCs effects through multiple interconnected pathways. As a H+/K+ ionophore, it disrupts the electrochemical gradients across cellular membranes, leading to a cascade of events that are particularly detrimental to CSCs.

Key Mechanisms:

  • Inhibition of Wnt/β-catenin Signaling: Nigericin has been shown to suppress the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation. It can downregulate key proteins in this pathway, such as LRP6, Wnt5a/b, and β-catenin.[1][2]

  • Induction of Pyroptosis and Apoptosis: Nigericin can induce a form of inflammatory programmed cell death called pyroptosis in cancer cells through the activation of Caspase-1 and Gasdermin D (GSDMD).[3][4] Concurrently, it triggers apoptosis via mitochondrial dysfunction, the production of reactive oxygen species (ROS), and activation of Caspase-3.[3][4]

  • Disruption of Mitochondrial Function: By facilitating the exchange of potassium for protons across the mitochondrial membrane, Nigericin dissipates the mitochondrial membrane potential, leading to mitochondrial dysfunction and increased oxidative stress.

  • Inhibition of SRC/STAT3 Signaling: In some cancers, Nigericin has been found to inhibit the SRC/STAT3 signaling pathway, which is involved in cell proliferation, survival, and angiogenesis.

  • Selective Targeting of CSCs: Studies have demonstrated that Nigericin can selectively target CSCs in various cancers, including nasopharyngeal, colorectal, and lung cancer.[1][5] It can also sensitize CSCs to conventional chemotherapeutic agents like cisplatin.[5]

Quantitative Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Nigericin in various cancer cell lines. This data highlights its potent cytotoxic effects.

Cell LineCancer TypeIC50 ValueReference
SW620Colorectal CancerNot specified[6]
KM12Colorectal CancerNot specified[6]
H460Lung CancerConcentration-dependent effect observed[7]
PANC-1Pancreatic CancerTime and dose-dependent effects observed[8]
PL-45Pancreatic CancerTime and dose-dependent effects observed[8]
MDA-MB-231Triple-Negative Breast CancerNot specified[9]
4T1Triple-Negative Breast CancerNot specified[9]

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of Nigericin against cancer stem cells are provided below.

Tumorsphere Formation Assay

This assay is widely used to evaluate the self-renewal capacity of CSCs in vitro. CSCs, when cultured in serum-free, non-adherent conditions, can form floating spherical colonies called tumorspheres.

Materials:

  • Cancer cell line of interest

  • DMEM/F12 medium

  • B-27 supplement

  • Human epidermal growth factor (hEGF)

  • Basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment plates (e.g., Corning Costar)

  • Hemocytometer or automated cell counter

Protocol:

  • Prepare Sphere Formation Medium: Supplement DMEM/F12 medium with 1x B-27, 20 ng/mL hEGF, 10 ng/mL bFGF, and 1x Penicillin-Streptomycin.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Wash cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of sphere formation medium and perform a cell count.

  • Plating:

    • Dilute the cell suspension in sphere formation medium to a final concentration of 1,000-5,000 cells/mL (optimize for your cell line).

    • Seed 1 mL of the cell suspension into each well of a 24-well ultra-low attachment plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 7-14 days. Do not disturb the plate for the first 3-4 days.

  • Sphere Counting and Analysis:

    • After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using an inverted microscope.

    • The sphere formation efficiency (%) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100.

    • To assess the effect of Nigericin, treat the cells with varying concentrations of the compound at the time of seeding and compare the sphere formation efficiency to an untreated control.

Flow Cytometry for Cancer Stem Cell Markers

This protocol allows for the identification and quantification of CSCs based on the expression of specific cell surface markers (e.g., CD44, CD133) or enzymatic activity (e.g., Aldehyde Dehydrogenase - ALDH).

Materials:

  • Cancer cell suspension

  • ALDEFLUOR™ Kit (for ALDH activity)

  • Fluorescently conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD44, APC-conjugated anti-CD133)

  • Isotype control antibodies

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Protocol for ALDH Activity:

  • Cell Preparation: Prepare a single-cell suspension of your cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

  • Staining:

    • For each sample, prepare a "test" tube and a "control" tube.

    • Add the activated ALDEFLUOR™ reagent to the "test" tube.

    • Immediately add the ALDEFLUOR™ reagent and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.

  • Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in ALDEFLUOR™ Assay Buffer.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population.

    • To assess the effect of Nigericin, treat cells with the compound for a specified time before starting the ALDH assay.

Protocol for Surface Marker Staining:

  • Cell Preparation: Prepare a single-cell suspension of your cancer cells at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently conjugated antibodies against your CSC markers of interest (and corresponding isotype controls in separate tubes).

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension and Analysis: Resuspend the cell pellet in flow cytometry buffer containing a viability dye (e.g., PI). Analyze the samples on a flow cytometer.

  • Nigericin Treatment: Treat cells with Nigericin for a desired duration before harvesting for staining.

Western Blot Analysis for Wnt/β-catenin Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the Wnt/β-catenin signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-LRP6, anti-Wnt5a/b, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells with Nigericin for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cell suspension

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Treat cells with Nigericin to induce apoptosis.

    • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

The following diagrams illustrate key concepts related to Nigericin's application in cancer stem cell research.

Nigericin_Mechanism_of_Action Nigericin Nigericin Membrane Cell Membrane K_efflux K+ Efflux Nigericin->K_efflux Wnt_Pathway Wnt/β-catenin Pathway Nigericin->Wnt_Pathway Inhibits SRC_STAT3_Pathway SRC/STAT3 Pathway Nigericin->SRC_STAT3_Pathway Inhibits Mitochondria Mitochondrial Dysfunction K_efflux->Mitochondria Pyroptosis Pyroptosis (Caspase-1/GSDMD) K_efflux->Pyroptosis Induces ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis CSC_Inhibition Cancer Stem Cell Inhibition Wnt_Pathway->CSC_Inhibition SRC_STAT3_Pathway->CSC_Inhibition Pyroptosis->CSC_Inhibition Apoptosis->CSC_Inhibition

Caption: Nigericin's multifaceted mechanism of action against cancer stem cells.

Tumorsphere_Formation_Workflow start Start: Single Cell Suspension seed Seed in Ultra-Low Attachment Plate start->seed treat Treat with Nigericin (or vehicle control) seed->treat incubate Incubate 7-14 days treat->incubate observe Observe Tumorsphere Formation incubate->observe quantify Quantify Sphere Number and Size observe->quantify end End: Assess Self-Renewal quantify->end

Caption: Experimental workflow for the tumorsphere formation assay.

Apoptosis_Assay_Workflow start Start: Cancer Cell Culture treat Treat with Nigericin start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Why does Nigericin sodium salt precipitate in cell culture media?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nigericin (B1684572) sodium salt.

Frequently Asked Questions (FAQs)

Q1: Why does Nigericin sodium salt precipitate in my cell culture media?

A1: The primary cause of this compound precipitation is its low solubility in aqueous solutions like cell culture media.

Nigericin is a lipophilic (fat-soluble) molecule, and despite being supplied as a sodium salt, it is practically insoluble in water.[1][2] Researchers typically prepare a concentrated stock solution in an organic solvent, such as ethanol (B145695) or DMSO, where its solubility is high.[3][4]

When this concentrated organic stock is diluted into the aqueous environment of cell culture medium, the concentration of the organic solvent drops dramatically. This "solvent shock" is insufficient to keep the lipophilic Nigericin dissolved, causing it to fall out of solution and form a visible precipitate.[5] This issue is common, and one researcher noted that even a small volume of a Nigericin-ethanol stock could cause obvious precipitation in Opti-MEM.[5]

Several factors can contribute to or exacerbate this issue:

  • Low Aqueous Solubility: Nigericin is sparingly soluble in aqueous buffers.[3] For instance, its solubility is only about 0.15 mg/mL in a 1:5 solution of ethanol and PBS.[3]

  • Interaction with Media Components: Cell culture media are complex solutions rich in salts and ions. Nigericin is a K+ ionophore that actively binds cations, which can influence its solubility and aggregation state.[6]

  • Temperature Fluctuations: Moving media between a warm incubator and a cooler biosafety cabinet, or using cold media, can reduce the solubility of dissolved components.[7]

  • pH Instability: The pH of the medium can affect the charge and stability of dissolved compounds.[8]

Troubleshooting Guides

Q2: How can I prevent or minimize the precipitation of this compound during my experiments?

A2: Preventing precipitation involves optimizing the preparation of the stock solution and the method of its dilution into the cell culture medium. Even with optimal handling, a fine precipitate may sometimes form, which may not necessarily impact the experimental outcome.[5]

Key Recommendations:

  • Proper Stock Solution Preparation: Dissolve this compound in a high-quality, anhydrous organic solvent. Ethanol and DMSO are the most common choices.[3][4]

  • Avoid Intermediate Aqueous Dilutions: Do not pre-dilute the concentrated organic stock in aqueous buffers like PBS or serum-free media before adding it to the final culture volume. This is the step where precipitation is most likely to occur.[5]

  • Direct Dilution and Mixing: Add the required volume of the concentrated stock directly to the final volume of pre-warmed cell culture medium. Mix immediately and thoroughly by gently swirling the flask or pipetting up and down.

  • Handle Stock Solutions Correctly: Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] If the stock solution has been frozen, briefly warm it and vortex thoroughly before use to ensure the Nigericin is fully redissolved.[5]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents, compiled from multiple supplier datasheets.

SolventReported Solubility
Ethanol~20 mg/mL to 100 mg/mL[3][9]
DMSO~50 mg/mL to 100 mg/mL[9]
MethanolSoluble (e.g., 10 mg/mL)[2]
Dimethylformamide (DMF)~1.2 mg/mL[3]
ChloroformSoluble (e.g., 10 mg/mL)[2]
Water / Aqueous BuffersPractically Insoluble or Sparingly Soluble[1][2][3]
1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL[3]

Experimental Protocols

Protocol: Preparation and Use of this compound for NLRP3 Inflammasome Activation

This protocol provides a detailed methodology for preparing a Nigericin stock solution and using it to treat cells, a common application for studying the NLRP3 inflammasome.[10]

Materials:

  • This compound powder (e.g., Item No. 11437 from Cayman Chemical)[3]

  • Anhydrous (100%, 200 proof) Ethanol or high-quality DMSO[4]

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • The molecular weight of this compound is 746.94 g/mol .

    • To prepare a 10 mM stock solution, weigh out 5 mg of this compound powder.

    • Add 669 µL of high-quality DMSO to the powder.[4][11] Alternatively, dissolve in ethanol at a concentration of 10-20 mg/mL.[3]

    • Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C for up to 2 months.[4][12]

  • Cell Treatment (Final Concentration 10 µM):

    • Culture your cells (e.g., LPS-primed THP-1 macrophages) to the desired density in a multi-well plate.[5]

    • Ensure your complete cell culture medium is pre-warmed to 37°C.

    • Retrieve one aliquot of the 10 mM Nigericin stock solution from the freezer. If frozen, allow it to thaw completely and warm briefly to room temperature.[5]

    • Vortex the stock solution tube for 10-15 seconds to ensure homogeneity.[5]

    • To achieve a final concentration of 10 µM, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution directly to 1 mL of pre-warmed medium in your culture well.

    • Immediately after adding the stock, mix gently by swirling the plate or by slowly pipetting the medium up and down two to three times. Avoid vigorous mixing that could detach adherent cells.

    • Incubate the cells for the desired period (e.g., 30-60 minutes for inflammasome activation).[5]

Visualizations

Troubleshooting Precipitation

G start Precipitate Observed in Cell Culture Medium? stock Is the stock solution fully dissolved? start->stock Yes dilution Was the stock diluted directly into pre-warmed medium? stock->dilution Yes warm_vortex Action: Warm stock slightly and vortex thoroughly. stock->warm_vortex No intermediate Was an intermediate dilution in aqueous buffer used? dilution->intermediate No end_ok Problem Minimized dilution->end_ok Yes avoid_buffer Action: Avoid intermediate dilutions in PBS or serum-free media. intermediate->avoid_buffer Yes intermediate->end_ok No, problem persists. Consider if fine precipitate is acceptable for assay. warm_vortex->end_ok direct_dilute Action: Add stock directly to final volume of warm medium. Mix gently. avoid_buffer->end_ok

Caption: A flowchart for troubleshooting Nigericin precipitation.

Experimental Workflow for Cell Treatment

G cluster_prep Stock Preparation cluster_treat Cell Treatment a 1. Weigh Nigericin Powder b 2. Dissolve in 100% Ethanol or DMSO a->b c 3. Vortex Until Completely Dissolved b->c d 4. Aliquot and Store at -20°C c->d e 5. Thaw & Vortex Stock Aliquot d->e f 6. Add Stock Directly to Pre-warmed Cell Medium e->f g 7. Mix Gently Immediately f->g h 8. Incubate Cells g->h

Caption: Workflow for preparing and using this compound.

Simplified Nigericin-Induced Signaling Pathway

G cluster_cell Macrophage membrane k_ion K+ nlrp3 NLRP3 Inflammasome Activation k_ion->nlrp3 K+ Efflux casp1 Caspase-1 Activation nlrp3->casp1 il1b IL-1β Maturation & Release casp1->il1b nigericin Nigericin nigericin->k_ion Inserts into Cell Membrane

Caption: Nigericin induces K+ efflux to activate the NLRP3 inflammasome.

References

Best practices for dissolving Nigericin sodium salt for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nigericin sodium salt. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for dissolving and using this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers but soluble in several organic solvents. For preparing stock solutions, ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are highly recommended.[1][2] It is also soluble in methanol, chloroform, and dimethylformamide (DMF).[1][3]

Q2: How do I prepare a working solution of this compound in an aqueous buffer (e.g., PBS or cell culture medium)?

A2: Due to its poor solubility in water, you should first dissolve the this compound in a suitable organic solvent, such as ethanol or DMSO, to create a concentrated stock solution.[1][2] This stock solution can then be diluted with your aqueous buffer of choice to the final desired working concentration.[1]

Q3: What are the recommended concentrations for stock solutions?

A3: Stock solution concentrations can vary depending on the solvent. For example, a 10 mM stock solution can be prepared by reconstituting 5 mg of this compound in 669 μl of DMSO.[2] Solubility in ethanol is approximately 20 mg/ml, and in DMSO it is around 50 mg/ml.[1][2]

Q4: How should I store this compound?

A4:

  • Solid Form: The lyophilized or crystalline solid should be stored at -20°C or 4°C, desiccated and protected from light.[2][4] Under these conditions, it is stable for at least two to four years.[1]

  • Stock Solutions: Once dissolved in an organic solvent, stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[2] Use within two months to prevent loss of potency.[2][5]

  • Aqueous Working Solutions: It is not recommended to store aqueous solutions for more than one day.[1]

Q5: What is the mechanism of action of Nigericin?

A5: Nigericin is a potassium ionophore that acts as an electroneutral antiporter, exchanging potassium ions (K+) for protons (H+) across biological membranes, including the mitochondrial membrane.[6][7] This disruption of the ion gradient leads to a decrease in intracellular pH and an efflux of potassium, which can trigger various cellular processes.[3][6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting the stock solution into aqueous medium. This compound has low solubility in aqueous solutions. The abrupt change in solvent polarity can cause it to precipitate out of solution.This is a common observation and may not affect the experimental outcome.[8] To minimize precipitation, ensure the stock solution is at room temperature and vortex it briefly before adding it to the pre-warmed (e.g., 37°C) aqueous medium.[8][9] Add the diluted stock solution dropwise while gently mixing the medium.
Inconsistent or no biological effect observed. 1. Degraded Nigericin: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation. 2. Incorrect Concentration: Errors in calculating the final working concentration. 3. Cell Health: The cells may not be healthy or at the optimal density.1. Prepare fresh stock solutions from the solid compound. Aliquot new stock solutions to minimize freeze-thaw cycles.[2] 2. Double-check all calculations for dilutions. 3. Ensure your cells are healthy and plated at the appropriate density for your experiment.
Difficulty dissolving the solid this compound. The compound may not be readily soluble at very high concentrations or in certain solvents.Gentle warming of the solvent (e.g., to 37°C) and vortexing or sonication can aid in dissolution.[8][9][10] Ensure the solvent is of high purity.

Data Presentation

Solubility of this compound
SolventSolubilityReference(s)
Ethanol~20 mg/ml[1][2]
Dimethyl Sulfoxide (DMSO)~50 mg/ml[2]
Methanol~10 mg/ml
Chloroform~10 mg/ml
Dimethylformamide (DMF)~1.2 mg/ml[1]
Ethanol:PBS (1:5, pH 7.2)~0.15 mg/ml[1]
WaterPractically insoluble[4]
Storage and Stability
FormStorage TemperatureStabilityReference(s)
Crystalline Solid-20°C≥ 4 years[1]
Lyophilized Powder4°C, desiccated24 months[2][5]
Stock Solution (in organic solvent)-20°CUp to 2 months[2][5]
Aqueous Solution4°CNot recommended for more than one day[1]

Experimental Protocols

Protocol: Induction of NLRP3 Inflammasome Activation in Macrophages

This protocol describes a general procedure for activating the NLRP3 inflammasome in macrophage cell lines (e.g., THP-1) or primary macrophages using LPS for priming and Nigericin for activation.[6][11][12]

Materials:

  • Macrophage cells (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Ethanol or DMSO for stock solution preparation

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Reagents:

    • Nigericin Stock Solution (5 mM): Dissolve 5 mg of this compound in 1.34 ml of 100% ethanol.[11] Alternatively, prepare a 10 mM stock in DMSO.[2] Store aliquots at -20°C.

    • LPS Stock Solution (1 mg/ml): Reconstitute LPS in sterile PBS or culture medium. Store at -20°C.

  • Cell Seeding:

    • Plate macrophages in a suitable culture plate (e.g., 12-well or 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment.

    • Allow cells to adhere and recover overnight.

  • Priming Step:

    • Prime the cells by treating them with LPS at a final concentration of 50-100 ng/ml in complete culture medium.[2][11]

    • Incubate for 3-4 hours at 37°C and 5% CO2.[11]

  • Activation Step:

    • Prepare the Nigericin working solution by diluting the stock solution in the appropriate culture medium.

    • Add Nigericin to the LPS-primed cells at a final concentration of 5-10 µM.[6][11]

    • Incubate for 1 hour at 37°C and 5% CO2.[11]

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant to measure the release of IL-1β and other cytokines by ELISA or Western blot.

    • Cell lysates can also be prepared to analyze the activation of caspase-1 and other intracellular markers of inflammasome activation.

Visualizations

Experimental Workflow: NLRP3 Inflammasome Activation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Macrophages priming Priming: Add LPS (e.g., 100 ng/ml) Incubate 3-4 hours prep_cells->priming prep_reagents Prepare Nigericin & LPS Stock Solutions prep_reagents->priming activation Activation: Add Nigericin (e.g., 5-10 µM) Incubate 1 hour priming->activation collect Collect Supernatant &/or Cell Lysate activation->collect analysis Analyze for: - IL-1β Release (ELISA) - Caspase-1 Activation (Western Blot) collect->analysis

Caption: Workflow for NLRP3 inflammasome activation using LPS and Nigericin.

Signaling Pathway: Nigericin-Induced NLRP3 Activation

G cluster_inflammasome Inflammasome Assembly nigericin Nigericin membrane Cell Membrane k_efflux K+ Efflux membrane->k_efflux K+/H+ Antiport nlrp3 NLRP3 Activation k_efflux->nlrp3 asc ASC nlrp3->asc pro_cas1 Pro-Caspase-1 asc->pro_cas1 cas1 Active Caspase-1 pro_cas1->cas1 Cleavage pro_il1b Pro-IL-1β cas1->pro_il1b Cleavage pyroptosis Pyroptosis cas1->pyroptosis il1b Mature IL-1β (Secretion) pro_il1b->il1b

Caption: Nigericin induces K+ efflux, leading to NLRP3 inflammasome assembly.

References

Long-term storage and stability of Nigericin sodium salt solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage and stability of Nigericin sodium salt solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (lyophilized) this compound powder?

A: The solid powder should be stored desiccated and protected from light. For long-term stability, storage at 2-8°C is recommended, under which conditions the product is stable for at least 3 years. Some suppliers recommend 4°C, where the lyophilized form is stable for 24 months.[1][2][3] For extended long-term storage, -20°C is also a suitable option.[4][5]

Q2: What is the best solvent to prepare a stock solution of this compound?

A: this compound is practically insoluble in water.[5][6] Recommended solvents are high-purity, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, or chloroform.[2][6][7] The choice of solvent may depend on the required concentration and compatibility with your experimental system.

Q3: What are the recommended concentrations for stock solutions?

A: The solubility varies between solvents. For a 10 mM stock solution in DMSO, you can reconstitute 5 mg of powder in 669 μl of DMSO.[1][2] Solubility in ethanol is reported to be up to 20-25 mg/mL, and in DMSO, it can reach up to 50 mg/mL.[2][3][5] However, some sources report lower solubility in DMSO (<3.7 mg/mL), so it is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[8][9]

Q4: How should I store the prepared stock solutions?

A: Once reconstituted, stock solutions should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1][2][3] These aliquots should be stored at -20°C.[1][2][4][9] Some suppliers also suggest that storage at -80°C is an option for long-term stability.[4][8]

Q5: How long are stock solutions stable when stored at -20°C?

A: To prevent loss of potency, it is recommended to use solutions stored at -20°C within 1 to 2 months.[1][2][3][8] While some data suggests they may be stable for longer, adhering to the 1-2 month timeframe is a best practice for ensuring experimental consistency. Aqueous solutions are not recommended for storage for more than one day.[7] A ready-made solution in a 1:1 mixture of DMSO and Ethanol has been reported to be stable for up to 4 years when stored at 2-8°C.[10]

Storage and Stability Data Summary

The following tables summarize the recommended storage conditions and solubility data for this compound.

Table 1: Storage Conditions and Stability

FormStorage TemperatureConditionsReported StabilityCitations
Solid (Lyophilized Powder)2-8°CDesiccated, protected from light3 years
Solid (Lyophilized Powder)4°CDesiccated24 months[1][2][3]
Solid (Lyophilized Powder)-20°C / -80°CTightly sealed containerLong-term[4]
Solution (in DMSO/Ethanol)-20°CAliquoted to avoid freeze-thaw1-2 months[1][2][8]
Solution (in DMSO/Ethanol)-80°CAliquoted to avoid freeze-thaw1 year[8]
Aqueous Solution4°CDiluted from alcohol stockNot recommended for >1 day[7]

Table 2: Solubility Data

SolventReported SolubilityCitations
DMSO<3 mg/mL to 50 mg/mL[2][5][9]
Ethanol~5 mg/mL to 25 mg/mL[5][7]
Methanol~10 mg/mL[6]
Chloroform~10 mg/mL[6]
WaterPractically Insoluble[5][6]
Ethanol:PBS (1:5)~0.15 mg/mL[7]

Troubleshooting Guide

Issue 1: My this compound won't dissolve completely in DMSO.

  • Potential Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of Nigericin.[8]

  • Solution: Always use fresh, anhydrous, high-purity DMSO. To aid dissolution, you can warm the solution gently to 37°C for a short period and/or sonicate it in an ultrasonic water bath.[5][9]

Issue 2: My stock solution appears cloudy or has precipitated after storage at -20°C.

  • Potential Cause: The concentration may be too high, leading to precipitation at low temperatures. Alternatively, the solvent may not have been fully anhydrous.

  • Solution: Before use, bring the vial to room temperature and vortex thoroughly to ensure all contents are redissolved. If precipitation persists, gentle warming to 37°C may help.[5][9] For future preparations, consider using a slightly lower stock concentration.

Issue 3: I am not observing the expected biological effect (e.g., NLRP3 inflammasome activation).

  • Potential Cause 1: The Nigericin may have degraded due to improper storage. Stock solutions lose potency over time, especially if subjected to multiple freeze-thaw cycles or stored for longer than recommended (1-2 months).[1][2][3]

  • Solution 1: Prepare a fresh stock solution from the lyophilized powder. Ensure you are aliquoting and storing it correctly.

  • Potential Cause 2: The compound may have been exposed to light. Nigericin is light-sensitive, and exposure can lead to degradation.

  • Solution 2: Always store both the solid powder and solutions protected from light by using amber vials or by wrapping vials in foil.

  • Potential Cause 3: The experimental conditions are not optimal. For example, NLRP3 inflammasome activation is a two-step process requiring a priming signal (e.g., LPS) before activation by Nigericin.[11]

  • Solution 3: Review your experimental protocol to ensure all necessary steps and co-factors are included. The biological activity of Nigericin is dependent on its function as a K+/H+ antiporter, which leads to potassium efflux from the cell.[11][12][13] Ensure your cell culture medium contains physiological potassium concentrations for the ion exchange to occur effectively.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the use and mechanism of Nigericin.

stability_workflow cluster_prep Preparation cluster_storage Storage cluster_testing Stability Assessment (e.g., at T=0, 1, 2 months) cluster_result Result start Weigh Solid Nigericin Na+ dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store Aliquots at -20°C or -80°C (Protected from Light) aliquot->store thaw Thaw Aliquot store->thaw hplc Analyze via Stability- Indicating HPLC Method thaw->hplc analyze Quantify Peak Area vs. T=0 Control hplc->analyze degradation Determine % Degradation analyze->degradation

Caption: Workflow for assessing the stability of this compound solutions.

nlrp3_pathway cluster_cell Macrophage cluster_cytosol Cytosol nigericin Nigericin membrane Cell Membrane nigericin->membrane Inserts into k_efflux K+ Efflux membrane->k_efflux Mediates nlrp3_inactive NLRP3 (Inactive) k_efflux->nlrp3_inactive Triggers nlrp3_active NLRP3 Inflammasome Assembly nlrp3_inactive->nlrp3_active pro_cas1 Pro-Caspase-1 nlrp3_active->pro_cas1 recruits cas1 Active Caspase-1 pro_cas1->cas1 cleavage pro_il1b Pro-IL-1β cas1->pro_il1b cleaves il1b Mature IL-1β (Secretion) pro_il1b->il1b

Caption: Mechanism of Nigericin-induced NLRP3 inflammasome activation.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of a this compound stock solution. High-Performance Liquid Chromatography (HPLC) is a standard technique for stability-indicating assays as it can separate and quantify the active ingredient from its degradation products.[14][15]

1. Objective: To determine the percentage of degradation of this compound in a DMSO stock solution when stored at -20°C over a period of 3 months.

2. Materials:

  • This compound, solid powder

  • Anhydrous DMSO, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, HPLC grade

  • Water, HPLC grade or ultrapure

  • C18 Reverse-Phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or Photodiode Array (PDA) detector

  • Autosampler vials

3. Procedure:

  • Preparation of Stock Solution (T=0):

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in anhydrous DMSO to create a 10 mg/mL stock solution. Vortex until fully dissolved.

    • Take an immediate sample for T=0 analysis.

    • Aliquot the remaining stock solution into amber, screw-cap vials suitable for -20°C storage. Store protected from light.

  • Sample Preparation for HPLC Analysis:

    • Dilute the 10 mg/mL stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 50 µg/mL.

    • Prepare three independent replicate samples for each time point.

    • Transfer the final diluted samples to autosampler vials.

  • HPLC Method Conditions:

    • Column: C18 Reverse-Phase Column

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical starting gradient could be 60% B, increasing to 95% B over 20 minutes, followed by a re-equilibration step. (Note: This must be optimized for your specific column and system to ensure separation from any degradation peaks).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan for optimal absorbance; ~210-230 nm is a common starting point for polyether antibiotics. A PDA detector is recommended to assess peak purity.[16]

  • Stability Time Points:

    • Analyze the T=0 samples immediately after preparation.

    • At subsequent time points (e.g., 1 month, 2 months, 3 months), remove one aliquot from the -20°C freezer.

    • Allow the aliquot to come to room temperature.

    • Prepare samples for HPLC analysis as described above and inject them into the HPLC system.

4. Data Analysis:

  • For the T=0 sample, identify the main peak corresponding to intact Nigericin. Record its retention time and peak area. The peak purity should be assessed using the PDA detector to ensure it is a single component.

  • For each subsequent time point, integrate the peak area of the intact Nigericin peak.

  • Calculate the percentage of Nigericin remaining at each time point relative to the T=0 sample.

    • % Remaining = (Area_timepoint_X / Area_T=0) * 100

  • The percent degradation is 100 - % Remaining.

  • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

References

Technical Support Center: Optimizing Nigericin-Induced Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the incubation time for nigericin-induced inflammasome activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for nigericin (B1684572) to activate the NLRP3 inflammasome?

A1: The optimal incubation time for nigericin can vary depending on the cell type, nigericin concentration, and the specific endpoint being measured. Generally, for potent NLRP3 inflammasome activation, incubation times range from 30 minutes to 2 hours.[1][2] For bone marrow-derived macrophages (BMDMs), a 45-minute stimulation is often recommended to observe strong inflammasome activation while maintaining enough intact cells for immunoblot assays.[3] In THP-1 monocytes, significant IL-1β release can be detected after 45 minutes of nigericin treatment.[4][5] However, some protocols extend the incubation to 6 hours for specific stimuli like MSU and silica.[3]

Q2: I am not seeing any IL-1β secretion after nigericin treatment. What could be the problem?

A2: Lack of IL-1β secretion is a common issue. Here are a few troubleshooting steps:

  • Priming Step: Ensure your cells were properly primed before nigericin stimulation. A "priming" signal, typically lipopolysaccharide (LPS), is required to upregulate the expression of pro-IL-1β and NLRP3.[4] A typical priming step involves incubating cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Nigericin Concentration: Verify the concentration of nigericin used. The effective concentration typically ranges from 1 to 20 µM.[2][6] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Viability: Excessive cell death can lead to the loss of cytokine-producing cells. Assess cell viability using an LDH assay. Very high concentrations of nigericin or prolonged incubation can lead to rapid pyroptosis.[3]

  • Reagent Quality: Ensure the nigericin and LPS are of high quality and not expired.

Q3: My cells are dying too quickly after nigericin treatment. How can I reduce cell death?

A3: Rapid cell death, or pyroptosis, is an expected outcome of inflammasome activation.[7] However, if it's happening too quickly for your experimental window, consider the following:

  • Reduce Incubation Time: Shorten the nigericin incubation period. For endpoints like ASC speck formation or caspase-1 activation, shorter incubation times (e.g., 30-60 minutes) may be sufficient.[3][8]

  • Lower Nigericin Concentration: Decrease the concentration of nigericin. A lower dose may still be sufficient to activate the inflammasome without causing widespread, rapid cell lysis.

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal window where you can detect inflammasome activation before excessive cell death occurs.

Q4: How can I confirm that the inflammasome is being activated in my experiment?

A4: Beyond measuring IL-1β, you can assess several other markers of inflammasome activation:

  • Caspase-1 Activation: Measure the activity of cleaved caspase-1 using a fluorogenic substrate or by Western blot for the cleaved p20 subunit.[9][10]

  • ASC Speck Formation: Visualize the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks using immunofluorescence microscopy or flow cytometry.[11][12] ASC specks are a hallmark of inflammasome assembly.

  • Gasdermin D Cleavage: Detect the cleavage of Gasdermin D (GSDMD) by Western blot. Cleaved GSDMD forms pores in the cell membrane, leading to pyroptosis and IL-1β release.

  • LDH Release: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[1][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no IL-1β secretion Inadequate priming (Signal 1)Ensure cells are primed with an appropriate concentration of LPS (e.g., 500 ng/mL - 1 µg/mL) for 3-6 hours to upregulate pro-IL-1β and NLRP3 expression.[3]
Suboptimal nigericin concentration (Signal 2)Titrate nigericin concentration (typically 5-20 µM). The optimal concentration can be cell-type dependent.[2][6]
Insufficient incubation timePerform a time-course experiment. While 45-60 minutes is common,[3][7] some systems may require longer.
Poor cell health or low viabilityCheck cell viability before and after the experiment. Ensure cells are healthy and not passaged too many times.
Excessive and rapid cell death Nigericin concentration is too highReduce the nigericin concentration. Perform a dose-response curve to find a balance between activation and cell death.
Incubation time is too longShorten the incubation time. For some readouts like ASC specks, 30 minutes may be sufficient.[3]
High background IL-1β in unstimulated controls Cell stress or contaminationHandle cells gently to avoid mechanical stress. Test for mycoplasma contamination.
LPS contamination in reagentsUse high-purity, sterile reagents and screen for endotoxin (B1171834) contamination.
Inconsistent results between experiments Variation in cell density or passage numberUse cells within a consistent passage number range and ensure consistent seeding density.
Variability in reagent preparationPrepare fresh dilutions of nigericin and LPS for each experiment.

Quantitative Data Summary

The following tables summarize typical time-course data for key readouts of nigericin-induced NLRP3 inflammasome activation. Note that absolute values can vary significantly between cell types, cell densities, and specific experimental conditions.

Table 1: Time-Course of IL-1β Secretion and LDH Release in LPS-Primed Macrophages Treated with Nigericin

Incubation TimeIL-1β Release (% of Maximum)LDH Release (% of Maximum)
0 minBaselineBaseline
20 min~10-20%~5-15%
40 min~40-60%~20-40%
1 hour~70-90%~50-70%
2 hours~100%~80-100%
4 hoursPlateau/Slight DecreasePlateau

Data synthesized from multiple sources for illustrative purposes.[1][13]

Table 2: Time-Course of Caspase-1 Activation and ASC Speck Formation in LPS-Primed Macrophages Treated with Nigericin

Incubation TimeCaspase-1 Activity (% of Maximum)Cells with ASC Specks (%)
0 minBaseline<1%
15 min~20-30%~5-10%
30 min~50-70%~15-25%
45 min~80-90%~20-30%
1 hour~100%~25-35%
2 hoursPlateauPlateau/Slight Decrease

Data synthesized from multiple sources for illustrative purposes.[10][11]

Experimental Protocols

Protocol 1: Nigericin-Induced IL-1β Secretion and Pyroptosis in Bone Marrow-Derived Macrophages (BMDMs)
  • Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing 500 ng/mL LPS. Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): After priming, replace the medium with serum-free medium containing 10 µM nigericin.

  • Incubation: Incubate for the desired time points (e.g., 30, 60, 90, 120 minutes) at 37°C.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to pellet any cell debris. The supernatant can be used for IL-1β ELISA and LDH assay.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS and lyse them in an appropriate buffer for Western blot analysis (e.g., pro-IL-1β, caspase-1).

  • Analysis:

    • IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • LDH Assay: Measure LDH release in the supernatant using a commercial cytotoxicity assay kit.[7][8] A total lysis control (treating cells with lysis buffer) should be included to calculate percentage cytotoxicity.[7][8]

Protocol 2: Visualization of ASC Speck Formation in THP-1 Monocytes
  • Cell Seeding: Seed THP-1 cells onto glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well. Differentiate the cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) for 48-72 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.

  • Activation (Signal 2): Stimulate the cells with 10 µM nigericin for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody against ASC overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.

Visualizations

NLRP3_Activation_Pathway Nigericin-Induced NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly (ASC Speck) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves pro-Caspase-1 Mature_IL1b Mature IL-1β Secretion Casp1->Mature_IL1b cleaves pro-IL-1β GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis (LDH Release) GSDMD->Pyroptosis

Caption: Canonical pathway of nigericin-induced NLRP3 inflammasome activation.

Troubleshooting_Workflow Troubleshooting Workflow for Low IL-1β Secretion Start Start: Low/No IL-1β Secretion Check_Priming Check Priming (Signal 1) - LPS concentration? - Incubation time? Start->Check_Priming Check_Activation Check Activation (Signal 2) - Nigericin concentration? - Incubation time? Check_Priming->Check_Activation Priming OK Optimize_Priming Optimize LPS Concentration and Time Check_Priming->Optimize_Priming Priming Not Optimal Check_Viability Assess Cell Viability (LDH Assay) Check_Activation->Check_Viability Activation OK Optimize_Activation Optimize Nigericin Concentration and Time Check_Activation->Optimize_Activation Activation Not Optimal Reduce_Toxicity Reduce Nigericin Dose or Incubation Time Check_Viability->Reduce_Toxicity Excessive Cell Death Check_Reagents Verify Reagent Quality (LPS, Nigericin) Check_Viability->Check_Reagents Viability OK Optimize_Priming->Check_Priming Optimize_Activation->Check_Activation Reduce_Toxicity->Check_Viability Success Successful IL-1β Secretion Check_Reagents->Success Reagents OK

Caption: A logical workflow for troubleshooting suboptimal IL-1β secretion.

References

Technical Support Center: Managing and Assessing Nigericin Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and assessing nigericin-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is nigericin (B1684572) and what is its primary mechanism of action?

Nigericin is a polyether antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is as a potassium ionophore, which disrupts the ionic equilibrium of the cell membrane by exchanging potassium ions (K+) for protons (H+).[1][2] This leads to a rapid efflux of intracellular K+, a key trigger for various cellular processes, including cell death.[3][4][5]

Q2: How does nigericin induce cytotoxicity in cell lines?

Nigericin's cytotoxic effects are primarily mediated through the activation of inflammasomes, multi-protein complexes that regulate inflammation and cell death.[5][6] Specifically, the nigericin-induced potassium efflux is a potent activator of the NLRP3 and, in some non-hematopoietic cells, the NLRP1 inflammasome.[3][4][7][8] Inflammasome activation leads to the cleavage of pro-caspase-1 into active caspase-1.[9][10] Active caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death called pyroptosis.[9][10][11] In some contexts, nigericin can also induce apoptosis, a more controlled form of programmed cell death, through mitochondrial dysfunction and caspase-3 activation.[11][12]

Q3: What is the difference between pyroptosis and apoptosis, and which is induced by nigericin?

Pyroptosis is a pro-inflammatory form of programmed cell death characterized by cell swelling and lysis, driven by the activation of inflammatory caspases (like caspase-1) and the pore-forming protein Gasdermin D.[9][10][13] Apoptosis, on the other hand, is a non-inflammatory process involving cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, primarily mediated by initiator (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).[13] Nigericin can induce both pyroptosis and apoptosis, often concurrently in the same cell population.[11][12] The dominant pathway can depend on the cell type and experimental conditions.

Q4: Do all cell lines require priming before nigericin treatment to induce cytotoxicity?

Priming is often a necessary first step, especially for NLRP3 inflammasome activation. This "Signal 1" is typically provided by treating cells with an agonist for a pattern recognition receptor, such as lipopolysaccharide (LPS) for Toll-like receptor 4 (TLR4).[14][15] Priming upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[15][16] Nigericin then provides the "Signal 2" for inflammasome assembly and activation.[14][15] However, some studies suggest that in certain cell types, like human monocytes, nigericin can induce inflammasome activation and pyroptosis without a priming step.[16][17][18]

Troubleshooting Guides

Problem 1: No or low cytotoxicity observed after nigericin treatment.

Possible Cause Troubleshooting Step
Suboptimal Nigericin Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell types.[7][8]
Inadequate Incubation Time Optimize the incubation time. While some effects can be seen within an hour, longer incubation times (e.g., 6, 12, or 24 hours) may be necessary to observe significant cell death.[19][20]
Lack of Priming (Signal 1) If working with cells that require it (e.g., macrophages), ensure cells are properly primed with an agent like LPS (e.g., 1 µg/mL for 4 hours) before adding nigericin.[14][15]
Cell Line Insensitivity Some cell lines may lack essential components of the inflammasome pathway (e.g., NLRP3, ASC, Caspase-1). Verify the expression of these proteins in your cell line via Western blot or RT-qPCR.
High Extracellular Potassium Nigericin's activity is dependent on a low extracellular K+ concentration to drive efflux. Ensure your culture medium does not have an unusually high K+ concentration. Supplementing media with high KCl (e.g., 50 mM) can inhibit nigericin's effects.[3][7]
Incorrect Assay for Cell Death Ensure the chosen cytotoxicity assay is appropriate. For pyroptosis, which involves membrane rupture, an LDH release assay is suitable.[9][14] For apoptosis, consider assays that measure caspase-3/7 activity or Annexin V staining.

Problem 2: High background cytotoxicity in control (untreated) wells.

Possible Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy and not overgrown before starting the experiment. High cell density can lead to nutrient depletion and cell death.[21] Seed cells at an optimal density determined for your specific cell line and assay duration.
Reagent Contamination Use sterile, endotoxin-free reagents and media to avoid unwanted immune stimulation and cell death.[15]
Solvent Toxicity If dissolving nigericin in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a solvent-only control.[15]
Harsh Pipetting Excessive or forceful pipetting during cell seeding or reagent addition can cause mechanical stress and cell lysis.[21]

Problem 3: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate to ensure an even distribution of cells across the well bottom.[22]
Inconsistent Reagent Addition Use a multichannel pipette for adding reagents to minimize timing differences between wells. Ensure complete mixing of reagents in each well.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a plate can concentrate media components and affect cell growth and viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
Bubbles in Wells Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays.[21] Visually inspect plates and carefully remove any bubbles with a sterile pipette tip or needle.

Quantitative Data Summary

Table 1: Reported IC50 Values of Nigericin in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Various Human Cancer Cell LinesCancer~5[3][7][8]
H460Lung CancerNot specified, but effective at 0.5-2.5 µM[23]
MDA-MB-231Triple-Negative Breast CancerNot specified, but effective at 0.25-20 µg/mL[12]
4T1Triple-Negative Breast CancerNot specified, but effective at 0.25-20 µg/mL[12]

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. It is crucial to determine the IC50 empirically for your experimental system.[24]

Table 2: Typical Experimental Concentrations and Incubation Times for Nigericin

Cell TypePriming (Signal 1)Nigericin ConcentrationIncubation TimeAssayReference
Murine Bone Marrow Macrophages (BMMs)100 ng/mL LPS for 3-4 h5 µM1 hourLDH Release[9]
Immortalized Bone Marrow-Derived Macrophages (iBMDMs)1 µg/mL LPS for 4 h10 µM1 hourIL-1β ELISA, LDH Assay[14]
Human Monocytes (THP-1)Not always required10 µM2 hoursASC Oligomerization[16][17]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS for 4 h10 µM2-6 hoursLDH Release[20]
U937 Macrophages200 KLA for 18 h10 µM1-3 hoursWestern Blot[25]

Experimental Protocols

Protocol 1: Assessment of Nigericin-Induced Pyroptosis via LDH Release Assay

  • Cell Seeding: Seed cells (e.g., murine bone marrow macrophages) in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.[9][22]

  • Priming (Signal 1): The next day, replace the medium with fresh medium containing a priming agent (e.g., 100 ng/mL LPS) and incubate for 3-4 hours at 37°C.[9]

  • Nigericin Treatment (Signal 2): Prepare a working solution of nigericin in the appropriate medium. Add the nigericin solution to the experimental wells to achieve the final desired concentration (e.g., 5 µM).[9]

  • Controls:

    • Spontaneous Lysis Control: Add medium without nigericin.

    • Maximum Lysis Control: Add a lysis buffer (e.g., 1% Triton X-100) to designated wells 30 minutes before the end of the incubation period.[9]

  • Incubation: Incubate the plate for the desired time (e.g., 1 hour) at 37°C.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any cells and debris.[9][14]

  • LDH Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the lactate (B86563) dehydrogenase (LDH) activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.[9][14]

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Nigericin_Signaling_Pathway Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Mitochondria Mitochondrial Dysfunction K_efflux->Mitochondria Ribosome_Stalling Ribosome Stalling & Ribotoxic Stress K_efflux->Ribosome_Stalling Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits NLRP1 NLRP1 Inflammasome Activation NLRP1->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD cleaves Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves GSDMD_N GSDMD N-terminal (Pore Formation) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B ROS ROS Production Mitochondria->ROS Pro_Casp3 Pro-Caspase-3 ROS->Pro_Casp3 Casp3 Active Caspase-3 Pro_Casp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis Ribosome_Stalling->NLRP1

Caption: Nigericin-induced signaling pathways leading to pyroptosis and apoptosis.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Priming Prime Cells with LPS (e.g., 3-4 hours) Adherence->Priming Add_Nigericin Add Nigericin & Controls Priming->Add_Nigericin Incubate Incubate (e.g., 1-24 hours) Add_Nigericin->Incubate Centrifuge Centrifuge Plate (500 x g, 5 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Perform_Assay Perform Cytotoxicity Assay (e.g., LDH Assay) Collect_Supernatant->Perform_Assay Analyze_Data Analyze Data & Calculate % Cytotoxicity Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for assessing nigericin cytotoxicity.

Troubleshooting_Logic Start Experiment Shows Unexpected Results No_Cytotoxicity No/Low Cytotoxicity? Start->No_Cytotoxicity High_Background High Background? Start->High_Background High_Variability High Variability? Start->High_Variability No_Cytotoxicity->High_Background No Check_Conc_Time Optimize Nigericin Concentration & Time No_Cytotoxicity->Check_Conc_Time Yes High_Background->High_Variability No Check_Cell_Health Check Cell Health & Density High_Background->Check_Cell_Health Yes Check_Seeding Ensure Even Cell Seeding High_Variability->Check_Seeding Yes Successful_Experiment Successful Experiment High_Variability->Successful_Experiment No Check_Priming Verify Cell Priming Check_Conc_Time->Check_Priming Check_Cell_Line Confirm Cell Line Sensitivity (e.g., NLRP3 expression) Check_Priming->Check_Cell_Line Check_Cell_Line->Successful_Experiment Check_Reagents Check for Contaminated Reagents/Solvent Toxicity Check_Cell_Health->Check_Reagents Check_Reagents->Successful_Experiment Check_Pipetting Review Pipetting Technique Check_Seeding->Check_Pipetting Check_Pipetting->Successful_Experiment

Caption: Logical troubleshooting workflow for nigericin cytotoxicity experiments.

References

Nigericin sodium salt solution warming and vortexing for solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nigericin sodium salt, focusing on challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is readily soluble in organic solvents such as ethanol (B145695), methanol, and DMSO.[1][2][3][4][5] It is sparingly soluble in aqueous buffers and practically insoluble in water.[1][3][4][6] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[1]

Q2: I've dissolved this compound in my solvent, but I see some particulate matter. What should I do?

A2: Particulate matter can sometimes be observed, especially when preparing stock solutions. Gentle warming and vortexing of the solution can help to fully dissolve the compound.[7] For instance, warming the solution at 37°C for a brief period can aid dissolution.[6][8]

Q3: My this compound solution precipitated after being added to my cell culture medium. Is this normal?

A3: Yes, some precipitation of this compound upon addition to aqueous solutions like cell culture medium can occur, especially with ethanol-based stock solutions.[7] To minimize this, it is recommended to warm the stock solution briefly and vortex it just before diluting it into the medium.[7] Gentle mixing after addition to the medium is also advised. This precipitation should not significantly affect the experimental outcome.[7]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Once in solution, this compound should be stored at -20°C.[2][3] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[1] Stock solutions in DMSO or ethanol can typically be stored for up to two months at -20°C.[2]

Troubleshooting Guide: Solubility Issues

Problem: this compound is not dissolving completely in the chosen solvent.

Possible Cause Suggested Solution
Incorrect Solvent Ensure you are using an appropriate organic solvent such as ethanol, methanol, or DMSO. This compound has poor solubility in water.[3][4][6]
Low Temperature Gently warm the solution. A water bath set to 37°C for approximately 10 minutes can be effective.[6][8]
Insufficient Mixing Vortex the solution thoroughly. In some cases, sonication in an ultrasonic water bath can also aid dissolution.[6][8][9]
High Concentration If you are trying to prepare a high-concentration stock, you may have exceeded the solubility limit of the solvent. Refer to the solubility data table below.

Quantitative Data Summary

Solvent Solubility Reference
Ethanol~20 mg/mL to 120 mg/mL[1][2][10]
DMSO<3 mg/mL to 100 mg/mL[2][6][8][9]
Methanol~10 mg/mL to 22.72 mg/mL[4][10]
Chloroform~10 mg/mL[4]
Ethanol:PBS (1:5, pH 7.2)~0.15 mg/mL[1]
WaterPractically Insoluble[3][4][6]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.

  • Initial Dissolution: Cap the tube and vortex for 30-60 seconds to initiate dissolution.

  • Warming (if necessary): If the compound has not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

  • Final Mixing: After warming, vortex the solution again for 30-60 seconds to ensure homogeneity.

  • Storage: Store the stock solution in aliquots at -20°C.

Protocol for Diluting this compound into Aqueous Medium

  • Prepare Stock: Prepare a stock solution in an appropriate organic solvent as described above.

  • Pre-warm Stock: Briefly warm the stock solution to room temperature or 37°C just prior to use.

  • Vortex Stock: Vortex the stock solution vigorously for 15-30 seconds.

  • Dilution: Pipette the required volume of the stock solution directly into the aqueous medium (e.g., cell culture medium).

  • Mixing: Immediately and gently mix the medium by swirling or pipetting up and down to disperse the compound and minimize localized precipitation.

Visualizations

experimental_workflow start Start: Prepare Nigericin Solution weigh Weigh this compound start->weigh add_solvent Add Organic Solvent (e.g., Ethanol, DMSO) weigh->add_solvent vortex1 Vortex for 30-60 seconds add_solvent->vortex1 check_solubility Is the solution clear? vortex1->check_solubility warm Warm at 37°C for 5-10 minutes check_solubility->warm No store Aliquot and Store at -20°C check_solubility->store Yes vortex2 Vortex again for 30-60 seconds warm->vortex2 vortex2->check_solubility end End: Stock Solution Ready store->end troubleshooting_workflow start Problem: Incomplete Dissolution check_solvent Is the solvent appropriate (Ethanol, DMSO, etc.)? start->check_solvent use_correct_solvent Action: Use a recommended organic solvent check_solvent->use_correct_solvent No warm_vortex Action: Warm solution to 37°C and vortex check_solvent->warm_vortex Yes use_correct_solvent->start check_again Is the solution clear now? warm_vortex->check_again sonicate Action: Consider sonication check_again->sonicate No resolved Solution Resolved check_again->resolved Yes check_concentration Is the concentration too high? sonicate->check_concentration dilute Action: Prepare a more dilute solution check_concentration->dilute Yes check_concentration->resolved No, consult further dilute->start

References

Impact of serum concentration on nigericin activity in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing nigericin (B1684572) in in vitro experiments, with a specific focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nigericin in vitro?

A1: Nigericin is a potassium ionophore derived from Streptomyces hygroscopicus.[1][2] Its main mechanism of action is to catalyze an electroneutral exchange of potassium (K+) for hydrogen ions (H+) across cellular membranes. This leads to a rapid efflux of intracellular K+, a critical downstream signal that triggers the activation of the NLRP3 inflammasome.[1][3] In some non-hematopoietic cells like human keratinocytes, this K+ efflux can also activate the NLRP1 inflammasome.[4][5]

Q2: Why is a two-step activation model (priming and activation) required for studying nigericin's effect on the NLRP3 inflammasome?

A2: Canonical activation of the NLRP3 inflammasome is a two-signal process:[6][7][8]

  • Signal 1 (Priming): Cells are first treated with a priming agent, typically a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This step, acting through the NF-κB signaling pathway, upregulates the transcription and expression of key inflammasome components, including NLRP3 and pro-interleukin-1β (pro-IL-1β), which are present at low levels in resting cells.[7][8]

  • Signal 2 (Activation): Nigericin provides the second signal. The K+ efflux it induces is the direct trigger for the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[1][7] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.[1]

Q3: Should I use serum-containing or serum-free medium during nigericin stimulation?

A3: It is highly recommended to use serum-free medium for the nigericin stimulation step (Signal 2).[6][7][9] Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like nigericin. This protein binding can sequester nigericin, reducing its effective (free) concentration and thereby diminishing its ability to act on the cells. This can lead to a requirement for higher concentrations of nigericin or result in weaker-than-expected inflammasome activation.

Q4: What are the typical concentrations and incubation times for LPS priming and nigericin activation?

A4: Optimal concentrations and times can vary by cell type and experimental goals, but common starting points are summarized in the table below. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.

Troubleshooting Guide

Issue 1: I am not observing IL-1β secretion or pyroptosis after nigericin treatment.

Potential Cause Troubleshooting Step
Insufficient Priming (Signal 1) Ensure cells were adequately primed with LPS. Verify the quality and concentration of your LPS. Increase the LPS concentration (e.g., up to 1 µg/mL) or incubation time (e.g., 4 hours).[6][10]
Ineffective Nigericin Concentration The nigericin concentration may be too low. Perform a dose-response curve (e.g., 1 µM to 20 µM).[6][7] Also, ensure the nigericin stock solution is properly prepared and stored.
Presence of Serum During Activation Serum proteins can bind to nigericin, reducing its bioavailability. Perform the nigericin stimulation step in serum-free medium.[6][7][9]
Cell Line Does Not Express Functional NLRP3 Some cell lines, like RAW 264.7 macrophages, lack the ASC adapter protein and thus cannot form a functional NLRP3 inflammasome.[9] Use a cell line known to have a functional NLRP3 pathway, such as bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.[6][10]
Short Incubation Time While nigericin acts rapidly, the incubation time may be insufficient. Try extending the nigericin incubation period (e.g., from 45 minutes to 1-2 hours).[10][11]

Issue 2: I am observing high background IL-1β secretion even in my control (LPS only) group.

Potential Cause Troubleshooting Step
LPS Contamination or Alternative Activation In some cells, particularly human monocytes, high concentrations of LPS can trigger an alternative inflammasome pathway.[8] Use highly purified, TLR4-specific LPS and test different lots or sources.
Cell Stress Over-confluent, unhealthy, or stressed cells can release damage-associated molecular patterns (DAMPs) that spontaneously activate the inflammasome.[8] Ensure proper cell culture techniques, seed cells at an appropriate density, and handle them gently.
Reagent Contamination Ensure all media, buffers, and reagents are sterile and free of endotoxins or other microbial contaminants.[8]

Issue 3: My housekeeping protein levels (e.g., GAPDH, β-actin) are decreasing after nigericin treatment.

Potential Cause Troubleshooting Step
Pyroptotic Cell Death Nigericin induces pyroptosis, a lytic form of cell death. This leads to the release of cellular contents, including housekeeping proteins, into the supernatant and overall degradation. This is an expected outcome of strong inflammasome activation.[10]
Normalization Strategy For Western Blots of cell lysates, consider normalizing to total protein concentration (e.g., using a Ponceau S stain) instead of a single housekeeping protein that may be affected by the treatment. Alternatively, analyze both the supernatant and lysate fractions.

Data & Protocols

Quantitative Data Summary

The following table summarizes typical experimental parameters for in vitro nigericin assays. Note that the cytotoxic IC50 can be different from the concentration required for inflammasome activation.

Table 1: Typical Concentrations for In Vitro Nigericin Experiments

Parameter Cell Type Concentration Range Incubation Time Reference
LPS Priming iBMDMs, THP-1 50 ng/mL - 1 µg/mL 3 - 4 hours [6][10]
Nigericin Activation iBMDMs, THP-1 5 µM - 20 µM 45 min - 2 hours [6][10][11]

| Cytotoxicity IC50 | Human Cancer Cell Lines | ~5 µM | 48 hours |[5][12] |

Experimental Protocol: NLRP3 Inflammasome Activation Assay

This protocol provides a general framework for assessing nigericin-induced NLRP3 inflammasome activation in macrophages (e.g., primary BMDMs or PMA-differentiated THP-1 cells).

Materials:

  • Cells (e.g., BMDMs, THP-1)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)[6]

  • Serum-free medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • 96-well flat-bottom cell culture plates

  • Reagents for downstream analysis (e.g., IL-1β ELISA kit, LDH cytotoxicity assay kit)

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well in complete culture medium. Allow cells to adhere for several hours or overnight.[6]

  • Priming (Signal 1): Carefully remove the medium and replace it with fresh complete medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C and 5% CO2.[6][7]

  • Activation (Signal 2): After priming, gently wash the cells once with PBS or serum-free medium. Then, add nigericin diluted in serum-free medium to the desired final concentration (e.g., 10 µM).[6][7] Include appropriate controls (e.g., untreated, LPS only).

  • Incubation: Incubate for 45-60 minutes at 37°C and 5% CO2.[6][11]

  • Sample Collection: After incubation, centrifuge the plate at 400-500 x g for 5 minutes to pellet any cells and debris.[6][7]

  • Analysis: Carefully collect the supernatants for analysis.

    • Cytokine Release: Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit.[6]

    • Pyroptosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using a commercial cytotoxicity assay kit as an indicator of cell lysis.[6]

Visualizations

Signaling Pathways and Workflows

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Nigericin Nigericin Membrane Cell Membrane Nigericin->Membrane K_efflux K+ Efflux Membrane->K_efflux induces NLRP3_Assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_Assembly Pro_Casp1 pro-Caspase-1 NLRP3_Assembly->Pro_Casp1 Casp1 Caspase-1 Activation GSDMD GSDMD Cleavage & Pyroptosis Casp1->GSDMD Casp1->Pro_IL1b cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Pro_Casp1->Casp1 cleaves

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Macrophages (e.g., BMDM, THP-1) prime Signal 1: Prime with LPS in complete medium (3-4 hours) start->prime wash Wash cells prime->wash activate Signal 2: Add Nigericin in serum-free medium (45-60 min) wash->activate collect Centrifuge plate & Collect Supernatants activate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh

Caption: Experimental workflow for a nigericin in vitro assay.

Serum_Impact cluster_low_serum Low/No Serum Condition cluster_high_serum High Serum Condition Nigericin_Free Nigericin (Free) Cell_Interaction Cell Interaction Nigericin_Free->Cell_Interaction high availability Activity_High High Biological Activity Cell_Interaction->Activity_High Nigericin_Total Nigericin (Total) Serum_Protein Serum Proteins (e.g., Albumin) Nigericin_Total->Serum_Protein binds to Cell_Interaction_Low Cell Interaction Nigericin_Total->Cell_Interaction_Low low availability of free drug Nigericin_Bound Nigericin (Bound) Serum_Protein->Nigericin_Bound Activity_Low Reduced Biological Activity Cell_Interaction_Low->Activity_Low

Caption: Impact of serum on the bioavailability of nigericin.

References

Optimal temperature for storing lyophilized Nigericin sodium salt.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nigericin Sodium Salt

This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers using lyophilized this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at 2-8°C, desiccated, and protected from light.[1][2] Some suppliers recommend 4°C.[3][4] Under these conditions, the product is stable for up to 3 years.[1] For extended long-term storage, keeping the product at -20°C is also an option.[5]

Q2: How should I store this compound after reconstitution?

Once reconstituted in a solvent such as DMSO or ethanol, the solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for short-to-medium term storage (1-2 months) or at -80°C for longer-term storage (up to 6 months).[3][4][6][7]

Q3: What is the shelf life of this compound?

  • Lyophilized: When stored correctly at 2-8°C, desiccated, and protected from light, the lyophilized powder is stable for 2 to 3 years.[1][3]

  • In Solution: Stability in solution is lower. When stored at -20°C, solutions are typically stable for up to 2 months.[3][6] For storage up to 6 months, -80°C is recommended.[4][7]

Q4: How do I properly reconstitute lyophilized this compound?

  • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

  • This compound is practically insoluble in water.[1] Reconstitute it in an appropriate organic solvent such as DMSO, ethanol, or methanol.[1][2][3]

  • For a 10 mM stock solution, you can reconstitute 5 mg of powder in 669 μl of DMSO.[3]

  • If solubility issues arise, gentle warming to 37°C or brief sonication may help dissolve the compound.[8]

Q5: What are the key safety precautions when handling this compound?

This compound is toxic if swallowed and can cause skin and eye irritation.[7] Always handle this compound in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7] Avoid creating and inhaling dust.[5][7]

Storage Condition Summary

FormStorage TemperatureDurationKey Conditions
Lyophilized Powder 2-8°CUp to 3 yearsDesiccated, protected from light[1][3]
Reconstituted Solution -20°CUp to 2 monthsAliquoted, sealed, away from moisture[3][6]
Reconstituted Solution -80°CUp to 6 monthsAliquoted, sealed, away from moisture[4][7]

Troubleshooting Guide

Issue 1: The lyophilized powder is difficult to dissolve.

  • Cause: Incorrect solvent choice.

    • Solution: Do not use water or aqueous buffers for initial reconstitution.[1] Use high-purity, anhydrous DMSO, ethanol, or methanol.[1][2][3] Moisture-absorbing DMSO can reduce solubility.[9]

  • Cause: Insufficient mixing.

    • Solution: After adding the solvent, vortex the vial gently. If particulates remain, you can warm the solution briefly to 37°C or place it in an ultrasonic bath for a short period to aid dissolution.[8]

Issue 2: No biological effect is observed in the experiment.

  • Cause: Compound degradation due to improper storage.

    • Solution: Verify that both the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and protected from light and moisture. Avoid multiple freeze-thaw cycles with stock solutions by using aliquots.[3]

  • Cause: Incorrect dosage or experimental conditions.

    • Solution: The effective concentration of Nigericin can vary significantly depending on the cell type and experimental goal. Review the literature for typical working concentrations. For example, it is a potent activator of the NLRP3 inflammasome.[4][9]

Issue 3: Inconsistent results between experiments.

  • Cause: Repeated freeze-thaw cycles of the stock solution.

    • Solution: Prepare single-use aliquots of your stock solution immediately after reconstitution to ensure consistent potency and prevent degradation.[3]

  • Cause: Variation in solvent quality.

    • Solution: Use fresh, high-purity, anhydrous solvents for reconstitution, as contaminants or water content can affect the stability and solubility of the compound.[9]

Experimental Protocols & Visualizations

Protocol: NLRP3 Inflammasome Activation in Macrophages

This protocol describes a general procedure for inducing IL-1β secretion in mouse bone marrow-derived macrophages (BMDMs) using LPS and Nigericin.

  • Cell Preparation: Plate BMDMs at a density of 1 x 10^6 cells/mL in a suitable culture plate and allow them to adhere overnight.

  • Priming Step (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3 components.

  • Activation Step (Signal 2): Prepare a working solution of this compound in cell culture media from your stock solution. A typical final concentration is 5-20 µM.

  • Treatment: Remove the LPS-containing media and add the Nigericin working solution to the cells.

  • Incubation: Incubate the cells for 45-60 minutes at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells or debris.

  • Analysis: Analyze the supernatant for secreted IL-1β using an ELISA kit or for Caspase-1 activation and IL-1β cleavage via Western blot of the cell lysate and supernatant.

Visualizations

Nigericin_NLRP3_Pathway cluster_cell Macrophage Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces Membrane Cell Membrane NLRP3_ASC NLRP3 Inflammasome Assembly (ASC) K_efflux->NLRP3_ASC activates Pro_Casp1 Pro-Caspase-1 NLRP3_ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves IL1B Mature IL-1β (Secreted) Pro_IL1B->IL1B Extracellular Inflammatory Response IL1B->Extracellular secretion

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Troubleshooting_Workflow cluster_dissolve cluster_effect Start Start: Experiment Issue Problem What is the issue? Start->Problem Dissolve_Check Check Solvent Problem->Dissolve_Check Compound not dissolving Effect_Check Check Storage & Dose Problem->Effect_Check No biological effect Solvent_Action Use fresh, anhydrous DMSO or Ethanol. Warm/sonicate briefly. Dissolve_Check->Solvent_Action Incorrect/Old Solvent End Problem Resolved Solvent_Action->End Storage_Action Verify storage at 2-8°C (lyo) or -20°C (solution). Use fresh aliquot. Effect_Check->Storage_Action Improper Storage? Dose_Action Perform dose-response experiment. Effect_Check->Dose_Action Incorrect Dose? Storage_Action->End Dose_Action->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Guide to Nigericin Sodium Salt and Monensin as Research Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug discovery, ionophores are indispensable tools for manipulating ion gradients across biological membranes, thereby elucidating a myriad of cellular processes. Among the most frequently utilized are Nigericin (B1684572) sodium salt and Monensin (B1676710), both polyether antibiotics derived from Streptomyces species. While they share structural similarities and the ability to transport cations, their distinct ion selectivities and downstream cellular effects make them suitable for different research applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal ionophore for their specific experimental needs.

At a Glance: Key Differences

FeatureNigericin Sodium SaltMonensin
Primary Ion Exchange K⁺/H⁺ antiport[1][2]Na⁺/H⁺ antiport[3][4]
Primary Research Applications NLRP3 and NLRP1 inflammasome activation, studies of mitochondrial function, induction of pyroptosis, senolytics.[1][5]Inhibition of Golgi transport and protein secretion, studies of endocytosis, anti-cancer research.
Divalent Cation Selectivity High selectivity for Pb²⁺ over other divalent cations.Moderate selectivity for Pb²⁺.
Effect on Golgi Apparatus Induces swelling of trans-Golgi cisternae.[6]Blocks transport from medial to trans-Golgi cisternae, causing swelling of Golgi cisternae.[7]

Mechanism of Action

Both Nigericin and Monensin are carboxylic ionophores that insert into lipid membranes and act as mobile carriers for cations. Their carboxylic group must be deprotonated to bind a cation, and upon traversing the membrane, they release the cation in exchange for a proton, resulting in an electroneutral exchange.[8][9]

Nigericin primarily facilitates the exchange of potassium ions (K⁺) for protons (H⁺) across membranes.[1][2] This leads to a rapid efflux of intracellular K⁺ and an influx of H⁺, causing intracellular acidification and disruption of the mitochondrial membrane potential.[1]

Monensin preferentially mediates the exchange of sodium ions (Na⁺) for protons (H⁺).[3][4] This disrupts the sodium gradient and can lead to an increase in intracellular calcium levels. A key and widely studied effect of Monensin is the disruption of the Golgi apparatus, where it neutralizes the acidic environment of the Golgi cisternae, leading to their swelling and a blockage of protein transport from the medial to the trans-Golgi network.[7]

Comparative Performance in Key Research Applications

Anticancer Activity

Both ionophores have demonstrated potent anticancer activity across various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.

Table 1: Comparative Cytotoxicity of Nigericin and Monensin in Cancer Cell Lines

Cell LineCancer TypeIonophoreIC50 ValueCitation
PANC-1Pancreatic CancerNigericin~2 µM (48h)[10]
PL-45Pancreatic CancerNigericin~1 µM (48h)[10]
SH-SY5YNeuroblastomaMonensin16 µM (48h)[11]
RKOColorectal CancerMonensinEffective inhibition at 4 µM[12]
HCT-116Colorectal CancerMonensinEffective inhibition at 4 µM[12]
Multidrug-Resistant Lung Cancer CellsLung CancerNigericinPotent inhibition (specific IC50 not provided)[7]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. This table summarizes available data to provide a general overview.

Mitochondrial Function

The disruption of ion gradients by both Nigericin and Monensin has profound effects on mitochondrial function.

Nigericin is known to dissipate the mitochondrial proton gradient, which can paradoxically lead to an increase in mitochondrial membrane potential in certain contexts.[13] It is a potent inducer of reactive oxygen species (ROS) production.

Monensin also disrupts mitochondrial function, leading to a decrease in mitochondrial membrane potential and the induction of oxidative stress.[14]

Table 2: Comparative Effects on Mitochondrial Parameters

ParameterThis compoundMonensin
Mitochondrial Membrane Potential (ΔΨm) Can cause an initial hyperpolarization followed by depolarization.Generally causes depolarization.[14]
Reactive Oxygen Species (ROS) Production Strong inducer of ROS.Induces ROS production.[14]
Inflammasome Activation

Nigericin is a classical and potent activator of the NLRP3 inflammasome, a key component of the innate immune system. This activation is a direct consequence of the K⁺ efflux it induces. More recently, Nigericin has also been shown to activate the NLRP1 inflammasome in human epithelial cells.[5]

Monensin , while also an ionophore, is not typically used as a primary activator of the NLRP3 inflammasome. Its effects on cellular ion homeostasis are less specific for triggering this pathway compared to the robust K⁺ efflux induced by Nigericin.

Golgi Apparatus Disruption

Both ionophores interfere with the structure and function of the Golgi apparatus, but through slightly different primary mechanisms reflecting their ion selectivity.

Monensin is a well-established inhibitor of protein transport through the Golgi. By disrupting the Na⁺/H⁺ gradient, it neutralizes the acidic pH of the Golgi cisternae, causing them to swell and blocking the transit of proteins from the medial to the trans-Golgi cisternae.[7]

Nigericin also causes swelling of the trans-Golgi cisternae.[6] While the underlying mechanism is also related to the dissipation of the proton gradient, its primary role as a K⁺/H⁺ exchanger leads to a different ionic imbalance within the Golgi compared to Monensin. Recent studies show that Nigericin-induced disruption of Golgi organization can lead to the immobilization of NLRP3 on the Golgi membranes.[6][8][15][16]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of Nigericin and Monensin.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Monensin (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1][4][5]

JC-1 Assay for Mitochondrial Membrane Potential

This assay is used to measure changes in mitochondrial membrane potential (ΔΨm).

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or on coverslips and treat with Nigericin or Monensin at desired concentrations and time points.

  • JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add fresh medium containing JC-1 stain (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.[9][17][18][19][20]

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging/Flow Cytometry:

    • Microscopy: Add fresh medium and immediately visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).[21]

    • Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[22]

Signaling Pathways and Experimental Workflows

G cluster_nigericin Nigericin Signaling Pathway cluster_monensin Monensin Signaling Pathway Nigericin Nigericin K_efflux K+ Efflux NLRP3 NLRP3 Inflammasome Activation Caspase1 Caspase-1 Activation Pyroptosis Pyroptosis Mito_dysfunction Mitochondrial Dysfunction ROS ROS Production Monensin Monensin Na_influx Na+ Influx / H+ Efflux Golgi_disruption Golgi pH Neutralization Protein_transport_block Protein Transport Inhibition ER_stress ER Stress Apoptosis Apoptosis

G

Conclusion

Both this compound and Monensin are powerful research tools with distinct ionophoric properties that translate into different primary applications. Nigericin, with its specific K⁺/H⁺ antiport activity, is the ionophore of choice for robustly activating the NLRP3 inflammasome and studying the downstream consequences of K⁺ efflux. Monensin, a Na⁺/H⁺ antiporter, remains a cornerstone for investigating the Golgi apparatus's role in protein transport and secretion. While both exhibit anticancer properties and affect mitochondrial function, the nuances of their mechanisms, as outlined in this guide, should be carefully considered when designing experiments. By understanding their unique profiles, researchers can more effectively harness the power of these ionophores to unravel complex cellular mechanisms.

References

A Comparative Analysis of Nigericin and Valinomycin on Potassium Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of ionophores, both nigericin (B1684572) and valinomycin (B1682140) are indispensable tools for manipulating potassium (K+) gradients across biological membranes. Their distinct mechanisms of action, however, lead to divergent and significant effects on cellular physiology. This guide provides an objective comparison of their performance in mediating potassium transport, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate ionophore for their specific experimental needs.

At a Glance: Nigericin vs. Valinomycin

FeatureNigericinValinomycin
Primary Function K+/H+ AntiporterK+ Carrier (Uniporter)
Mechanism of Action Facilitates the electroneutral exchange of potassium ions for protons across a membrane.[1][2][3]Binds to potassium ions and transports them across the membrane down the electrochemical gradient.[4][5]
Effect on Membrane Potential Can cause depolarization or hyperpolarization depending on the K+ and H+ gradients. Creates a transmembrane potential of approximately 40 mV per 10-fold K+ concentration gradient.[6]Primarily causes depolarization by dissipating the K+ gradient.[7]
Effect on Intracellular pH (pHi) Induces intracellular acidification by exchanging extracellular H+ for intracellular K+.[2][8]Minimal direct effect on pHi.
Ion Selectivity (K+ vs. Na+) 25-45 times more selective for K+ over Na+.[9]Highly selective for K+ over Na+ (Selectivity ratio of 100,000:1).[10]
Transport Stoichiometry Primarily 1:1 exchange of K+ for H+. Can form dimers or trimers depending on pH.[11]Transports a single K+ ion per molecule.
Intrinsic Translocation Rate ~6 x 10^3 s^-1 for the nigericin-ion complex.[9]Not explicitly found.

Delving Deeper: Mechanisms of Action

Nigericin and valinomycin, while both classified as potassium ionophores, operate through fundamentally different mechanisms, leading to distinct physiological consequences.

Nigericin: The K+/H+ Exchanger

Nigericin functions as a mobile carrier that facilitates an electrically neutral exchange of a potassium ion for a proton across lipid bilayers.[1][2][3] This antiport mechanism is driven by the concentration gradients of both K+ and H+. Consequently, nigericin's effect on the membrane potential is complex and dependent on the relative directions and magnitudes of these gradients. A significant outcome of its action is the dissipation of both the K+ gradient and the pH gradient, leading to intracellular acidification.[2][8]

Extracellular Space Extracellular Space Intracellular Space Intracellular Space Nigericin Nigericin K_int K+ Nigericin->K_int Translocates H_ext H+ Nigericin->H_ext Translocates K_ext K+ K_ext->Nigericin Binds H_int H+ H_int->Nigericin Binds

Nigericin's K+/H+ antiport mechanism.

Valinomycin: The Selective K+ Carrier

Valinomycin is a cyclic depsipeptide that acts as a highly selective mobile carrier for potassium ions.[4][5] Its structure features a hydrophobic exterior that allows it to dissolve in the lipid bilayer and a hydrophilic interior that specifically chelates a potassium ion. Valinomycin facilitates the movement of K+ down its electrochemical gradient, a process that is electrogenic and results in the net movement of positive charge across the membrane. This leads to a dissipation of the membrane potential, causing depolarization.[7] Due to its high selectivity, its direct impact on the transport of other ions, including protons, is minimal.

Extracellular Space Extracellular Space Intracellular Space Intracellular Space Valinomycin Valinomycin K_int K+ Valinomycin->K_int Translocates K_ext K+ K_ext->Valinomycin Binds

Valinomycin's selective K+ uniport mechanism.

Cellular Consequences and Signaling Pathways

The distinct mechanisms of nigericin and valinomycin trigger different downstream cellular events.

Nigericin and NLRP3 Inflammasome Activation

The nigericin-induced efflux of intracellular potassium is a potent activator of the NLRP3 inflammasome.[2][12] This multi-protein complex plays a crucial role in the innate immune response. The drop in intracellular K+ concentration is a key signal that leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, ultimately leading to a form of inflammatory cell death called pyroptosis.

Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_activation NLRP3 Activation K_efflux->NLRP3_activation ASC_speck ASC Speck Formation NLRP3_activation->ASC_speck Caspase1_activation Caspase-1 Activation ASC_speck->Caspase1_activation IL1b_IL18_maturation Pro-IL-1β / Pro-IL-18 Maturation Caspase1_activation->IL1b_IL18_maturation GSDMD_cleavage Gasdermin D Cleavage Caspase1_activation->GSDMD_cleavage Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis

Nigericin-induced NLRP3 inflammasome activation pathway.

Valinomycin and Apoptosis Induction

Valinomycin's potent ability to dissipate the mitochondrial membrane potential is a strong trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential leads to mitochondrial swelling, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, ultimately resulting in programmed cell death.

Valinomycin Valinomycin Mito_depolarization Mitochondrial Membrane Potential Dissipation Valinomycin->Mito_depolarization Mito_swelling Mitochondrial Swelling Mito_depolarization->Mito_swelling Cytochrome_c_release Cytochrome c Release Mito_swelling->Cytochrome_c_release Apoptosome_formation Apoptosome Formation Cytochrome_c_release->Apoptosome_formation Caspase_activation Caspase Activation Apoptosome_formation->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Valinomycin-induced apoptosis signaling pathway.

Experimental Protocols

Accurate and reproducible data are paramount in research. The following are detailed protocols for key experiments used to assess the effects of nigericin and valinomycin.

Measurement of Intracellular Potassium Efflux using Flame Photometry

This protocol outlines the general steps for quantifying changes in intracellular potassium concentration.

Materials:

  • Cells of interest

  • Nigericin or Valinomycin stock solution

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Deionized water

  • Nitric acid (for sample preservation)

  • Flame photometer

  • Potassium standard solutions (for calibration curve)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of nigericin or valinomycin for the specified time. Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash the cells with ice-cold, K+-free buffer to remove extracellular potassium. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or lysis buffer).

  • Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular contents.

  • Acidification: Acidify the supernatant with nitric acid to a pH < 2 to preserve the sample and prevent potassium adsorption to container walls.

  • Flame Photometry Measurement:

    • Calibrate the flame photometer using a series of potassium standard solutions of known concentrations to generate a standard curve.

    • Aspirate the prepared cell lysate samples into the flame photometer.

    • The instrument measures the intensity of the light emitted by potassium atoms at a specific wavelength (typically 766.5 nm).

  • Data Analysis: Determine the potassium concentration in the samples by comparing their emission intensities to the standard curve. Normalize the potassium concentration to the total protein content of the lysate (determined by a protein assay like BCA or Bradford) or to the cell number.

Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Sample_Prep Sample Preparation (Centrifugation & Supernatant Collection) Cell_Lysis->Sample_Prep Acidification Sample Acidification Sample_Prep->Acidification Flame_Photometry Flame Photometry Analysis Acidification->Flame_Photometry Data_Analysis Data Analysis (Quantification & Normalization) Flame_Photometry->Data_Analysis

Workflow for measuring K+ efflux by flame photometry.
Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the ratiometric pH-sensitive dye BCECF-AM to measure changes in intracellular pH.

Materials:

  • Cells of interest

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in anhydrous DMSO (e.g., 1 mM).

    • Dilute the stock solution in a physiological buffer to a final working concentration (typically 1-5 µM).

    • Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent BCECF inside the cells.

  • Treatment: Treat the cells with nigericin, valinomycin, or control vehicle.

  • Fluorescence Measurement:

    • Excite the BCECF-loaded cells at two wavelengths: a pH-sensitive wavelength (around 490 nm) and a pH-insensitive (isosbestic) wavelength (around 440 nm).

    • Measure the fluorescence emission at a single wavelength (around 535 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (490 nm / 440 nm).

    • To obtain absolute pH values, generate a calibration curve by treating BCECF-loaded cells with a high concentration of nigericin and valinomycin in buffers of known pH to equilibrate the intracellular and extracellular pH. Plot the fluorescence ratio against the known pH values.

    • Use the calibration curve to convert the fluorescence ratios from the experimental samples into intracellular pH values.

Measurement of Mitochondrial Membrane Potential using JC-1

This protocol details the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells of interest

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • Physiological buffer or cell culture medium

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Dye Loading:

    • Prepare a stock solution of JC-1 in DMSO (e.g., 5 mg/mL).

    • Dilute the stock solution in pre-warmed physiological buffer or cell culture medium to a final working concentration (typically 1-10 µg/mL).

    • Incubate the cells with the JC-1 loading solution at 37°C for 15-30 minutes in the dark.

  • Washing: After incubation, wash the cells twice with warm physiological buffer or medium to remove excess dye.

  • Treatment: Treat the cells with nigericin, valinomycin, or control vehicle. A positive control for mitochondrial depolarization, such as FCCP or CCCP, should also be included.

  • Fluorescence Measurement:

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm).

    • In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).

    • Measure the fluorescence intensity in both the red and green channels.

  • Data Analysis:

    • The change in mitochondrial membrane potential is typically expressed as the ratio of red to green fluorescence intensity.

    • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Conclusion

Nigericin and valinomycin are powerful tools for studying the role of potassium in cellular processes. Nigericin, as a K+/H+ antiporter, is ideal for investigating the effects of simultaneous disruption of both potassium and pH gradients, and for studying processes like NLRP3 inflammasome activation. Valinomycin, with its high selectivity for potassium and potent depolarizing activity, is the preferred choice for specifically studying the consequences of dissipating the potassium gradient and for inducing apoptosis via the mitochondrial pathway. A thorough understanding of their distinct mechanisms is crucial for the accurate interpretation of experimental results and for advancing our knowledge in cellular physiology and drug development.

References

Unraveling NLRP3 Inflammasome Activation: A Comparative Guide to Nigericin and ATP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of innate immunity, understanding the precise mechanisms of NLRP3 inflammasome activation is paramount. Two of the most widely utilized agonists in this field are the bacterial toxin Nigericin and the endogenous danger signal Adenosine Triphosphate (ATP). While both potently trigger the NLRP3 inflammasome, they do so through distinct upstream pathways that converge on a common downstream signaling event. This guide provides an objective comparison of their mechanisms, supported by experimental data, detailed protocols, and visual signaling pathways to aid in experimental design and data interpretation.

Mechanistic Differences in Activation

The fundamental difference between Nigericin and ATP in activating the NLRP3 inflammasome lies in their initial interaction with the cell. ATP, a purine (B94841) nucleotide released from damaged or stressed cells, acts as a danger-associated molecular pattern (DAMP) by binding to the P2X7 purinergic receptor (P2X7R) on the cell surface[1][2][3][4]. This ligand-receptor interaction initiates a signaling cascade.

In contrast, Nigericin, a potassium ionophore derived from Streptomyces hygroscopicus, does not rely on a specific receptor. Instead, it directly inserts into the cell membrane, where it facilitates an electroneutral exchange of intracellular potassium (K+) for extracellular protons (H+)[5][6]. This action disrupts the ionic homeostasis of the cell.

Despite these different initial triggers, both pathways converge on the crucial downstream event of potassium efflux[5][7][8][9][10]. The resulting decrease in intracellular potassium concentration is a common and critical signal for the activation and assembly of the NLRP3 inflammasome complex[7][8][9][10].

Signaling Pathways Visualized

To illustrate the distinct activation cascades, the following diagrams depict the signaling pathways for both ATP and Nigericin.

ATP_NLRP3_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux Ion Channel Opening NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammasome->Casp1 Cleavage

Diagram 1: ATP-induced NLRP3 inflammasome activation pathway.

Nigericin_NLRP3_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nigericin_out Nigericin Nigericin_in Nigericin Nigericin_out->Nigericin_in Membrane Insertion K_efflux K+ Efflux Nigericin_in->K_efflux K+/H+ Antiport NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammasome->Casp1 Cleavage

Diagram 2: Nigericin-induced NLRP3 inflammasome activation pathway.

Quantitative Comparison of NLRP3 Inflammasome Activation

The following table summarizes typical experimental concentrations and outcomes for Nigericin and ATP in activating the NLRP3 inflammasome in common cellular models.

ParameterNigericinATPCell Type Examples
Typical Concentration 1-20 µM[7][11][12]1-5 mM[3][13][14]Murine Bone Marrow-Derived Macrophages (BMDMs), Human THP-1 monocytes[15][16][17]
Incubation Time 30-90 minutes[17][18][19]30-60 minutes[18][20]BMDMs, THP-1[16][17]
Key Upstream Mediator Direct membrane K+ ionophoreP2X7 Receptor[2][3][4]Macrophages, Dendritic Cells[3]
IL-1β Release Potent induction[7][21]Potent induction[3][22]BMDMs, THP-1[15]
ASC Speck Formation Strong induction[11][21]Strong induction[14][23]BMDMs, THP-1, HEK293T (reconstituted)[21][23]
Caspase-1 Activation Robust activation[24][25]Robust activation[20][25]BMDMs, THP-1[25]

Experimental Protocols

A standardized two-step protocol is typically employed to study NLRP3 inflammasome activation by both Nigericin and ATP.

Experimental_Workflow Start Seed Cells (e.g., BMDMs, THP-1) Priming Signal 1: Priming (e.g., LPS 1 µg/mL, 4 hours) Start->Priming Wash Wash Cells Priming->Wash Split Wash->Split Activation_Nig Signal 2: Activation Nigericin (10 µM, 1 hour) Split->Activation_Nig Activation_ATP Signal 2: Activation ATP (5 mM, 1 hour) Split->Activation_ATP Collect Collect Supernatant & Lysate Activation_Nig->Collect Activation_ATP->Collect Analysis Downstream Analysis (ELISA, Western Blot, Microscopy) Collect->Analysis

Diagram 3: General experimental workflow for NLRP3 activation.
Cell Culture and Priming (Signal 1)

  • Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1 are commonly used. THP-1 cells are often differentiated into a macrophage-like state with phorbol (B1677699) 12-myristate 13-acetate (PMA)[26].

  • Priming: Cells are first primed with a Toll-like receptor (TLR) agonist to upregulate the expression of NLRP3 and pro-IL-1β. Lipopolysaccharide (LPS) is the most common priming agent, typically used at a concentration of 100 ng/mL to 1 µg/mL for 3-4 hours[11][12][18].

Inflammasome Activation (Signal 2)
  • After priming, the culture medium is replaced with fresh, serum-free medium (e.g., Opti-MEM®)[25].

  • Nigericin Treatment: A stock solution of Nigericin (e.g., 10 mM in ethanol) is diluted to a final working concentration, commonly between 5-20 µM[11][12]. Cells are incubated for 45-60 minutes[18].

  • ATP Treatment: A stock solution of ATP (e.g., 100 mM in water, pH adjusted to 7.4) is diluted to a final working concentration, typically 5 mM[14]. Cells are incubated for 30-45 minutes[18].

Downstream Analysis
  • IL-1β and IL-18 Measurement: Supernatants are collected, and the levels of secreted mature IL-1β and IL-18 are quantified by ELISA[16][18].

  • Caspase-1 Activation: Cell lysates and supernatants are collected for Western blot analysis to detect the cleaved (active) p10 or p20 subunits of caspase-1[24][25].

  • ASC Speck Visualization: Cells are fixed and stained for ASC. The formation of large, perinuclear ASC specks, indicative of inflammasome assembly, is visualized by immunofluorescence microscopy[16][23].

  • Pyroptosis Assessment: Cell lysis and pyroptotic cell death can be measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the supernatant[16][22].

Concluding Remarks

Both Nigericin and ATP are reliable and potent activators of the NLRP3 inflammasome, making them invaluable tools for studying innate immunity and inflammatory diseases. While their upstream activation mechanisms differ significantly—receptor-mediated for ATP and direct ionophore activity for Nigericin—they both culminate in potassium efflux, a central trigger for NLRP3 activation. A thorough understanding of these differences is crucial for designing targeted experiments and accurately interpreting the resulting data in the quest to modulate NLRP3-driven inflammation for therapeutic benefit. Researchers should consider the specific biological question being addressed when choosing between these two activators. For instance, to study the role of purinergic signaling in inflammation, ATP would be the agonist of choice, whereas Nigericin is ideal for directly interrogating the consequences of potassium efflux.

References

Validating Nigericin-Specific NLRP3 Inflammasome Activation with MCC950: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and specific model of NLRP3 inflammasome activation is paramount. Nigericin (B1684572), a potent microbial toxin, serves as a canonical activator, triggering a cascade of events culminating in inflammatory cytokine release. Validating the specificity of this activation is crucial, and the small molecule inhibitor MCC950 has emerged as an invaluable tool for this purpose. This guide provides a comparative analysis of MCC950's performance, supported by experimental data and detailed protocols, to aid in the rigorous investigation of the NLRP3 inflammasome.

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a pivotal role in the innate immune response.[1] Its activation is a two-step process: a priming signal, often from microbial components like lipopolysaccharide (LPS), followed by an activation signal from a diverse array of stimuli, including the potassium ionophore nigericin.[1][2] Nigericin triggers potassium efflux, a key event that leads to the assembly of the NLRP3 inflammasome, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][3] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, which then processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1]

MCC950 is a potent and highly selective inhibitor of the NLRP3 inflammasome, making it an essential tool for validating NLRP3-dependent processes.[1][4] It directly targets the NLRP3 protein, preventing its ATP hydrolysis activity and subsequent oligomerization, thereby blocking the assembly of the inflammasome complex.[5] Importantly, MCC950 exhibits high selectivity for NLRP3 over other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]

Performance Comparison of NLRP3 Inflammasome Inhibitors

The efficacy of various NLRP3 inhibitors can be compared based on their half-maximal inhibitory concentration (IC50) values in cell-based assays measuring IL-1β release. MCC950 consistently demonstrates high potency in the nanomolar range.

InhibitorTargetMechanism of ActionIC50 (Mouse BMDMs)IC50 (Human MDMs)Selectivity
MCC950 NLRP3Directly binds to the NLRP3 NACHT domain, blocking ATP hydrolysis and inflammasome assembly.[5]~7.5 nM[6]~8.1 nM[6]Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1.[4]
Dapansutrile (OLT1177) NLRP3Inhibits the ATPase activity of NLRP3, preventing its interaction with ASC and caspase-1.[6][7]Nanomolar range[6]Nanomolar range[6]Selective for the NLRP3 inflammasome.[6][7]
Oridonin NLRP3Covalently binds to NLRP3, inhibiting its activation.[7]Micromolar rangeMicromolar rangeSelective for the NLRP3 inflammasome.[7]
BHB (β-hydroxybutyrate) NLRP3Inhibits NLRP3-induced ASC oligomerization.[8]Millimolar rangeMillimolar rangeAffects only canonical NLRP3 activation.[8]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in NLRP3 inflammasome activation and its inhibition by MCC950, as well as the experimental procedures to validate these interactions, the following diagrams are provided.

NLRP3_Activation_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_inhibition cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_NLRP3_exp ↑ pro-IL-1β & NLRP3 expression NFkB->pro_IL1B_NLRP3_exp Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Inflammasome->Caspase1 MCC950 MCC950 MCC950->NLRP3_active Inhibits Oligomerization pro_IL1B pro-IL-1β Caspase1->pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B IL-1β (secreted) pro_IL1B->IL1B

Caption: Canonical NLRP3 inflammasome activation by nigericin and its inhibition by MCC950.

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., BMDMs, THP-1) Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding Priming Priming: LPS (3-4 hours) Cell_Seeding->Priming Inhibitor Inhibitor Treatment: MCC950 or Vehicle (30-60 min) Priming->Inhibitor Activation Activation: Nigericin (45-90 min) Inhibitor->Activation Supernatant Collect Supernatant Activation->Supernatant Cell_Lysate Prepare Cell Lysates Activation->Cell_Lysate ELISA IL-1β ELISA Supernatant->ELISA Caspase1_Assay Caspase-1 Activity Assay Cell_Lysate->Caspase1_Assay ASC_Speck ASC Speck Visualization Cell_Lysate->ASC_Speck

Caption: A typical experimental workflow for evaluating NLRP3 inflammasome inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and its inhibition by MCC950.

Materials:

  • BMDMs or PMA-differentiated THP-1 cells

  • DMEM or RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Nigericin

  • MCC950

  • DMSO (vehicle)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.[1]

  • Priming: Prime the cells with LPS (500 ng/mL for BMDMs, 1 µg/mL for THP-1) in serum-free medium for 3-4 hours.[1][6]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.[1]

  • Activation: Stimulate the cells with nigericin (e.g., 10 µM) for 45-90 minutes.[6][9]

  • Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β ELISA and the cell lysates for caspase-1 activity or ASC speck analysis.

IL-1β Measurement by ELISA

This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.

Materials:

  • Cell culture supernatants

  • Commercial IL-1β ELISA kit

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific IL-1β ELISA kit.

  • Briefly, coat a 96-well ELISA plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and measure the absorbance at the appropriate wavelength using a plate reader.[10]

ASC Speck Visualization by Immunofluorescence

This protocol allows for the visualization of inflammasome assembly by detecting the formation of ASC specks.[11][12]

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]

  • Permeabilization and Blocking: Permeabilize and block the cells for 30 minutes.[13]

  • Primary Antibody Incubation: Incubate with the primary anti-ASC antibody overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.[13]

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of cells containing ASC specks, which appear as a single, bright perinuclear aggregate.[11][13]

Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

  • Cell lysates

  • Caspase-1 activity assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific caspase-1 activity assay kit.[14]

  • Typically, cell lysates are incubated with a caspase-1-specific substrate that, when cleaved, produces a colorimetric or fluorescent signal.[14]

  • The signal is measured using a microplate reader, and the activity is calculated relative to control samples.[14] Luminescence-based assays are also available and offer high sensitivity.[15][16][17]

Conclusion

MCC950 serves as a highly effective and specific tool for validating nigericin-induced NLRP3 inflammasome activation. Its potent inhibitory activity, coupled with its selectivity, allows researchers to confidently attribute observed inflammatory responses to the NLRP3 pathway. By employing the comparative data and detailed protocols provided in this guide, researchers can design and execute rigorous experiments to dissect the intricacies of NLRP3-mediated inflammation, ultimately advancing the development of novel therapeutics for a wide range of inflammatory diseases.

References

A Researcher's Guide to Potassium Efflux: Nigericin as a Gold Standard Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving potassium (K+) efflux, the selection of a reliable positive control is paramount. Nigericin (B1684572), a well-characterized potassium ionophore, has long served as a gold standard in this capacity. This guide provides a comprehensive comparison of nigericin with other commonly used potassium efflux inducers, supported by experimental data and detailed protocols to ensure robust and reproducible results.

Potassium efflux is a critical cellular event implicated in a myriad of physiological processes, including immune signaling, cell volume regulation, and apoptosis. In the context of inflammatory responses, the efflux of intracellular potassium is a key trigger for the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a central role in innate immunity.[1][2] Therefore, the ability to accurately measure and modulate potassium efflux is essential for researchers in these fields.

Comparing the Tools: Nigericin and Its Alternatives

While nigericin is a widely adopted positive control, other ionophores such as valinomycin (B1682140) and gramicidin (B1672133) are also utilized to induce potassium efflux. Understanding their distinct mechanisms of action is crucial for selecting the appropriate tool for a given experimental design.

Nigericin functions as a K+/H+ antiporter, facilitating an electroneutral exchange of potassium ions for protons across the cell membrane.[1] This action effectively dissipates the potassium gradient, leading to a rapid decrease in intracellular potassium concentration.

Valinomycin acts as a mobile ion carrier with a high selectivity for potassium ions. It shuttles potassium ions across the membrane down their electrochemical gradient, a process that is electrogenic and can lead to membrane hyperpolarization.

Gramicidin , a channel-forming ionophore, creates pores in the cell membrane that are permeable to monovalent cations, including potassium and sodium. This leads to a rapid and non-specific equilibration of these ions across the membrane.[1][3]

Below is a comparative summary of these ionophores based on available experimental data.

FeatureNigericinValinomycinGramicidin
Mechanism of Action K+/H+ Antiporter (Electroneutral)K+ Uniporter (Electrogenic)Channel Former (Permeable to K+ and Na+)
Typical Working Concentration 1 - 20 µM0.1 - 10 µM0.1 - 5 µM
Reported EC50 (for IL-1β secretion) *~1.38 ± 0.28 µM[1]Not consistently reported for K+ effluxNot applicable
Selectivity High for K+ over Na+ in the context of exchangeHighly selective for K+Permeable to various monovalent cations
Key Characteristics Robust and widely validated for inflammasome activation.Potent K+ efflux inducer, can cause significant membrane hyperpolarization.Forms pores leading to rapid but less specific ion flux.

Note: The EC50 value for IL-1β secretion is a downstream consequence of potassium efflux and NLRP3 inflammasome activation, and serves as an indicator of nigericin's potency in this biological context.

Quantitative Comparison of Nigericin and Valinomycin on Intracellular Potassium Concentration

A study directly comparing the effects of nigericin and valinomycin on intracellular potassium levels in primary keratinocytes demonstrated a dose-dependent decrease for both ionophores.

ConcentrationNigericin (% of Control K+)Valinomycin (% of Control K+)
0.1 µM ~80%Not Tested
1.38 µM ~40%Not Tested
5 µM Not Tested~60%
6.7 µM ~20%Not Tested
10 µM Not Tested~40%
50 µM Not Tested~20%

Data adapted from Rozario et al., 2024.[1] The study measured intracellular K+ content by direct potentiometry 5 minutes after stimulation.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

nigericin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Nigericin Nigericin Membrane K_in High Intracellular K+ Nigericin->K_in Binds K+ K_efflux K+ Efflux K_in->K_efflux Antiport H_in Intracellular H+ NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers K_out Low Extracellular K+ K_efflux->K_out H_influx H+ Influx H_influx->H_in H_out Extracellular H+ H_out->H_influx Antiport

Caption: Mechanism of nigericin-induced potassium efflux.

experimental_workflow start Seed and Culture Cells load Load Cells with RbCl (Rubidium Chloride) start->load wash Wash to Remove Extracellular Rb+ load->wash treat Treat with Ionophores (Nigericin, etc.) wash->treat collect Collect Supernatant (Effluxed Rb+) treat->collect lyse Lyse Cells treat->lyse measure Measure Rb+ Concentration (AAS or Flame Photometry) collect->measure collect_lysate Collect Lysate (Intracellular Rb+) lyse->collect_lysate collect_lysate->measure calculate Calculate % Efflux measure->calculate

Caption: Workflow for a Rubidium Efflux Assay.

Experimental Protocols

For accurate and reproducible measurement of potassium efflux, the following protocols are recommended. The rubidium (Rb+) efflux assay is a widely used and reliable method, as Rb+ is a suitable surrogate for K+ in most biological systems.

Protocol 1: Rubidium (Rb+) Efflux Assay using Atomic Absorption Spectrometry (AAS) or Flame Photometry

This protocol is adapted from established methods for measuring ion channel activity.[4][5][6]

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Rubidium Chloride (RbCl)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Ionophores (Nigericin, Valinomycin, Gramicidin)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in assay buffer)

  • 96-well cell culture plates

  • Atomic Absorption Spectrometer or Flame Photometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture overnight to allow for adherence.

  • Rubidium Loading:

    • Aspirate the culture medium.

    • Add loading buffer (culture medium or assay buffer where KCl is replaced with an equimolar concentration of RbCl, typically 5 mM).

    • Incubate for 2-4 hours at 37°C to allow cells to take up Rb+.

  • Washing:

    • Aspirate the loading buffer.

    • Wash the cells 3-4 times with pre-warmed assay buffer (containing normal KCl concentration) to remove extracellular Rb+. Perform washes quickly to minimize Rb+ efflux during this step.

  • Treatment:

    • Add assay buffer containing the desired concentrations of nigericin or other ionophores to the wells. Include a vehicle control (e.g., DMSO or ethanol).

    • Incubate for the desired time period (e.g., 5-30 minutes) at 37°C.

  • Sample Collection:

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate or appropriate tubes. This fraction contains the effluxed Rb+.

    • Lyse the remaining cells by adding cell lysis buffer to each well.

    • Incubate for at least 30 minutes to ensure complete lysis.

    • Collect the cell lysate. This fraction contains the intracellular Rb+.

  • Measurement:

    • Determine the Rb+ concentration in both the supernatant and lysate fractions using an Atomic Absorption Spectrometer or a Flame Photometer, following the manufacturer's instructions for the instrument.[7][8][9][10][11][12]

  • Calculation of Percent Efflux:

    • Calculate the percentage of Rb+ efflux for each well using the following formula: % Efflux = [Rb+ in Supernatant / (Rb+ in Supernatant + Rb+ in Lysate)] x 100

Protocol 2: Direct Measurement of Intracellular Potassium by Flame Photometry

This method measures the total intracellular potassium content at a specific time point.

Materials:

  • Cells of interest

  • Cell culture medium

  • PBS (ice-cold)

  • Deionized water

  • Nitric acid (optional, for cell digestion)

  • Flame Photometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in appropriate culture dishes (e.g., 6-well plates).

    • Treat cells with nigericin or other ionophores for the desired time.

  • Cell Harvesting and Washing:

    • Aspirate the treatment medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular potassium and stop the efflux.

    • Harvest the cells by scraping or trypsinization (if necessary, followed by quenching of trypsin and washing).

  • Cell Lysis and Digestion:

    • Resuspend the cell pellet in a known volume of deionized water.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • (Optional) For complete digestion, add nitric acid and heat as per established protocols for elemental analysis.

  • Measurement:

    • Determine the potassium concentration in the cell lysate using a flame photometer.[7][8][9][13][14]

  • Normalization:

    • Determine the protein concentration or cell number of a parallel sample to normalize the potassium content.

Conclusion

Nigericin remains a robust and reliable positive control for inducing potassium efflux in a wide range of cellular systems. Its well-defined mechanism of action as a K+/H+ antiporter leads to a rapid and significant decrease in intracellular potassium, making it an excellent tool for studying downstream events such as inflammasome activation. While alternatives like valinomycin and gramicidin also induce potassium efflux, their different mechanisms and potential off-target effects, such as membrane hyperpolarization or non-specific cation leakage, should be carefully considered in the context of the specific research question. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently employ nigericin as a positive control and generate high-quality, reproducible data in their investigations of potassium efflux-dependent cellular processes.

References

Alternative compounds to nigericin for activating the NLRP3 inflammasome.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the robust activation of the NLRP3 inflammasome is a critical step in studying inflammatory pathways and screening potential therapeutic agents. While nigericin (B1684572) is a widely used and potent tool for this purpose, a variety of alternative compounds exist, each with distinct mechanisms and characteristics. This guide provides an objective comparison of common nigericin alternatives, supported by experimental data and detailed protocols to aid in experimental design and execution.

Mechanism of Action: The Central Role of Potassium Efflux

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, typically induced by microbial ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via NF-κB signaling. The second activation step can be triggered by a diverse array of stimuli that ultimately lead to a common downstream event: the efflux of intracellular potassium (K+) ions. This decrease in cytosolic K+ concentration is considered a critical trigger for the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.

Nigericin, a microbial toxin, functions as a potassium ionophore, directly facilitating the exchange of K+ for H+ across the cell membrane, thereby causing a rapid drop in intracellular K+ levels. Many alternatives function through similar or related mechanisms that disrupt intracellular ionic homeostasis.

NLRP3_Pathway cluster_Stimuli Signal 2: NLRP3 Activators cluster_Upstream Cellular Events cluster_Inflammasome Inflammasome Core cluster_Downstream Downstream Effects Nigericin Nigericin K_Efflux K+ Efflux Nigericin->K_Efflux Ionophore Valinomycin Valinomycin Valinomycin->K_Efflux Ionophore ATP ATP P2X7R P2X7R ATP->P2X7R Agonist MSU MSU Crystals MSU->K_Efflux Lysosomal Damage P2X7R->K_Efflux Pore Formation NLRP3 NLRP3 K_Efflux->NLRP3 Triggers ASC ASC ASC_Speck ASC Speck (Oligomerization) NLRP3->ASC_Speck Nucleates ProCasp1 Pro-Caspase-1 ASC->ASC_Speck Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage ASC_Speck->ProCasp1 Recruits ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis (GSDMD-mediated) Casp1->Pyroptosis Induces IL1b Secreted IL-1β ProIL1b->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway initiated by various Signal 2 stimuli.

Performance Comparison of NLRP3 Activators

The efficacy of NLRP3 inflammasome activators can be quantified by measuring downstream outputs such as IL-1β secretion, caspase-1 activation, and pyroptosis (measured by LDH release). The following table summarizes quantitative data for nigericin and its common alternatives. Note that experimental conditions (e.g., cell type, priming agent, concentration, and incubation time) significantly impact the results, and values should be considered within the context of the specific study.

ActivatorMechanism of ActionCell TypePrimingConcentrationIL-1β Release (Fold Change or pg/mL)Reference Notes
Nigericin K+/H+ IonophoreMouse BMDMsLPS (3h)2 µM~1500 pg/mLA standard, potent activator causing robust K+ efflux.[1]
THP-1 cellsLPS (4h)2.5 µM~10-fold increaseEffective in both human and murine macrophage models.[1]
ATP P2X7 Receptor AgonistMouse BMDMsLPS (3h)1 mM~1200 pg/mLRequires expression of the P2X7 receptor; induces K+ efflux via pore formation.[1]
Human MonocytesLPS (4h)1 mM~4000 pg/mLPotent in primary human cells.[2]
Valinomycin Electrogenic K+ IonophoreMouse MacrophagesLPS400 nMInduces IL-1β releaseUnlike nigericin, it does not involve H+ exchange. Efficacy can be variable compared to nigericin.[3]
MSU Crystals Particulate MatterTHP-1 cellsPMA0.5 mg/mL~8-fold increaseActivates via lysosomal destabilization leading to K+ efflux. Slower kinetics than ionophores.
Alum Particulate MatterMouse BMDMsLPS (3h)0.5 mg/mL~1000 pg/mLA common vaccine adjuvant that activates the NLRP3 inflammasome.[1]

Experimental Protocols

Detailed and consistent methodologies are crucial for comparing the effects of different NLRP3 activators. Below are standard protocols for key assays used to measure inflammasome activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Inflammasome Activation cluster_analysis Downstream Analysis cluster_supernatant Supernatant Assays cluster_lysate Cell Lysate Assays c0 1. Seed Cells (e.g., BMDMs, THP-1) c1 2. Differentiate/Adhere (e.g., PMA for THP-1) c0->c1 e0 3. Prime (Signal 1) (e.g., LPS for 3-4h) c1->e0 e1 4. Activate (Signal 2) (Add Nigericin, ATP, etc.) (Incubate 30-120 min) e0->e1 a0 5a. Collect Supernatant e1->a0 a1 5b. Lyse Cells e1->a1 s0 ELISA (IL-1β, IL-18) a0->s0 s1 LDH Assay (Pyroptosis) a0->s1 s2 Western Blot (Secreted Caspase-1 p20) a0->s2 l0 Western Blot (Cleaved Caspase-1, GSDMD) a1->l0 l1 Immunofluorescence (ASC Specks) a1->l1

Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Protocol 1: NLRP3 Inflammasome Activation in BMDMs
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh DMEM. Prime the cells with 500 ng/mL LPS for 3-4 hours at 37°C.[4]

  • Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator for the desired time (e.g., 10 µM Nigericin for 45-60 minutes or 5 mM ATP for 30 minutes).[5]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (IL-1β, IL-18) by ELISA and LDH release for pyroptosis.

    • Cell Lysate: Wash the remaining cells once with ice-cold PBS. Lyse the cells with RIPA buffer containing protease inhibitors for Western blot analysis of intracellular pro-forms and cleaved proteins.[5]

Protocol 2: IL-1β ELISA
  • Sample Preparation: Use the collected cell culture supernatants from the activation step. If necessary, centrifuge to pellet any cell debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions (e.g., from R&D Systems or BD Biosciences).[2]

  • Data Analysis: Create a standard curve using the provided recombinant IL-1β standard. Calculate the concentration of IL-1β in the samples based on the standard curve. Data are typically presented as pg/mL or ng/mL.

Protocol 3: Western Blot for Caspase-1 Cleavage
  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading.[5]

  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for caspase-1 (which detects both the ~45 kDa pro-form and the ~20 kDa cleaved p20 subunit) overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of the p20 band is indicative of caspase-1 activation.[4]

Protocol 4: LDH Release Assay for Pyroptosis
  • Sample Collection: Collect 50 µL of cell culture supernatant from each well of the experiment plate and transfer to a new 96-well flat-bottom plate.[7]

  • Maximum LDH Release Control: To wells designated as the maximum release control, add 10 µL of 10X Lysis Buffer to the remaining cells and incubate for 45 minutes at 37°C to achieve complete cell lysis. Collect the supernatant from these wells.[7]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., from Promega, Roche, or Abcam). Add the reaction mixture to each well containing the supernatant.[8]

  • Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity (pyroptosis) using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100 (where "Spontaneous" is the LDH release from untreated cells).

Protocol 5: ASC Speck Visualization by Immunofluorescence
  • Cell Culture and Treatment: Seed cells (e.g., PMA-differentiated THP-1 cells) on glass coverslips in a 24-well plate. Prime and activate the inflammasome as described in Protocol 1.[9]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes.[9][10]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

  • Staining:

    • Block with 5% BSA in PBS for 1 hour.[9]

    • Incubate with a primary antibody against ASC (e.g., rabbit anti-ASC) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash five times with PBS.

    • Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) and a nuclear counterstain like DAPI for 1 hour in the dark.[9]

  • Imaging: Wash the coverslips, mount them onto glass slides, and visualize using a fluorescence or confocal microscope. The formation of a single, large, perinuclear fluorescent aggregate (the "speck") per cell indicates inflammasome assembly.[11]

References

A Comparative Guide to the Ionophore Activities of Nigericin and Ionomycin

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Tool for Researchers in Cellular Signaling and Drug Development

In the realm of cellular biology and pharmacology, ionophores are indispensable tools for manipulating intracellular ion concentrations and studying their downstream effects. Nigericin (B1684572) and Ionomycin (B1663694) stand out as two of the most widely utilized ionophores, each with distinct selectivities and mechanisms of action. This guide provides a comprehensive comparison of their ionophore activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences in Ionophore Activity

FeatureNigericinIonomycin
Primary Ion Selectivity K+, H+, Pb2+Ca2+, Mg2+, other divalent cations
Mechanism of Action Electroneutral K+/H+ antiportElectrogenic transport of divalent cations
Primary Cellular Effect Dissipation of K+ gradients, intracellular acidificationIncrease in intracellular Ca2+ concentration
Common Applications NLRP3 inflammasome activation, induction of apoptosis, antimicrobial and anticancer researchT-cell activation, studies of Ca2+-dependent signaling, induction of apoptosis

In-Depth Comparison of Ion Selectivity and Transport Mechanisms

Nigericin, an antibiotic derived from Streptomyces hygroscopicus, is a polyether ionophore that functions as an electroneutral antiporter. It primarily facilitates the exchange of potassium ions (K+) for protons (H+) across biological membranes, effectively dissipating the K+ gradient.[1][2][3] This exchange leads to a decrease in intracellular K+ and intracellular acidification.[4] Notably, nigericin also exhibits a high affinity and transport activity for lead ions (Pb2+), even surpassing that of ionomycin in selectivity for Pb2+ over other divalent cations.[5][6]

Ionomycin, isolated from Streptomyces conglobatus, is a potent and selective ionophore for divalent cations, with a particularly high affinity for calcium ions (Ca2+).[7][8][9][10] It acts as a mobile carrier, binding Ca2+ in a 1:1 ratio and transporting it across membranes to rapidly increase the intracellular Ca2+ concentration.[10][11] While its primary target is Ca2+, ionomycin can also transport other divalent cations such as magnesium (Mg2+), although with lower affinity.[10] The reported selectivity order for ionomycin is generally Ca2+ > Mg2+ > Sr2+ ≈ Ba2+, with some studies also indicating high affinity for Mn2+.[11]

Quantitative Comparison of Ionophore Activity

The following table summarizes key quantitative parameters that differentiate the ionophore activity of Nigericin and Ionomycin.

ParameterNigericinIonomycinReference
K+/Na+ Selectivity Ratio 25 ± 4Negligible complexation with monovalent cations[11][12]
Pb2+/Ca2+ Selectivity (S value) 2890100[5]
Divalent Cation Selectivity Highly selective for Pb2+ over other divalent cationsCa2+ > Mg2+ > Sr2+ = Ba2+[6][11]

Signaling Pathways and Cellular Consequences

The distinct ion specificities of Nigericin and Ionomycin trigger different downstream signaling cascades and cellular outcomes.

Nigericin-Induced Signaling

Nigericin's primary effect of K+ efflux is a potent activator of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a crucial role in the innate immune response.[13][14][15] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.

Nigericin_Signaling Nigericin Nigericin Membrane Cell Membrane K_efflux K+ Efflux Membrane->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Nigericin-induced NLRP3 inflammasome activation pathway.
Ionomycin-Induced Signaling

Ionomycin's ability to elevate intracellular Ca2+ levels makes it a powerful tool for studying Ca2+-dependent signaling pathways. The influx of Ca2+ can activate a variety of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).[7][16] In T-lymphocytes, the synergistic action of ionomycin and a phorbol (B1677699) ester like PMA (which directly activates PKC) is a standard method to induce T-cell activation and cytokine production.

Ionomycin_Signaling Ionomycin Ionomycin Membrane Cell Membrane Ca_influx Ca2+ Influx Membrane->Ca_influx PKC Protein Kinase C (PKC) Activation Ca_influx->PKC CaMK Calmodulin-Dependent Kinase (CaMK) Activation Ca_influx->CaMK Gene_expression Gene Expression (e.g., NFAT, NF-κB) PKC->Gene_expression CaMK->Gene_expression Cell_response Cellular Response (e.g., T-cell activation) Gene_expression->Cell_response

Ionomycin-induced calcium-dependent signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these ionophores in research.

Measurement of Ionophore-Mediated Ion Flux

A common method to quantify the transport of ions across a membrane is using ion-selective electrodes in a vesicle-based system.

Ion_Flux_Workflow Start Prepare Liposomes (e.g., Phosphatidylcholine) Load Load Liposomes with Specific Ion (e.g., K+ for Nigericin) Start->Load Suspend Suspend Liposomes in Ion-free Buffer Load->Suspend Add_Ionophore Add Ionophore (Nigericin or Ionomycin) Suspend->Add_Ionophore Measure Measure External Ion Concentration Over Time with Ion-Selective Electrode Add_Ionophore->Measure Analyze Calculate Rate of Ion Efflux Measure->Analyze

Experimental workflow for measuring ion flux using liposomes.

Protocol:

  • Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) from a lipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) by extrusion.

  • Ion Loading: During preparation, include the salt of the desired cation (e.g., KCl for nigericin studies, CaCl2 for ionomycin studies) in the buffer.

  • Vesicle Suspension: Separate the ion-loaded liposomes from the external buffer containing the ions by gel filtration. Resuspend the liposomes in an ion-free buffer.

  • Ionophore Addition: Add a known concentration of the ionophore (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension.

  • Measurement: Monitor the change in the external ion concentration using a calibrated ion-selective electrode.

  • Data Analysis: The initial rate of ion efflux is determined from the slope of the ion concentration versus time curve.

Conclusion

Nigericin and Ionomycin are powerful pharmacological tools with distinct and well-characterized ionophore activities. Nigericin's ability to exchange K+ for H+ makes it an ideal agent for studying processes dependent on K+ gradients and for activating the NLRP3 inflammasome. In contrast, Ionomycin's selective transport of Ca2+ is invaluable for investigating the vast array of cellular processes regulated by intracellular calcium. A thorough understanding of their respective mechanisms and selectivities, as outlined in this guide, is paramount for the design and interpretation of experiments in cellular and molecular biology.

References

Validating Nigericin-Induced Caspase-1 Cleavage: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the activation of caspase-1 is a critical step in studying inflammasome-mediated inflammatory pathways. Nigericin (B1684572), a potent activator of the NLRP3 inflammasome, is widely used to induce caspase-1 cleavage. This guide provides a comprehensive comparison of Western blotting with alternative methods for validating this event, supported by experimental data and detailed protocols.

The activation of the NLRP3 inflammasome is a key event in the innate immune response, leading to the cleavage and activation of pro-caspase-1.[1] This process is typically initiated by a two-step signaling process: a priming signal (Signal 1), often provided by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2), triggered by stimuli such as nigericin, which leads to the assembly of the inflammasome complex and subsequent caspase-1 activation.[2] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β, into their mature forms. This guide focuses on the methods used to detect the hallmark of this activation: the cleavage of pro-caspase-1 into its active p20 and p10 subunits.

Comparison of Methods for Detecting Caspase-1 Cleavage

While Western blotting is a widely used technique for detecting caspase-1 cleavage, other methods such as ELISA and caspase activity assays offer distinct advantages in terms of throughput, sensitivity, and quantification. The choice of method often depends on the specific experimental needs.

FeatureWestern BlotELISA (Enzyme-Linked Immunosorbent Assay)Caspase-1 Activity Assay
Principle Size-based separation of proteins followed by antibody-based detection of specific fragments (pro-caspase-1 and cleaved p20).Capture and detection of the cleaved caspase-1 p20 subunit using specific antibodies in a plate-based format.[3]Measurement of the enzymatic activity of active caspase-1 using a specific substrate that releases a detectable signal (colorimetric or fluorometric).[4]
Data Output Semi-quantitative (band intensity) or qualitative (presence/absence of bands).[5]Quantitative (concentration of cleaved caspase-1).[6]Quantitative (enzymatic activity, often as fold change).
Sensitivity Moderate. May not be suitable for detecting low levels of cleavage.[7]High. Can detect low concentrations of the target protein.[6]High. Can be very sensitive, especially with fluorometric substrates.[8]
Throughput Low. Labor-intensive and not easily scalable for large numbers of samples.High. Amenable to 96-well plate format for screening multiple samples.[6]High. Ideal for high-throughput screening in a plate-based format.[1]
Specificity High. Provides information on the molecular weight of the detected protein, confirming cleavage.High. Relies on the specificity of the antibodies used.[3]Moderate to High. Specificity depends on the substrate; inhibitors can be used to confirm caspase-1 activity.[9]
Time to Result Long (typically 1-2 days).Moderate (several hours to a day).[6]Short (typically 1-2 hours).
Advantages Provides visual confirmation of cleavage and information on protein size.Highly quantitative and suitable for large sample numbers.Rapid, sensitive, and ideal for high-throughput screening of inflammasome modulators.
Disadvantages Semi-quantitative, low throughput, and can be time-consuming.Does not provide information on the molecular weight of the detected protein.Does not directly measure the cleaved protein product; potential for off-target substrate cleavage.

Signaling Pathway and Experimental Workflow

To effectively validate nigericin-induced caspase-1 cleavage, it is essential to understand the underlying signaling pathway and the experimental steps involved.

NLRP3_Inflammasome_Activation Nigericin-Induced NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1b_protein Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b_protein translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Inflammasome NLRP3 Inflammasome Assembly K_efflux->Inflammasome NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 (p45) Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 (p20/p10) Inflammasome->Active_Casp1 autocatalytic cleavage Mature_IL1b Mature IL-1β Active_Casp1->Mature_IL1b cleaves

Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

Experimental_Workflow Workflow for Validating Caspase-1 Cleavage cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., THP-1, BMDMs) Priming Prime with LPS (Signal 1) Cell_Seeding->Priming Treatment Treat with Nigericin (Signal 2) Priming->Treatment Harvest Harvest Supernatant & Cell Lysate Treatment->Harvest Protein_Quant Protein Quantification (Lysate) Harvest->Protein_Quant ELISA ELISA Harvest->ELISA Activity_Assay Caspase-1 Activity Assay Harvest->Activity_Assay WB Western Blot Protein_Quant->WB

Caption: Experimental workflow for validating caspase-1 cleavage.

Experimental Protocols

Nigericin-Induced Caspase-1 Activation in Macrophages

This protocol describes the induction of caspase-1 cleavage in bone marrow-derived macrophages (BMDMs) or THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete RPMI-1640 medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 12-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh complete medium containing 1 µg/mL LPS and incubate for 4 hours.

  • Activation (Signal 2): After priming, treat the cells with 10 µM nigericin for 30-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the cleared supernatant to a new tube. This can be used for ELISA or protein precipitation for Western blot.

    • Cell Lysate: Wash the adherent cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer per well, scrape the cells, and transfer to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. The cleared supernatant is the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.

Western Blot for Caspase-1 Cleavage

This protocol details the detection of pro-caspase-1 and its cleaved p20 subunit by Western blot.

Materials:

  • Cell lysate and concentrated supernatant samples

  • 4x Laemmli sample buffer

  • 12-15% SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-Caspase-1 (p20 specific)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

  • Sample Preparation: Mix a standardized amount of protein from the cell lysate (e.g., 20-40 µg) or concentrated supernatant with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-1 (p20) antibody overnight at 4°C.[10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.[10]

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Pro-caspase-1 will appear at ~45 kDa, and the cleaved p20 subunit at ~20 kDa.[2]

  • Analysis: Quantify band intensities using densitometry software.[10]

Caspase-1 p20 ELISA

This protocol provides a general outline for a sandwich ELISA to quantify cleaved caspase-1.

Materials:

  • Caspase-1 p20 ELISA kit (follow manufacturer's instructions)

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Plate Preparation: Use a microplate pre-coated with a capture antibody specific for the caspase-1 p20 subunit.

  • Sample Addition: Add standards and cell culture supernatants to the wells and incubate.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for a different epitope on the p20 subunit and incubate.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate.

  • Substrate Addition: Add a TMB substrate solution and incubate to develop color.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of cleaved caspase-1 in the samples based on the standard curve.

Caspase-1 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure caspase-1 enzymatic activity.

Materials:

  • Caspase-1 activity assay kit (e.g., colorimetric based on Ac-YVAD-pNA or fluorometric based on Ac-YVAD-AFC)

  • Cell lysate or supernatant

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Sample Preparation: Prepare cell lysates or use cell culture supernatants as per the kit instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, sample, and the specific caspase-1 substrate (e.g., Ac-YVAD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Colorimetric: Measure the absorbance at 405 nm.

    • Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Analysis: Determine the caspase-1 activity by comparing the signal from the treated samples to untreated controls. The results are often expressed as fold-increase in activity.

References

Comparative Analysis of Nigericin-Induced Inflammasome Activation in the Absence of Priming

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the nuanced role of priming in NLRP3 inflammasome activation by Nigericin and a comparison with alternative activators.

This guide provides a comprehensive comparison of Nigericin's ability to activate the NLRP3 inflammasome in the absence of a priming signal, contrasted with other stimuli. We delve into the experimental data, outlining the specific conditions under which priming may be bypassed and comparing the resulting inflammatory cascade to that of alternative inflammasome activators. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in designing and interpreting their experiments.

I. Nigericin and the Priming Requirement for NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by microbial components such as lipopolysaccharide (LPS). This priming step upregulates the expression of key inflammasome components, including NLRP3 itself and the pro-form of interleukin-1β (pro-IL-1β), through NF-κB signaling. The second signal, provided by a variety of stimuli including the potassium ionophore Nigericin, then triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, pyroptosis, and the maturation and release of IL-1β and IL-18.

While this two-step model is widely accepted, research has explored scenarios where this strict requirement for priming may be circumvented. Some studies suggest that in certain cell types or under specific conditions, endogenous signals or the direct action of the activator may provide a sufficient, albeit weaker, level of priming for inflammasome activation.

II. Comparative Efficacy of Inflammasome Activators With and Without Priming

To understand the role of priming, it is essential to compare activators that are strictly priming-dependent with those that can function in its absence.

ActivatorTarget InflammasomePriming RequirementMechanism of Action (Signal 2)Typical IL-1β Release (Primed vs. Unprimed)
Nigericin NLRP3Generally RequiredK+ effluxHigh vs. Negligible/Very Low
LPS (intracellular) Non-canonical (Caspase-4/5/11) -> NLRP3Not Required for Caspase-4/5/11 activation; Required for robust IL-1β release via NLRP3Direct sensing of cytosolic LPS by Caspase-4/5/11Moderate vs. Low (primarily pyroptosis)
Monosodium Urate (MSU) Crystals NLRP3RequiredPhagosomal destabilization and lysosomal damageHigh vs. Negligible
Francisella novicida AIM2Not RequiredSensing of cytosolic double-stranded DNAModerate vs. Moderate

Table 1: Comparison of priming requirements and efficacy for various inflammasome activators. Data is synthesized from multiple studies and represents a generalized outcome. Actual results may vary based on cell type, concentration, and experimental conditions.

III. Experimental Protocols

A. In Vitro Inflammasome Activation Assay

This protocol outlines a typical experiment to assess inflammasome activation in bone marrow-derived macrophages (BMDMs).

  • Cell Culture:

    • Harvest bone marrow from C57BL/6 mice and differentiate into macrophages for 7 days in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

    • Plate BMDMs at a density of 1 x 10^6 cells/well in a 12-well plate and allow them to adhere overnight.

  • Priming (Signal 1):

    • For primed conditions, treat cells with 1 µg/mL LPS for 4 hours.

    • For unprimed conditions, replace the media with fresh DMEM.

  • Inflammasome Activation (Signal 2):

    • Following the priming step, treat cells with one of the following:

      • Nigericin (10 µM) for 1 hour.

      • Transfect LPS (1 µ g/well ) using a transfection reagent for 16 hours.

      • MSU crystals (250 µg/mL) for 6 hours.

      • Infect with F. novicida at a multiplicity of infection (MOI) of 100 for 16 hours.

  • Sample Collection and Analysis:

    • Collect cell culture supernatants to measure secreted IL-1β and lactate (B86563) dehydrogenase (LDH) for pyroptosis.

    • Lyse the cells to prepare protein lysates for Western blot analysis of cleaved caspase-1.

    • Quantify IL-1β using an ELISA kit and LDH release using a colorimetric assay kit.

B. Western Blotting for Caspase-1 Cleavage

  • Prepare protein lysates from the cell pellets collected in the activation assay.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per sample on a 12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with a primary antibody against the p20 subunit of cleaved caspase-1 overnight at 4°C.

  • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

IV. Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammasome activation.

G cluster_0 Canonical NLRP3 Activation LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein IL1B IL-1β Release pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux Signal 2 K_efflux->Inflammasome Casp1 Caspase-1 Activation Inflammasome->Casp1 Casp1->pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

G cluster_1 Non-Canonical Inflammasome Activation cyto_LPS Cytosolic LPS Casp11 Caspase-11 cyto_LPS->Casp11 Direct Sensing GSDMD Gasdermin D Casp11->GSDMD Cleavage NLRP3_Inflammasome NLRP3 Inflammasome Casp11->NLRP3_Inflammasome Activation Pyroptosis_NC Pyroptosis GSDMD->Pyroptosis_NC Casp1_NC Caspase-1 Activation NLRP3_Inflammasome->Casp1_NC pro_IL1B_NC pro-IL-1β Casp1_NC->pro_IL1B_NC Cleavage IL1B_NC IL-1β Release pro_IL1B_NC->IL1B_NC

Caption: Non-canonical inflammasome activation by cytosolic LPS.

G cluster_2 AIM2 Inflammasome Activation cyto_DNA Cytosolic dsDNA (e.g., from Francisella) AIM2 AIM2 cyto_DNA->AIM2 Direct Sensing AIM2_Inflammasome AIM2 Inflammasome Assembly AIM2->AIM2_Inflammasome Casp1_AIM2 Caspase-1 Activation AIM2_Inflammasome->Casp1_AIM2 pro_IL1B_AIM2 pro-IL-1β Casp1_AIM2->pro_IL1B_AIM2 Cleavage Pyroptosis_AIM2 Pyroptosis Casp1_AIM2->Pyroptosis_AIM2 IL1B_AIM2 IL-1β Release pro_IL1B_AIM2->IL1B_AIM2

Caption: AIM2 inflammasome activation by cytosolic dsDNA.

V. Conclusion

The experimental evidence strongly indicates that Nigericin is a potent activator of the NLRP3 inflammasome that generally requires a priming step to ensure sufficient expression of NLRP3 and pro-IL-1β for a robust response. In the absence of priming, Nigericin-induced inflammasome activation is minimal to non-existent. This is in contrast to activators of other inflammasomes, such as the AIM2 inflammasome, which can be activated by their respective ligands without prior cell priming. Furthermore, the non-canonical pathway, activated by intracellular LPS, can induce pyroptosis without priming, but still relies on a priming signal for efficient IL-1β release via the NLRP3 inflammasome. Researchers should carefully consider the priming status of their experimental system when studying NLRP3 inflammasome activation and choose appropriate controls and comparative activators to dissect the specific signaling pathways involved.

Comparative analysis of nigericin and gramicidin as pore-forming agents.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the realm of membrane biology and pharmacology, ionophores—lipid-soluble molecules that facilitate ion transport across cell membranes—are invaluable tools for dissecting cellular processes and represent potential therapeutic agents. Among these, nigericin (B1684572) and gramicidin (B1672133) stand out as potent pore-forming agents, albeit with fundamentally different mechanisms of action. This guide provides a detailed comparative analysis of their performance, supported by experimental data and methodologies, to aid researchers in selecting the appropriate agent for their specific applications.

Mechanism of Action: A Tale of Two Transporters

Nigericin and gramicidin disrupt the ionic equilibrium of cells by creating pathways for cation movement across the lipid bilayer, yet their molecular strategies are distinct.

Nigericin operates as a mobile carrier ionophore. It chelates a cation, diffuses across the membrane, releases the ion on the other side, and then returns to repeat the cycle. Specifically, nigericin is an antiporter, exchanging a potassium ion (K+) for a proton (H+) in an electroneutral process.[1][2][3] This exchange is driven by the respective concentration gradients of K+ and H+ across the membrane.[4]

Gramicidin , in contrast, is a channel-forming ionophore.[5][6] It is a linear polypeptide that inserts into the cell membrane. Two gramicidin monomers dimerize end-to-end to form a transmembrane β-helical channel.[5][6][7] This channel provides a hydrophilic pore through which monovalent cations can passively diffuse down their electrochemical gradient.[5][6][7]

cluster_nigericin Nigericin: Mobile Carrier (K+/H+ Antiport) cluster_gramicidin Gramicidin: Channel Formation Nig_out Nigericin NigK_complex Nigericin-K+ Complex Nig_out->NigK_complex Binds K+ K_out K+ K_out->NigK_complex H_in H+ NigH_complex Nigericin-H+ Complex H_in->NigH_complex Membrane_N Membrane_N->NigH_complex Releases K+, Binds H+ NigK_complex->Membrane_N NigK_complex->K_in Releases K+ H_out H+ NigH_complex->H_out Releases H+ Monomer1 Gramicidin Monomer Dimer Transmembrane Dimer (Channel) Monomer1->Dimer Monomer2 Gramicidin Monomer Monomer2->Dimer Dimerization Membrane_G Dimer->Membrane_G Cation_in Cation Dimer->Cation_in Cation_out Cation Cation_out->Dimer Passive Diffusion Nigericin Nigericin K_efflux Intracellular K+ Efflux Nigericin->K_efflux H_influx Intracellular H+ Influx (Acidification) Nigericin->H_influx NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β / IL-18 Caspase1->IL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis Pro_IL1B Pro-IL-1β / Pro-IL-18 Pro_IL1B->Caspase1 Start Start Form_Bilayer Form Planar Lipid Bilayer Start->Form_Bilayer Confirm_Bilayer Confirm Bilayer Formation (Capacitance) Form_Bilayer->Confirm_Bilayer Establish_Gradient Establish Ion/pH Gradient Confirm_Bilayer->Establish_Gradient Apply_Potential Apply Holding Potential Establish_Gradient->Apply_Potential Add_Ionophore Add Gramicidin or Nigericin Apply_Potential->Add_Ionophore Record_Current Record Ionic Currents Add_Ionophore->Record_Current Analyze_Data Analyze Data (Conductance/Flux Rate) Record_Current->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Safe Disposal of Nigericin Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Nigericin sodium salt must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this hazardous chemical, in accordance with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation risks.[1][2] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

In the event of a spill, immediately evacuate personnel from the affected area. For minor spills, avoid generating dust and use dry clean-up procedures.[3] Dampen the spilled material with water to prevent it from becoming airborne before sweeping it into a suitable container for disposal.[3] For larger spills, alert emergency responders.[3]

Step-by-Step Disposal Protocol

This compound is classified as a hazardous waste and must be disposed of accordingly.[3] Improper disposal, such as pouring it down the drain, can lead to environmental contamination and is strictly prohibited.[1]

  • Waste Collection :

    • Collect all waste materials, including unused this compound, contaminated lab supplies (e.g., pipette tips, gloves), and spill cleanup debris, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is suitable for solid chemical waste and is kept tightly closed when not in use.

  • Labeling :

    • The waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

    • Storage should be at a cool and dry place, and for long-term storage, temperatures of -20°C or -80°C are recommended.[2]

  • Final Disposal :

    • Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2] These companies are equipped to handle and treat hazardous chemical waste in compliance with all local, state, and federal regulations.[3]

    • It is the responsibility of the chemical waste generator to ensure complete and accurate classification of the waste.[1]

    • Empty containers should be punctured to prevent reuse before being sent to an authorized landfill.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Labeled Hazardous Waste Container A->B E Spill Occurs A->E C Step 3: Securely Seal and Store the Waste Container B->C D Step 4: Arrange for Pickup by an Approved Waste Disposal Service C->D G Disposal Complete D->G F Follow Spill Cleanup Protocol E->F Immediate Action F->B

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nigericin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This document provides essential, immediate safety and logistical information for handling Nigericin sodium salt, a potent ionophore antibiotic. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Summary and Quantitative Data

This compound is a toxic compound that requires careful handling. It is classified as acutely toxic if swallowed or in contact with skin, and fatal if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3][4] The toxicological properties have not been fully investigated, underscoring the need for caution.[5]

Toxicity Data Value Route Species
LD50190 mg/kgOralMouse
LD502.5 mg/kgIntraperitonealMouse
LD5048 mg/kgIntraperitonealMouse

This table summarizes the available acute toxicity data for this compound.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Task Required PPE Specifications
All Handling Procedures Gloves Double-gloving is recommended. Use nitrile, butyl, or neoprene gloves that are impermeable and resistant to the chemical.[1] Ensure gloves are elbow-length to protect wrists.
Eye Protection Tightly sealed, non-fogging safety goggles or a full-face shield.[1][7]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if exposure limits may be exceeded or if irritation is experienced.[1][5] For handling the powder, a respirator is mandatory.
Protective Clothing A disposable gown or chemical-resistant coveralls that cover the entire body from wrists to ankles.[7]
Footwear Unlined, chemical-resistant boots that cover the ankles.[7]

Operational Plans: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory when working with this compound. All manipulations of the powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

Preparation
  • Designate a Handling Area: Clearly mark a specific area within a chemical fume hood for all work with this compound.

  • Assemble Materials: Before starting, gather all necessary equipment, including a pre-weighed, sealable container for the compound, solvents, and waste containers.

  • Review Safety Information: Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Hand_Hygiene Perform Hand Hygiene Gown 1. Don Gown/ Coveralls Hand_Hygiene->Gown Respirator 2. Don Respirator Gown->Respirator Eye_Protection 3. Don Eye Protection Respirator->Eye_Protection Outer_Gloves 4. Don Outer Gloves (over gown cuffs) Eye_Protection->Outer_Gloves Spill_Response Spill Spill Occurs Alert 1. Alert others and evacuate area Spill->Alert Assess 2. Assess the spill Alert->Assess Minor_Spill Minor Spill (Small amount of powder) Assess->Minor_Spill Minor Major_Spill Major Spill (Large amount or outside hood) Assess->Major_Spill Major Don_PPE 3. Don appropriate PPE (including respirator) Minor_Spill->Don_PPE Call_EHS 3. Call Emergency Services/ Environmental Health & Safety Major_Spill->Call_EHS Contain 4. Gently cover with wetted absorbent material Don_PPE->Contain Cleanup 5. Collect material with scoop and place in waste container Contain->Cleanup Decontaminate 6. Decontaminate area with appropriate solvent Cleanup->Decontaminate Dispose 7. Dispose of all materials as hazardous waste Decontaminate->Dispose NLRP3_Activation cluster_cell Cytosol Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux induces Cell_Membrane Cell Membrane NLRP3_Activation NLRP3 Inflammasome Activation K_efflux->NLRP3_Activation triggers Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Activation->Caspase1 activates IL1b Pro-IL-1β -> IL-1β (secreted) Caspase1->IL1b cleaves IL18 Pro-IL-18 -> IL-18 (secreted) Caspase1->IL18 cleaves Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nigericin sodium salt
Reactant of Route 2
Nigericin sodium salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。